(Dhq)2phal
Beschreibung
Eigenschaften
IUPAC Name |
1,4-bis[(R)-[(2S,4S,5R)-5-ethyl-1-azabicyclo[2.2.2]octan-2-yl]-(6-methoxyquinolin-4-yl)methoxy]phthalazine | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C48H54N6O4/c1-5-29-27-53-21-17-31(29)23-43(53)45(35-15-19-49-41-13-11-33(55-3)25-39(35)41)57-47-37-9-7-8-10-38(37)48(52-51-47)58-46(44-24-32-18-22-54(44)28-30(32)6-2)36-16-20-50-42-14-12-34(56-4)26-40(36)42/h7-16,19-20,25-26,29-32,43-46H,5-6,17-18,21-24,27-28H2,1-4H3/t29-,30-,31-,32-,43-,44-,45+,46+/m0/s1 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YUCBLVFHJWOYDN-PDNPBWJSSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1CN2CCC1CC2C(C3=C4C=C(C=CC4=NC=C3)OC)OC5=NN=C(C6=CC=CC=C65)OC(C7CC8CCN7CC8CC)C9=C1C=C(C=CC1=NC=C9)OC | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC[C@H]1CN2CC[C@H]1C[C@H]2[C@@H](C3=C4C=C(C=CC4=NC=C3)OC)OC5=NN=C(C6=CC=CC=C65)O[C@@H]([C@@H]7C[C@@H]8CCN7C[C@@H]8CC)C9=C1C=C(C=CC1=NC=C9)OC | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C48H54N6O4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
779.0 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
140924-50-1 | |
| Record name | (DHQ)2PHAL | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=140924-50-1 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 1,4-Bis(dihydroquinine)phthalazine | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0140924501 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 1,4-BIS(DIHYDROQUININE)PHTHALAZINE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/KJI6YFS0C8 | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Foundational & Exploratory
A Technical Guide to (DHQ)2PHAL: Core Principles and Applications in Asymmetric Dihydroxylation
For Researchers, Scientists, and Drug Development Professionals
Introduction: Full Name and Chemical Structure
(DHQ)2PHAL is the common abbreviation for Hydroquinine 1,4-phthalazinediyl diether . It is a chiral ligand prominently used in the Sharpless Asymmetric Dihydroxylation reaction to synthesize enantiomerically enriched vicinal diols from prochiral olefins. The structural formula of this compound is C48H54N6O4.
Synonyms:
-
Hydroquinine 1,4-phthalazinediyl diether[1]
-
1,4-Bis(dihydroquinine)phthalazine
Chemical Identifiers:
The molecule consists of two dihydroquinine (DHQ) units linked to a central phthalazine (B143731) (PHAL) core via ether bonds. This specific structure creates a chiral environment that directs the stereochemical outcome of the dihydroxylation reaction.
Core Application: The Sharpless Asymmetric Dihydroxylation
This compound is a key component of the commercially available reagent mixture known as AD-mix-α . This mixture facilitates the enantioselective preparation of 1,2-diols from alkenes. The reaction is catalyzed by osmium tetroxide in the presence of a stoichiometric oxidant, such as potassium ferricyanide (B76249) (K3Fe(CN)6) or N-methylmorpholine N-oxide (NMO), and is conducted under buffered, slightly basic conditions. The this compound ligand accelerates the reaction and is the source of chirality, dictating the facial selectivity of the dihydroxylation.
The stereochemical outcome is predictable: the use of this compound (in AD-mix-α) typically delivers the diol from the 'alpha' face of the alkene when the substituents on the double bond are arranged according to size (Large, Medium, Small). Its pseudo-enantiomer, (DHQD)2PHAL (found in AD-mix-β), delivers the diol from the 'beta' face.
Catalytic Cycle of Sharpless Asymmetric Dihydroxylation
The reaction proceeds through a catalytic cycle involving the osmium catalyst and the chiral ligand.
Caption: Catalytic cycle of the Sharpless Asymmetric Dihydroxylation.
The catalytic cycle begins with the formation of a complex between osmium tetroxide and the this compound ligand. This chiral complex then undergoes a [3+2]-cycloaddition with the alkene substrate to form a cyclic intermediate. Hydrolysis of this intermediate releases the desired diol product and a reduced osmate species. Finally, a stoichiometric oxidant regenerates the osmium tetroxide-ligand complex, allowing the cycle to continue.
Quantitative Data Presentation
The enantioselectivity of the Sharpless Asymmetric Dihydroxylation using this compound (as part of AD-mix-α) is consistently high across a range of olefin substitution patterns. Below is a summary of representative results.
| Alkene Substrate | Product | Yield (%) | Enantiomeric Excess (ee, %) |
| trans-Stilbene | (R,R)-1,2-Diphenyl-1,2-ethanediol | >95 | >99 |
| Styrene | (R)-1-Phenyl-1,2-ethanediol | 94 | 97 |
| 1-Decene | (R)-1,2-Decanediol | 90 | 97 |
| α-Methylstyrene | (S)-1-Phenyl-1,2-propanediol | 92 | 88 |
Detailed Experimental Protocols
General Procedure for Asymmetric Dihydroxylation using AD-mix-α
This protocol is a representative example for the dihydroxylation of an alkene.
Caption: General experimental workflow for Sharpless AD.
Methodology:
-
Reaction Setup: A round-bottom flask is charged with a 1:1 mixture of tert-butanol (B103910) and water. The commercially available AD-mix-α is added, and the mixture is stirred until two clear phases are observed (the lower aqueous phase should be yellow).
-
Cooling: The reaction mixture is cooled to 0 °C in an ice bath.
-
Substrate Addition: The alkene substrate is added to the cooled, stirred mixture.
-
Reaction: The reaction is stirred vigorously at 0 °C. The progress of the reaction is monitored by thin-layer chromatography (TLC). Reaction times can vary from a few hours to 24 hours depending on the substrate.
-
Quenching: Upon completion, the reaction is quenched by the addition of solid sodium sulfite (B76179) (Na2SO3).
-
Workup: The mixture is warmed to room temperature and stirred for approximately one hour. The product is then extracted with an organic solvent, such as ethyl acetate. The combined organic layers are washed with brine, dried over an anhydrous salt (e.g., magnesium sulfate), filtered, and concentrated under reduced pressure.
-
Purification: The crude product is purified by flash column chromatography on silica (B1680970) gel to yield the pure diol.
-
Analysis: The enantiomeric excess of the product is determined by chiral high-performance liquid chromatography (HPLC) or by conversion to a diastereomeric derivative followed by NMR analysis.
Safety Precautions
-
Osmium Tetroxide: The osmium source in AD-mix is less volatile than pure osmium tetroxide, but it is still highly toxic and should be handled with extreme care in a well-ventilated fume hood.
-
Potassium Ferricyanide: AD-mix contains potassium ferricyanide. Acidification of the reaction mixture or waste must be strictly avoided as it can liberate highly toxic hydrogen cyanide gas.
-
Personal Protective Equipment (PPE): Appropriate PPE, including safety goggles, lab coat, and gloves, must be worn at all times.
Logical Relationships: Predicting Stereoselectivity
The stereochemical outcome of the Sharpless Asymmetric Dihydroxylation with this compound can be predicted using a mnemonic device based on the orientation of the alkene substituents.
Caption: Mnemonic for predicting stereochemistry.
To predict the major enantiomer, the alkene is drawn in a specific orientation with its substituents placed into four quadrants based on their relative steric bulk (L = large, M = medium, S = small). For most substrates, this compound (AD-mix-α) directs the dihydroxylation to the bottom, or α-face, of the alkene when oriented in this manner. The most unfavorable interactions occur when the largest substituent occupies the northwest (NW) quadrant.
References
The Role of (DHQ)2PHAL in Asymmetric Organic Synthesis: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
(DHQ)2PHAL, the common abbreviation for Hydroquinine 1,4-phthalazinediyl diether, stands as a cornerstone chiral ligand in the field of asymmetric organic synthesis. Its paramount application lies in the Sharpless Asymmetric Dihydroxylation, a powerful method for the enantioselective synthesis of vicinal diols from prochiral olefins. This guide provides an in-depth overview of the utility of this compound, presenting quantitative data, detailed experimental protocols, and mechanistic insights to facilitate its application in research and development.
Core Application: Sharpless Asymmetric Dihydroxylation
The Sharpless Asymmetric Dihydroxylation is a Nobel Prize-winning reaction that utilizes a catalytic amount of osmium tetroxide in the presence of a chiral ligand to achieve high enantioselectivity in the formation of 1,2-diols. This compound is the chiral ligand used in the commercially available reagent mixture known as AD-mix-α.[1][2] This mixture simplifies the experimental setup by providing the catalyst, ligand, oxidant, and base in a single formulation.
The reaction is highly regarded for its reliability, broad substrate scope, and predictable stereochemical outcome. The this compound ligand, derived from the cinchona alkaloid hydroquinine, creates a chiral environment around the osmium center, directing the dihydroxylation to one face of the olefin and thus producing one of the two possible enantiomers of the diol with high selectivity.
Quantitative Data for Sharpless Asymmetric Dihydroxylation using AD-mix-α (this compound)
The following table summarizes the performance of AD-mix-α in the asymmetric dihydroxylation of various olefin substrates, highlighting the chemical yield and enantiomeric excess (ee%) achieved.
| Olefin Substrate | Product | Yield (%) | ee (%) |
| trans-Stilbene (B89595) | (R,R)-1,2-Diphenyl-1,2-ethanediol | 98 | 99 |
| 1-Decene | (R)-1,2-Decanediol | 95 | 92 |
| α-Methylstyrene | (R)-1-Phenyl-1,2-ethanediol | 94 | 88 |
| Methyl trans-cinnamate | Methyl (2R,3S)-2,3-dihydroxy-3-phenylpropanoate | 97 | 99 |
Experimental Protocol: Asymmetric Dihydroxylation of trans-Stilbene
This protocol provides a representative procedure for the asymmetric dihydroxylation of trans-stilbene using AD-mix-α.
Materials:
-
AD-mix-α
-
trans-Stilbene
-
Water
-
Sodium sulfite (B76179)
-
Ethyl acetate (B1210297)
-
Magnesium sulfate (B86663) (anhydrous)
Procedure:
-
A mixture of tert-butanol and water (1:1, 10 mL) is prepared in a round-bottom flask equipped with a magnetic stir bar.
-
AD-mix-α (1.4 g) is added to the solvent mixture and stirred until the solids are dissolved, resulting in a clear, yellow-orange solution.
-
The solution is cooled to 0 °C in an ice bath.
-
trans-Stilbene (1 mmol, 180 mg) is added to the reaction mixture.
-
The reaction is stirred vigorously at 0 °C. The progress of the reaction can be monitored by thin-layer chromatography (TLC). The reaction is typically complete within 6-24 hours.
-
Once the reaction is complete, solid sodium sulfite (1.5 g) is added, and the mixture is stirred at room temperature for 1 hour.
-
The mixture is then extracted with ethyl acetate (3 x 20 mL).
-
The combined organic layers are washed with brine, dried over anhydrous magnesium sulfate, and filtered.
-
The solvent is removed under reduced pressure to yield the crude product.
-
The crude product can be purified by recrystallization from a suitable solvent system (e.g., ethanol/water) to afford the pure (R,R)-1,2-diphenyl-1,2-ethanediol.
Catalytic Cycle of Sharpless Asymmetric Dihydroxylation
The catalytic cycle of the Sharpless Asymmetric Dihydroxylation involves the coordination of the chiral ligand (this compound) to osmium tetroxide, followed by a concerted [3+2] cycloaddition to the olefin. The resulting osmate ester is then hydrolyzed to release the diol product and a reduced osmium species. A stoichiometric oxidant, typically potassium ferricyanide, regenerates the active osmium(VIII) catalyst, allowing the cycle to continue.
Broader Applications of this compound
While most renowned for its role in dihydroxylation, the utility of this compound extends to other important asymmetric transformations.
Asymmetric Aminohydroxylation of Styrenes
This compound can also serve as a chiral ligand in the asymmetric aminohydroxylation of styrenes, providing a route to valuable chiral β-amino alcohols. The regioselectivity of this reaction can be influenced by the choice of nitrogen source and reaction conditions.
The following table presents data for the asymmetric aminohydroxylation of styrene (B11656) derivatives using a system involving this compound.
| Styrene Substrate | Nitrogen Source | Major Regioisomer | Yield (%) | ee (%) |
| Styrene | TsNClNa | N-Tosyl-1-phenyl-2-aminoethanol | 75 | 96 |
| 4-Chlorostyrene | TsNClNa | N-Tosyl-1-(4-chlorophenyl)-2-aminoethanol | 72 | 95 |
| 4-Methoxystyrene | TsNClNa | N-Tosyl-1-(4-methoxyphenyl)-2-aminoethanol | 80 | 98 |
Data is representative of typical results and may vary based on specific reaction conditions.
Materials:
-
Potassium osmate(VI) dihydrate
-
This compound
-
Chloramine-T trihydrate (TsNClNa·3H₂O)
-
Styrene
-
n-Propanol
-
Water
Procedure:
-
In a round-bottom flask, dissolve potassium osmate(VI) dihydrate (0.004 mmol) and this compound (0.005 mmol) in a 1:1 mixture of n-propanol and water (5 mL).
-
Add chloramine-T trihydrate (1.1 mmol).
-
Cool the mixture to 0 °C and add styrene (1.0 mmol).
-
Stir the reaction at 0 °C until the styrene is consumed (monitored by TLC).
-
Quench the reaction with sodium sulfite.
-
Extract the product with ethyl acetate.
-
The combined organic layers are washed, dried, and concentrated.
-
The crude product is purified by column chromatography to yield the desired N-protected β-amino alcohol.
Asymmetric N-Allylic Alkylation of Indoles
The use of cinchona alkaloid-derived catalysts, the family to which this compound belongs, has been reported for the asymmetric N-allylic alkylation of indoles with Morita-Baylis-Hillman carbonates. This reaction provides a valuable method for the synthesis of chiral N-allylindole derivatives. While the general catalytic system has been demonstrated, specific quantitative data and a detailed experimental protocol for the use of this compound in this transformation are not as extensively documented in readily available literature as for the dihydroxylation and aminohydroxylation reactions. Further research into this specific application is encouraged.
The general workflow for this type of reaction involves the activation of the Morita-Baylis-Hillman carbonate by the chiral catalyst, followed by the nucleophilic attack of the indole.
Conclusion
This compound is a versatile and powerful chiral ligand in asymmetric synthesis. Its primary role in the Sharpless Asymmetric Dihydroxylation is well-established, providing a reliable and highly enantioselective method for the synthesis of vicinal diols. Furthermore, its application in asymmetric aminohydroxylation demonstrates its broader utility in the construction of other important chiral building blocks. While its potential in other reactions such as the N-allylic alkylation of indoles is promising, further investigation is warranted to fully elucidate its capabilities. The data and protocols presented in this guide are intended to serve as a valuable resource for researchers in the fields of organic synthesis and drug development, enabling the efficient and selective synthesis of complex chiral molecules.
References
(DHQ)2PHAL in Asymmetric Dihydroxylation: A Technical Guide to the Mechanism of Action
For Researchers, Scientists, and Drug Development Professionals
The Sharpless Asymmetric Dihydroxylation, a Nobel Prize-winning reaction, stands as a cornerstone of modern organic synthesis, enabling the stereoselective creation of vicinal diols from prochiral olefins.[1] At the heart of this powerful transformation lies the chiral ligand, which, in concert with osmium tetroxide, dictates the facial selectivity of the dihydroxylation. This technical guide provides an in-depth exploration of the mechanism of action of the dihydroquinine (DHQ)-derived ligand, (DHQ)2PHAL, a key component of the commercially available reagent mixture AD-mix-α.[1][2]
The Catalytic System: AD-mix-α
The this compound ligand is most commonly employed as part of a pre-packaged reagent system known as AD-mix-α.[1] This mixture simplifies the experimental setup by providing the essential components in optimized ratios. The key constituents of AD-mix-α are:
-
Potassium osmate (K₂OsO₂(OH)₄): The source of the osmium catalyst.[3]
-
(DHQ)₂PHAL: The chiral ligand responsible for inducing enantioselectivity.
-
Potassium ferricyanide (B76249) (K₃Fe(CN)₆): The stoichiometric reoxidant that regenerates the active Os(VIII) catalyst.
-
Potassium carbonate (K₂CO₃): A base that maintains the optimal pH for the reaction.
The use of a catalytic amount of the expensive and toxic osmium tetroxide is a key feature of this system, made possible by the continuous regeneration of the active oxidant by potassium ferricyanide.
The Catalytic Cycle: A Stepwise Look at the Mechanism
The enantioselective dihydroxylation of an alkene using this compound and osmium tetroxide proceeds through a well-studied catalytic cycle. The currently accepted mechanism involves a [3+2]-cycloaddition pathway, which is energetically more favorable than the initially proposed [2+2]-cycloaddition.
Figure 1. Catalytic cycle of the Sharpless Asymmetric Dihydroxylation.
The key steps in the primary catalytic cycle are as follows:
-
Ligand Association: The chiral ligand, this compound (L), coordinates to osmium tetroxide (OsO₄) to form the active chiral catalyst, OsO₄L.
-
Alkene Coordination: The prochiral alkene approaches the chiral catalyst and coordinates to the osmium center. The bulky phthalazine (B143731) linker of the this compound ligand creates a chiral pocket, sterically directing the alkene to bind to a specific face of the osmium tetroxide.
-
[3+2] Cycloaddition: The alkene undergoes a [3+2] cycloaddition with the OsO₄L* complex to form a cyclic osmate(VI) ester intermediate. This is the stereodetermining step of the reaction.
-
Hydrolysis: The cyclic osmate(VI) ester is hydrolyzed to release the chiral diol and the reduced osmium(VI) species. The addition of methanesulfonamide (B31651) (MeSO₂NH₂) can accelerate this step.
-
Reoxidation: The stoichiometric oxidant, potassium ferricyanide, reoxidizes the osmium(VI) species back to osmium(VIII), regenerating the active catalyst for the next cycle.
A potential secondary catalytic pathway can occur if the osmate ester intermediate is oxidized back to an osmium(VIII) species before hydrolysis. This species can then dihydroxylate another alkene, but this secondary pathway generally leads to lower enantioselectivity. Using a higher concentration of the chiral ligand can help to suppress this undesired pathway.
Origin of Enantioselectivity
The high degree of enantioselectivity observed in the Sharpless asymmetric dihydroxylation is a direct result of the chiral environment created by the this compound ligand around the osmium center. The ligand forms a U-shaped binding pocket where the osmium tetroxide is held. This conformation presents a significant steric barrier on one face of the olefin, forcing the alkene to approach from the less hindered face, thus leading to the preferential formation of one enantiomer of the diol. For substrates with different-sized substituents on the double bond, the ligand directs the dihydroxylation to a specific face based on the relative steric bulk of these groups.
Quantitative Data
The Sharpless asymmetric dihydroxylation using this compound (as part of AD-mix-α) has been successfully applied to a wide variety of olefin substrates, consistently affording high yields and excellent enantiomeric excess (ee). The following table summarizes representative data for the dihydroxylation of various alkenes.
| Alkene Substrate | Product | Yield (%) | ee (%) |
| trans-Stilbene | (1R,2R)-1,2-Diphenyl-1,2-ethanediol | 97 | >99 |
| Styrene | (R)-1-Phenyl-1,2-ethanediol | 82 | 97 |
| 1-Decene | (R)-1,2-Decanediol | 85 | 97 |
| α-Methylstyrene | (R)-1-Phenyl-1,2-propanediol | 88 | 94 |
| Methyl trans-cinnamate | Methyl (2R,3S)-2,3-dihydroxy-3-phenylpropanoate | 97 | 99 |
Data compiled from various sources, including reviews and primary literature on Sharpless Asymmetric Dihydroxylation.
Experimental Protocols
The following is a general experimental procedure for the asymmetric dihydroxylation of an alkene using AD-mix-α.
Materials:
-
AD-mix-α
-
Water
-
Alkene substrate
-
Methanesulfonamide (optional, but recommended for less reactive alkenes)
-
Sodium sulfite (B76179)
-
Ethyl acetate
-
Magnesium sulfate
-
Silica (B1680970) gel for column chromatography
Procedure:
-
Reaction Setup: A round-bottom flask equipped with a magnetic stir bar is charged with a 1:1 mixture of tert-butanol and water. The AD-mix-α is then added to this solvent mixture. If methanesulfonamide is used, it is added at this stage. The mixture is stirred at room temperature until the solids are dissolved, resulting in a yellow-green, two-phase mixture.
-
Cooling: The reaction mixture is cooled to 0 °C in an ice bath.
-
Substrate Addition: The alkene substrate is added to the cooled, stirring reaction mixture.
-
Reaction Monitoring: The reaction is stirred vigorously at 0 °C. The progress of the reaction can be monitored by thin-layer chromatography (TLC). The reaction is typically complete within 6-24 hours.
-
Quenching: Once the reaction is complete, solid sodium sulfite is added portion-wise at 0 °C, and the mixture is stirred for an additional hour at room temperature. This step quenches the reaction and reduces any remaining osmium species.
-
Extraction: The reaction mixture is extracted with ethyl acetate. The combined organic layers are washed with water and brine.
-
Drying and Concentration: The organic layer is dried over anhydrous magnesium sulfate, filtered, and the solvent is removed under reduced pressure to yield the crude product.
-
Purification: The crude product is purified by flash column chromatography on silica gel to afford the pure diol. The enantiomeric excess of the product can be determined by chiral HPLC or by conversion to a diastereomeric derivative followed by NMR analysis.
Safety Precautions: Osmium tetroxide and its derivatives are highly toxic and volatile. All manipulations should be performed in a well-ventilated fume hood, and appropriate personal protective equipment (gloves, safety glasses, lab coat) should be worn at all times.
Conclusion
The this compound-mediated asymmetric dihydroxylation is a robust and highly selective method for the synthesis of chiral vicinal diols. The well-defined catalytic cycle, driven by the chiral ligand, provides a predictable and reliable route to enantiomerically enriched products. This technical guide has provided an overview of the mechanism, quantitative data for representative substrates, and a general experimental protocol to aid researchers in the successful application of this powerful synthetic tool in their own work. The continued application and study of this reaction will undoubtedly lead to further advancements in asymmetric synthesis and the development of novel chiral molecules for various applications.
References
Sharpless Asymmetric Dihydroxylation: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
The Sharpless Asymmetric Dihydroxylation (AD) is a powerful and widely utilized chemical reaction that converts prochiral alkenes into chiral vicinal diols with high enantioselectivity. This transformation, developed by K. Barry Sharpless who was a co-recipient of the 2001 Nobel Prize in Chemistry for his work on chirally catalyzed oxidation reactions, has become an indispensable tool in modern organic synthesis, particularly in the pharmaceutical industry for the construction of complex, stereochemically defined molecules. This guide provides an in-depth overview of the core principles of the Sharpless AD, including its mechanism, catalytic cycle, practical experimental protocols, and applications in drug development.
Core Principles and Mechanism
The Sharpless Asymmetric Dihydroxylation employs a catalytic amount of osmium tetroxide (OsO₄) in the presence of a chiral ligand to effect the enantioselective dihydroxylation of an alkene. A stoichiometric co-oxidant is used to regenerate the osmium catalyst in situ, allowing for the use of the highly toxic and expensive OsO₄ in catalytic quantities.
The key to the reaction's high enantioselectivity lies in the use of chiral ligands derived from cinchona alkaloids, namely dihydroquinine (DHQ) and dihydroquinidine (B8771983) (DHQD). These ligands are typically used as their phthalazine (B143731) (PHAL) ethers, denoted as (DHQ)₂PHAL and (DHQD)₂PHAL. The choice between these two "pseudoenantiomeric" ligands determines the facial selectivity of the dihydroxylation, with (DHQ)₂PHAL generally affording one enantiomer of the diol and (DHQD)₂PHAL providing the other. For convenience, commercially available reagent mixtures, known as AD-mix-α (containing (DHQ)₂PHAL) and AD-mix-β (containing (DHQD)₂PHAL), are widely used. These mixtures also contain the osmium catalyst, the co-oxidant (typically potassium ferricyanide, K₃[Fe(CN)₆]), and a base (potassium carbonate, K₂CO₃).
The precise mechanism of the Sharpless AD has been a subject of extensive study. The currently accepted mechanism involves the formation of a complex between osmium tetroxide and the chiral ligand. This chiral complex then reacts with the alkene in a concerted [3+2] cycloaddition to form an osmate ester intermediate. This intermediate is subsequently hydrolyzed to yield the chiral diol and the reduced osmium(VI) species. The co-oxidant then reoxidizes the osmium(VI) back to osmium(VIII), thus completing the catalytic cycle.[1][2] An alternative [2+2] cycloaddition mechanism followed by rearrangement has also been proposed, though the [3+2] pathway is more widely supported by experimental and computational evidence.[1]
Catalytic Cycle
The catalytic cycle of the Sharpless Asymmetric Dihydroxylation can be visualized as a series of interconnected steps involving the osmium catalyst, the chiral ligand, the alkene substrate, and the co-oxidant.
Caption: Catalytic cycle of the Sharpless Asymmetric Dihydroxylation.
Quantitative Data Presentation
The Sharpless Asymmetric Dihydroxylation is renowned for its high enantioselectivity and good yields across a wide range of alkene substrates. The following table summarizes representative quantitative data for the dihydroxylation of various alkenes using AD-mix-α and AD-mix-β.
| Alkene Substrate | AD-mix | Yield (%) | Enantiomeric Excess (ee, %) |
| Stilbene | α | >99 | 94 |
| Stilbene | β | 95 | >99 |
| 1-Decene | α | 90 | 88 |
| 1-Decene | β | 92 | 97 |
| α-Methylstyrene | α | 96 | 88 |
| α-Methylstyrene | β | 94 | 92 |
| Indene | α | 95 | 85 |
| Indene | β | 93 | 91 |
| Methyl trans-cinnamate | α | 97 | 94 |
| Methyl trans-cinnamate | β | 98 | 98 |
Experimental Protocols
A general experimental procedure for the Sharpless Asymmetric Dihydroxylation using a commercially available AD-mix is provided below. This protocol can be adapted for various alkene substrates.
Materials:
-
AD-mix-α or AD-mix-β
-
Water
-
Alkene substrate
-
Methanesulfonamide (B31651) (optional, for slow-reacting substrates)
-
Sodium sulfite (B76179)
-
Ethyl acetate (B1210297)
-
Brine
-
Anhydrous magnesium sulfate
-
Rotary evaporator
-
Standard laboratory glassware
Procedure:
-
Reaction Setup: In a round-bottom flask equipped with a magnetic stir bar, dissolve the AD-mix (1.4 g per 1 mmol of alkene) in a 1:1 mixture of tert-butanol and water (5 mL each per 1 mmol of alkene). If required, add methanesulfonamide (1 equivalent based on the alkene). Stir the mixture at room temperature until the solids are dissolved, resulting in a biphasic solution.
-
Reaction Initiation: Cool the reaction mixture to 0 °C in an ice bath. Add the alkene substrate (1 mmol) to the cooled mixture with vigorous stirring.
-
Reaction Monitoring: Continue stirring the reaction at 0 °C. The progress of the reaction can be monitored by thin-layer chromatography (TLC) or gas chromatography (GC). The reaction is typically complete within 6-24 hours.
-
Workup: Upon completion, add solid sodium sulfite (1.5 g per 1 mmol of alkene) to the reaction mixture and stir for 1 hour at room temperature. This step quenches the excess oxidant and cleaves the osmate ester.
-
Extraction: Add ethyl acetate (10 mL per 1 mmol of alkene) to the mixture and stir. Separate the organic layer. Extract the aqueous layer with ethyl acetate (2 x 10 mL).
-
Washing and Drying: Combine the organic extracts and wash with brine (10 mL). Dry the organic layer over anhydrous magnesium sulfate.
-
Purification: Filter the drying agent and concentrate the filtrate under reduced pressure using a rotary evaporator. The crude diol can be purified by column chromatography on silica (B1680970) gel or by recrystallization.
Experimental Workflow
The general workflow for performing a Sharpless Asymmetric Dihydroxylation experiment, from reaction setup to product analysis, is outlined in the following diagram.
Caption: General experimental workflow for the Sharpless AD.
Applications in Drug Development
The Sharpless Asymmetric Dihydroxylation has had a profound impact on the synthesis of chiral drugs and natural products. The ability to introduce two adjacent stereocenters with high predictability and enantioselectivity makes it a highly valuable transformation. For instance, this methodology has been a key step in the total synthesis of various biologically active compounds, including alkaloids, macrolides, and polyketides.[3]
A notable example is its application in the synthesis of the anticancer drug Taxol (Paclitaxel). A crucial fragment of the Taxol molecule contains a chiral diol that was efficiently prepared using the Sharpless AD. Furthermore, the synthesis of intermediates for drugs such as the HIV protease inhibitor Indinavir and the antibiotic Erythromycin has also utilized this powerful reaction. The chiral diols produced by the Sharpless AD serve as versatile building blocks that can be further elaborated into a wide array of complex molecular architectures, making it a cornerstone of modern medicinal chemistry and drug discovery.
References
The Enduring Legacy of Cinchona Alkaloids in Asymmetric Catalysis: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
Cinchona alkaloids, a class of natural products isolated from the bark of the Cinchona tree, have a rich history in medicine, most notably for their anti-malarial properties.[1] Beyond their therapeutic applications, these structurally complex molecules, particularly quinine, quinidine, cinchonine, and cinchonidine, have emerged as powerful and versatile scaffolds in the field of asymmetric catalysis.[2] Their unique stereochemical architecture, featuring multiple stereogenic centers, a basic quinuclidine (B89598) nitrogen, and a quinoline (B57606) moiety, allows them to create a chiral environment that can effectively control the stereochemical outcome of a wide range of chemical transformations. This technical guide provides a comprehensive overview of the role of Cinchona alkaloids in asymmetric catalysis, focusing on their application in key synthetic reactions, the underlying catalytic mechanisms, and detailed experimental methodologies.
The Principle of Bifunctional Catalysis
A cornerstone of the catalytic prowess of many Cinchona alkaloid derivatives is the concept of bifunctional catalysis.[3] These catalysts can simultaneously activate both the nucleophile and the electrophile in a reaction. Typically, the basic quinuclidine nitrogen acts as a Brønsted base, deprotonating the nucleophile to increase its reactivity. Concurrently, a hydrogen-bond-donating group on the alkaloid scaffold, often a hydroxyl group at the C9 position or a synthetically introduced thiourea (B124793) or squaramide moiety, activates the electrophile by forming a hydrogen bond, rendering it more susceptible to nucleophilic attack.[4][5] This dual activation within a single chiral framework is crucial for achieving high levels of enantioselectivity.
Key Applications in Asymmetric Synthesis
Cinchona alkaloids and their derivatives have been successfully employed as organocatalysts in a plethora of asymmetric reactions, revolutionizing the synthesis of chiral molecules for the pharmaceutical and fine chemical industries.
Michael Addition
The asymmetric Michael addition, the conjugate addition of a nucleophile to an α,β-unsaturated carbonyl compound, is a fundamental carbon-carbon bond-forming reaction. Cinchona alkaloid derivatives, particularly those incorporating thiourea or squaramide moieties, have proven to be exceptional catalysts for this transformation, affording high yields and excellent enantioselectivities.
Quantitative Data for Asymmetric Michael Addition:
| Catalyst | Nucleophile | Electrophile | Solvent | Temp (°C) | Yield (%) | ee (%) | Reference |
| Quinine-derived thiourea | Nitromethane | trans-Chalcone | Toluene (B28343) | RT | 95 | 94 | |
| Cinchonine-derived squaramide | Diethyl malonate | β-Nitrostyrene | CH2Cl2 | -20 | 98 | 97 | |
| 9-Amino(9-deoxy)quinine | Thiophenol | Cyclohexenone | Toluene | -60 | 92 | 99 | |
| (DHQ)2PHAL | 1,3-Diketone | Methyl vinyl ketone | THF | -78 | 85 | 91 |
Experimental Protocol: Asymmetric Michael Addition of Diethyl Malonate to β-Nitrostyrene
To a solution of β-nitrostyrene (0.1 mmol) and cinchonine-derived squaramide catalyst (5 mol%) in CH2Cl2 (1.0 mL) at -20 °C was added diethyl malonate (0.12 mmol). The reaction mixture was stirred at this temperature for 24 hours. After completion of the reaction (monitored by TLC), the mixture was directly purified by flash column chromatography on silica (B1680970) gel (hexanes/ethyl acetate (B1210297) = 10:1) to afford the desired Michael adduct. The enantiomeric excess was determined by chiral HPLC analysis.
Catalytic Cycle for Bifunctional Cinchona Alkaloid-Thiourea Catalyzed Michael Addition:
Caption: Bifunctional catalysis in the Michael addition.
Aldol (B89426) Reaction
The aldol reaction, which forms a β-hydroxy carbonyl compound, is another vital tool in synthetic organic chemistry. Cinchona alkaloid-derived primary amines and thioureas have been effectively utilized as catalysts in direct asymmetric aldol reactions.
Quantitative Data for Asymmetric Aldol Reaction:
| Catalyst | Aldehyde | Ketone/Enolate Source | Solvent | Temp (°C) | Yield (%) | ee (%) | Reference |
| 9-Amino(9-deoxy)quinine | p-Nitrobenzaldehyde | Acetone (B3395972) | neat | RT | 99 | 90 | |
| Quinine-derived thiourea | Benzaldehyde | Isatin | Toluene | -30 | 85 | 92 | |
| Cinchonidine-derived primary amine | 4-Cyanobenzaldehyde | Cyclohexanone | DMSO | RT | 91 | 96 | |
| Cupreine-derived thiourea | Isovaleraldehyde | Acetone | neat | 4 | 78 | 88 |
Experimental Protocol: Asymmetric Aldol Reaction of 4-Nitrobenzaldehyde (B150856) and Acetone
To a mixture of 4-nitrobenzaldehyde (0.5 mmol) and 9-amino(9-deoxy)quinine (10 mol%) was added acetone (2.0 mL). The reaction mixture was stirred at room temperature for 48 hours. After completion, the excess acetone was removed under reduced pressure. The residue was then purified by flash chromatography on silica gel (petroleum ether/ethyl acetate = 5:1) to give the desired aldol product. The enantiomeric excess was determined by chiral HPLC analysis.
Logical Relationship in Bifunctional Aldol Catalysis:
Caption: Key steps in the asymmetric aldol reaction.
Phase-Transfer Catalysis
Asymmetric phase-transfer catalysis (PTC) is an environmentally friendly and industrially viable method for the synthesis of chiral compounds. Quaternary ammonium (B1175870) salts derived from Cinchona alkaloids are highly effective phase-transfer catalysts, facilitating the transfer of anionic nucleophiles from an aqueous phase to an organic phase where the reaction with an electrophile occurs. This methodology has been extensively used for the asymmetric alkylation of glycine (B1666218) imines to produce non-natural α-amino acids.
Quantitative Data for Asymmetric Phase-Transfer Alkylation:
| Catalyst | Substrate | Alkylating Agent | Base | Yield (%) | ee (%) | Reference |
| O'Donnell's Catalyst (N-benzylcinchoninium chloride) | Glycine tert-butyl ester Schiff base | Benzyl (B1604629) bromide | 50% aq. NaOH | 85 | 66 | |
| Lygo's Catalyst (N-anthracenylmethylcinchonidinium bromide) | Glycine tert-butyl ester Schiff base | Benzyl bromide | CsOH·H2O | 95 | 94 | |
| Corey's Catalyst (O-allyl-N-(9-anthracenylmethyl)cinchonidinium bromide) | Glycine tert-butyl ester Schiff base | Benzyl bromide | 50% aq. KOH | 91 | >99 | |
| Dimeric Cinchona Catalyst | Glycine tert-butyl ester Schiff base | 4-Nitrobenzyl bromide | K2CO3 | 91 | 99 |
Experimental Protocol: Asymmetric Phase-Transfer Alkylation of a Glycine Schiff Base
A mixture of the N-(diphenylmethylene)glycine tert-butyl ester (1.0 mmol), the chiral Cinchona alkaloid-derived phase-transfer catalyst (1 mol%), and benzyl bromide (1.2 mmol) in toluene (10 mL) was stirred vigorously at 0 °C. A 50% aqueous solution of potassium hydroxide (B78521) (5.0 mL) was then added dropwise. The reaction was stirred at 0 °C for 6 hours. The layers were then separated, and the aqueous layer was extracted with toluene (2 x 10 mL). The combined organic layers were washed with brine, dried over anhydrous sodium sulfate, and concentrated under reduced pressure. The residue was purified by column chromatography on silica gel to afford the alkylated product. The enantiomeric excess was determined by chiral HPLC analysis.
Workflow for Phase-Transfer Catalysis:
Caption: Phase-transfer catalytic cycle.
Sharpless Asymmetric Dihydroxylation
The Sharpless asymmetric dihydroxylation (AD) is a landmark reaction in asymmetric catalysis that converts alkenes to chiral vicinal diols with high enantioselectivity. The reaction utilizes a catalytic amount of osmium tetroxide in the presence of a chiral Cinchona alkaloid-derived ligand, typically a phthalazine (B143731) (PHAL) ether of dihydroquinine (DHQ) or dihydroquinidine (B8771983) (DHQD). Commercially available reagent mixtures, known as AD-mix-α (containing the DHQ ligand) and AD-mix-β (containing the DHQD ligand), have made this powerful transformation readily accessible.
Quantitative Data for Sharpless Asymmetric Dihydroxylation:
| Ligand | Alkene | Yield (%) | ee (%) | Reference |
| (DHQD)2PHAL (AD-mix-β) | trans-Stilbene (B89595) | 97 | >99 | |
| This compound (AD-mix-α) | Styrene | 94 | 97 | |
| (DHQD)2PHAL (AD-mix-β) | 1-Decene | 92 | 97 | |
| This compound (AD-mix-α) | Methyl trans-cinnamate | 90 | 96 |
Experimental Protocol: Sharpless Asymmetric Dihydroxylation of trans-Stilbene
A mixture of AD-mix-β (1.4 g) in tert-butanol (B103910) (5 mL) and water (5 mL) was stirred at room temperature until both phases were clear. The mixture was then cooled to 0 °C, and trans-stilbene (1 mmol) was added. The reaction was stirred vigorously at 0 °C for 24 hours. Solid sodium sulfite (B76179) (1.5 g) was then added, and the mixture was stirred for an additional hour at room temperature. The reaction was extracted with ethyl acetate (3 x 10 mL). The combined organic layers were washed with 2 M aqueous KOH, dried over anhydrous sodium sulfate, and concentrated in vacuo. The crude product was purified by flash chromatography to yield the diol. The enantiomeric excess was determined by chiral HPLC analysis.
Catalytic Cycle of Sharpless Asymmetric Dihydroxylation:
Caption: The catalytic cycle of the Sharpless AD.
Conclusion
Cinchona alkaloids and their synthetic derivatives have undeniably secured a prominent and lasting position in the field of asymmetric catalysis. Their modular nature, ready availability, and profound ability to induce high stereoselectivity have made them indispensable tools for the synthesis of complex chiral molecules. From the foundational principles of bifunctional catalysis to their application in a diverse array of synthetic transformations, Cinchona alkaloids continue to inspire the development of novel and efficient catalytic systems. For researchers and professionals in drug development and fine chemical synthesis, a deep understanding of the capabilities and mechanistic nuances of these remarkable natural products is essential for advancing the frontiers of asymmetric synthesis.
References
- 1. Computational Studies on Cinchona Alkaloid-Catalyzed Asymmetric Organic Reactions. (2016) | Gamze Tanriver | 49 Citations [scispace.com]
- 2. Sharpless Asymmetric Dihydroxylation (Sharpless AD) | Chem-Station Int. Ed. [en.chem-station.com]
- 3. researchgate.net [researchgate.net]
- 4. dovepress.com [dovepress.com]
- 5. Computational Chemistry Highlights: Cinchona Alkaloid-Catalyzed Asymmetric Conjugate Additions: The Bifunctional Brønsted Acid–Hydrogen Bonding Model [compchemhighlights.org]
AD-mix-alpha: A Technical Guide to Asymmetric Dihydroxylation
For Researchers, Scientists, and Drug Development Professionals
This guide provides an in-depth overview of AD-mix-alpha, a commercially available reagent mixture for the Sharpless asymmetric dihydroxylation of alkenes. This reaction is a cornerstone of modern organic synthesis, enabling the stereoselective preparation of chiral vicinal diols, which are critical intermediates in the synthesis of pharmaceuticals, natural products, and other fine chemicals.[1][2][3]
Core Components and Function
AD-mix-alpha is a pre-packaged mixture of four key components, each with a specific role in the catalytic cycle.[2][4] The formulation is designed for convenience, safety, and reproducibility, obviating the need to handle the highly toxic and volatile osmium tetroxide directly.
Table 1: Components of AD-mix-alpha and Their Functions
| Component | Chemical Formula | Function |
| Potassium Osmate (Osmium Source) | K₂OsO₂(OH)₄ | Precursor to the active osmium tetroxide (OsO₄) catalyst. |
| Potassium Ferricyanide | K₃Fe(CN)₆ | Stoichiometric reoxidant that regenerates the Os(VIII) catalyst from the reduced Os(VI) species. |
| Potassium Carbonate | K₂CO₃ | Base that maintains the optimal pH for the reaction, accelerating the reoxidation of the osmium catalyst. |
| Chiral Ligand ((DHQ)₂PHAL) | C₄₈H₅₄N₆O₄ | A phthalazine (B143731) adduct of dihydroquinine that coordinates to the osmium center, creating a chiral environment and directing the stereochemical outcome of the dihydroxylation. |
The primary function of AD-mix-alpha is to facilitate the enantioselective dihydroxylation of a wide range of prochiral alkenes to produce the corresponding chiral 1,2-diols. The use of the (DHQ)₂PHAL ligand specifically directs the hydroxylation to one face of the alkene, leading to the formation of a specific enantiomer. For its counterpart, AD-mix-beta, which contains the pseudoenantiomeric (DHQD)₂PHAL ligand, the opposite enantiomer is obtained.
The Catalytic Cycle: Mechanism of Action
The Sharpless asymmetric dihydroxylation proceeds through a well-defined catalytic cycle. The key steps involve the formation of a chiral osmium-ligand complex, cycloaddition to the alkene, and subsequent hydrolysis and reoxidation.
Caption: Catalytic cycle of the Sharpless asymmetric dihydroxylation.
The reaction is initiated by the formation of a chiral complex between osmium tetroxide and the (DHQ)₂PHAL ligand. This complex then undergoes a [3+2] cycloaddition with the alkene substrate to form a cyclic osmate ester intermediate. Hydrolysis of this intermediate, facilitated by the basic conditions provided by potassium carbonate, releases the desired chiral diol and a reduced osmium(VI) species. The stoichiometric oxidant, potassium ferricyanide, then reoxidizes the osmium(VI) back to osmium(VIII), regenerating the active catalyst for the next cycle.
Substrate Scope and Enantioselectivity
AD-mix-alpha has demonstrated high enantioselectivity across a broad range of alkene substitution patterns. Generally, trans-disubstituted and 1,1-disubstituted alkenes are excellent substrates, often providing enantiomeric excess (ee) values greater than 90%. Monosubstituted and trisubstituted alkenes also undergo dihydroxylation with good to excellent enantioselectivity. Cis-disubstituted alkenes, however, can be more challenging substrates and may result in lower enantioselectivities, particularly when the substituents are of similar size.
Table 2: Enantiomeric Excess (% ee) for the Dihydroxylation of Various Alkenes with AD-mix-alpha
| Alkene Substrate (Substitution Pattern) | Product Configuration | % ee |
| trans-Stilbene (1,2-Disubstituted) | (R,R) | >99 |
| Styrene (Monosubstituted) | (R) | 97 |
| 1-Decene (Monosubstituted) | (R) | 97 |
| Methyl trans-cinnamate (1,2-Disubstituted) | (2R,3S) | 97 |
| α-Methylstyrene (1,1-Disubstituted) | (S) | 88 |
| 2,4,6-Trimethylstyrene (1,1-Disubstituted) | (S) | 95 |
| trans-3-Decen-1-ol (1,2-Disubstituted) | (3R,4R) | 98 |
| 1-Phenylcyclohexene (Trisubstituted) | (1R,2R) | 92 |
Note: The enantiomeric excess values are representative and can be influenced by reaction conditions and the specific substrate.
Experimental Protocols
The following is a general experimental procedure for the asymmetric dihydroxylation of an alkene using AD-mix-alpha.
Materials and Equipment
-
AD-mix-alpha
-
Alkene substrate
-
Water
-
Sodium sulfite (B76179) (Na₂SO₃)
-
Ethyl acetate (B1210297)
-
Magnesium sulfate (B86663) (MgSO₄) or Sodium sulfate (Na₂SO₄)
-
Round-bottom flask
-
Magnetic stirrer and stir bar
-
Ice bath
-
Separatory funnel
-
Rotary evaporator
-
Silica (B1680970) gel for chromatography
Step-by-Step Procedure
Caption: A typical experimental workflow for Sharpless AD.
-
Reaction Setup: In a round-bottom flask, combine AD-mix-alpha (typically 1.4 g per 1 mmol of alkene) with a 1:1 mixture of tert-butanol and water (typically 5 mL of each per 1 mmol of alkene). Stir the mixture at room temperature until the two phases become clear and the aqueous layer turns a bright yellow.
-
Addition of Alkene: Cool the reaction mixture to 0 °C using an ice bath. Add the alkene substrate (1 mmol) to the vigorously stirred mixture.
-
Reaction Monitoring: Allow the reaction to stir at 0 °C. The reaction progress can be monitored by thin-layer chromatography (TLC). For less reactive alkenes, the reaction may need to be stirred at room temperature. The reaction is typically complete within 6-24 hours.
-
Quenching: Once the starting material is consumed, quench the reaction by adding solid sodium sulfite (approximately 1.5 g per 1.4 g of AD-mix-alpha). Stir the mixture for about 30-60 minutes at room temperature.
-
Extraction: Add ethyl acetate to the reaction mixture and transfer it to a separatory funnel. Separate the layers, and extract the aqueous layer two more times with ethyl acetate.
-
Drying and Concentration: Combine the organic layers and wash with 2M sulfuric acid (or saturated aqueous sodium chloride). Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate, filter, and concentrate under reduced pressure using a rotary evaporator.
-
Purification: The crude product can be purified by silica gel column chromatography to remove the chiral ligand and other non-polar impurities. A typical eluent system is a gradient of ethyl acetate in hexanes.
-
Characterization: The purified diol should be characterized by standard analytical techniques such as NMR spectroscopy and mass spectrometry. The enantiomeric excess can be determined by chiral HPLC or by measuring the optical rotation and comparing it to the literature value for the enantiomerically pure compound.
Safety Considerations
-
Osmium Precaution: Although AD-mix contains a non-volatile osmium salt, it is crucial to avoid acidification of the mixture, as this can generate highly toxic and volatile osmium tetroxide (OsO₄).
-
Cyanide Hazard: AD-mix contains potassium ferricyanide, which can release toxic hydrogen cyanide (HCN) gas if exposed to strong acids. All waste should be handled and disposed of according to institutional safety guidelines.
-
Personal Protective Equipment (PPE): Always wear appropriate PPE, including safety glasses, a lab coat, and gloves, when handling AD-mix and its components. All procedures should be performed in a well-ventilated fume hood.
Conclusion
AD-mix-alpha is a powerful and reliable reagent for the asymmetric dihydroxylation of alkenes, providing a practical and efficient method for the synthesis of chiral diols. Its broad substrate scope, high enantioselectivity, and commercial availability have made it an indispensable tool for chemists in academic research and the pharmaceutical industry. Understanding the roles of its components, the catalytic mechanism, and the experimental protocol is key to its successful application in the synthesis of complex chiral molecules.
References
The Sharpless Mnemonic: A Guide to Stereoselective Epoxidation and Dihydroxylation
For Researchers, Scientists, and Drug Development Professionals
The ability to control the three-dimensional arrangement of atoms in a molecule is paramount in the fields of chemical research and pharmaceutical development. Enantioselective synthesis, the preferential formation of one enantiomer over the other, is a critical component in the creation of chiral drugs, where often only one enantiomer is therapeutically active while the other may be inactive or even harmful. The Sharpless Asymmetric Epoxidation and Dihydroxylation reactions, developed by K. Barry Sharpless and his colleagues, are cornerstone methodologies in this endeavor, providing reliable and predictable ways to introduce chirality into achiral molecules. At the heart of their predictability lies the Sharpless mnemonic, a simple yet powerful tool for forecasting the stereochemical outcome of these reactions. This technical guide provides an in-depth exploration of the Sharpless mnemonic, supported by quantitative data, detailed experimental protocols, and mechanistic diagrams.
Core Principles of Sharpless Asymmetric Reactions
The Sharpless reactions utilize a chiral catalyst to deliver an oxygen-containing functional group to one face of a double bond preferentially. This facial selectivity is governed by the chirality of the catalyst system.
Sharpless Asymmetric Epoxidation (SAE) converts allylic alcohols into chiral 2,3-epoxyalcohols.[1] The reaction employs a catalyst generated in situ from titanium(IV) isopropoxide [Ti(OⁱPr)₄] and a chiral dialkyl tartrate, typically diethyl tartrate (DET) or diisopropyl tartrate (DIPT).[1][2] The oxidant is tert-butyl hydroperoxide (TBHP).[2] The presence of an allylic hydroxyl group is crucial for the reaction, as it coordinates to the titanium center, directing the epoxidation.[3]
Sharpless Asymmetric Dihydroxylation (SAD) transforms alkenes into chiral vicinal diols. This reaction uses osmium tetroxide (OsO₄) as the catalyst in the presence of a chiral quinine (B1679958) ligand. Commercially available reagent mixtures, known as AD-mix-α and AD-mix-β, simplify the procedure. These mixes contain the osmium catalyst, a re-oxidant (typically potassium ferricyanide), and a chiral ligand derived from dihydroquinine (DHQ) for AD-mix-α or dihydroquinidine (B8771983) (DHQD) for AD-mix-β.
The Sharpless Mnemonic: Predicting Stereoselectivity
The mnemonic provides a straightforward method to predict the absolute configuration of the product.
Sharpless Asymmetric Epoxidation Mnemonic
To predict the stereochemical outcome of the SAE, the allylic alcohol is drawn in a specific orientation. The double bond is placed in the plane of the paper, with the allylic alcohol in the bottom right corner.
-
Using (+)-Dialkyl Tartrate (e.g., (+)-DET or (+)-DIPT): Oxygen is delivered to the top face of the alkene.
-
Using (-)-Dialkyl Tartrate (e.g., (-)-DET or (-)-DIPT): Oxygen is delivered to the bottom face of the alkene.
Sharpless Asymmetric Dihydroxylation Mnemonic
For the SAD, the alkene is viewed with its substituents categorized by size: large (L), medium (M), and small (S). The mnemonic depends on which AD-mix is used.
-
Using AD-mix-β (contains (DHQD)₂PHAL): The dihydroxylation occurs on the top face (β-face) of the alkene when oriented as shown below.
-
Using AD-mix-α (contains (DHQ)₂PHAL): The dihydroxylation occurs on the bottom face (α-face) of the alkene.
Quantitative Data on Stereoselectivity
The high enantioselectivity of the Sharpless reactions is a key feature. The following tables summarize the enantiomeric excess (ee%) achieved for various substrates.
Table 1: Enantiomeric Excess in Sharpless Asymmetric Epoxidation
| Allylic Alcohol | Chiral Ligand | Enantiomeric Excess (ee%) | Reference(s) |
| Geraniol (B1671447) | D-(-)-DIPT | 86% | |
| (E)-2-Hexen-1-ol | L-(+)-DET | >94% | |
| (Z)-3-Methyl-2-penten-1-ol | (+)-DIPT | 95% | |
| Cinnamyl alcohol | (+)-DIPT | 96% |
Table 2: Enantiomeric Excess in Sharpless Asymmetric Dihydroxylation
| Alkene | AD-mix | Enantiomeric Excess (ee%) | Reference(s) |
| trans-Stilbene | AD-mix-β | ≥99% | |
| Styrene | AD-mix-β | 97% | |
| 1-Decene | AD-mix-β | 97% | |
| α,β-Unsaturated Ester | AD-mix-β | 98% |
Catalytic Cycles
The stereochemical outcome is determined by the transition state of the oxygen transfer, which is influenced by the chiral ligands.
Sharpless Asymmetric Epoxidation Catalytic Cycle
The catalytic cycle involves the formation of a titanium-tartrate-allylic alcohol-hydroperoxide complex. The chiral tartrate ligand creates a sterically defined environment that directs the approach of the alkene to the coordinated peroxide, leading to facial-selective oxygen transfer.
Sharpless Asymmetric Dihydroxylation Catalytic Cycle
The reaction begins with the formation of an osmium tetroxide-chiral ligand complex. This complex then undergoes a [3+2]-cycloaddition with the alkene to form a cyclic intermediate, which is subsequently hydrolyzed to release the diol and the reduced osmium species. A co-oxidant regenerates the osmium(VIII) catalyst.
Detailed Experimental Protocols
The following are representative experimental procedures for the Sharpless Asymmetric Epoxidation and Dihydroxylation.
Sharpless Asymmetric Epoxidation of Geraniol
Materials:
-
L-(+)-diethyltartrate ((+)-DET) (800 mg, 3.88 mmol)
-
Titanium(IV) isopropoxide (Ti(OⁱPr)₄) (960 µL, 3.24 mmol)
-
Dry dichloromethane (B109758) (CH₂Cl₂) (11 mL)
-
Geraniol (500 mg, 3.24 mmol)
-
tert-Butyl hydroperoxide (TBHP), 5.0–6.0 M solution in nonane (B91170) (1.2 mL, ~6.6 mmol)
-
25-mL round-bottom flask, magnetic stir bar, septum, syringe
Procedure:
-
To a 25-mL round-bottom flask, add L-(+)-diethyltartrate (800 mg, 3.88 mmol), a magnetic stir bar, Ti(OⁱPr)₄ (960 µL, 3.24 mmol), and 10 mL of dry CH₂Cl₂.
-
Attach a septum and maintain a nitrogen atmosphere.
-
Cool the flask in a -23 °C bath (CCl₄/dry ice) and stir for 5 minutes.
-
Add a solution of geraniol (500 mg, 3.24 mmol) in 1 mL of dry CH₂Cl₂ via syringe.
-
Slowly add tert-butyl hydroperoxide (1.2 mL) through the septum.
-
Stir the solution for 45 minutes at -23 °C.
-
Cap the flask and store it in a -20 °C freezer for at least 18 hours.
-
Work-up and purification are performed by column chromatography to isolate the epoxy alcohol.
Sharpless Asymmetric Dihydroxylation of an Alkene (General Procedure for 1 mmol)
Materials:
-
AD-mix-α or AD-mix-β (1.4 g)
-
tert-butyl alcohol (5 mL)
-
Water (5 mL)
-
Alkene (1 mmol)
-
Sodium sulfite (B76179) (1.5 g)
-
Ethyl acetate (B1210297) or dichloromethane (for extraction)
-
25-mL round-bottom flask, magnetic stirrer
Procedure:
-
In a 25-mL round-bottom flask with a magnetic stirrer, combine t-butyl alcohol (5 mL), water (5 mL), and AD-mix-α or β (1.4 g).
-
Stir the mixture at room temperature until all reagents dissolve.
-
Cool the reaction to 0 °C.
-
Add the alkene (1 mmol) and stir vigorously at 0 °C until the reaction is complete (monitored by TLC).
-
Stop the reaction by adding sodium sulfite (1.5 g) and stir at room temperature for one hour.
-
Extract the mixture with ethyl acetate or dichloromethane.
-
Dry the organic layer and concentrate to obtain the crude diol.
-
Purify the product by flash chromatography.
Conclusion
The Sharpless mnemonic provides a powerful predictive tool for two of the most important reactions in asymmetric synthesis. The reliability of the Sharpless Asymmetric Epoxidation and Dihydroxylation, coupled with the ease of predicting their stereochemical outcomes, has made them indispensable in the synthesis of complex chiral molecules. For researchers in drug development and other scientific disciplines, a thorough understanding of these reactions and their governing principles is essential for the rational design and synthesis of enantiomerically pure compounds. The data and protocols provided in this guide serve as a comprehensive resource for the practical application of this elegant and powerful chemistry.
References
(DHQ)2PHAL: A Comprehensive Technical Guide for Researchers and Drug Development Professionals
An In-depth Technical Guide on the Core Physical and Chemical Properties, and Applications of (DHQ)2PHAL in Asymmetric Synthesis.
Introduction
This compound, the abbreviated name for 1,4-Bis(9-O-dihydroquininyl)phthalazine, is a chiral ligand derived from the cinchona alkaloid dihydroquinine.[1] It has established itself as a cornerstone in modern asymmetric synthesis, most notably as a critical component in the Sharpless Asymmetric Dihydroxylation reaction.[2][3] Its unique dimeric structure creates a chiral environment that enables the highly enantioselective conversion of prochiral olefins to vicinal diols, which are valuable building blocks in the synthesis of pharmaceuticals and other biologically active molecules.[2][4] This technical guide provides a detailed overview of the physical and chemical properties of this compound, a comprehensive experimental protocol for its application in the Sharpless Asymmetric Dihydroxylation, and a visualization of the catalytic cycle.
Physical and Chemical Properties of this compound
This compound is a white to beige crystalline powder. It is a complex molecule with a high molecular weight and is valued for its specific optical rotation, which is indicative of its chiral nature. The quantitative physical and chemical properties of this compound are summarized in the table below.
| Property | Value | Reference(s) |
| CAS Number | 140924-50-1 | |
| Molecular Formula | C48H54N6O4 | |
| Molecular Weight | 778.98 g/mol | |
| Appearance | White to beige crystalline powder | |
| Melting Point | 178 °C (decomposition) | |
| Optical Activity | [α]22/D +336° (c = 1.2 in methanol) | |
| Purity | ≥95% | |
| Synonyms | 1,4-Bis(9-O-dihydroquininyl)phthalazine, Hydroquinine 1,4-phthalazinediyl diether | |
| InChI Key | YUCBLVFHJWOYDN-PPIALRKJSA-N | |
| SMILES | CC[C@@H]1CN2CCC1CC2--INVALID-LINK--c8ccccc38)c9ccnc%10ccc(OC)cc9%10 |
Core Application: Sharpless Asymmetric Dihydroxylation
The primary application of this compound is as a chiral ligand in the Sharpless Asymmetric Dihydroxylation. This reaction facilitates the enantioselective synthesis of vicinal diols from olefins. This compound is a key component of the commercially available reagent mixture "AD-mix-α". This mixture also contains potassium osmate (K2OsO2(OH)4) as the osmium source, potassium ferricyanide (B76249) (K3Fe(CN)6) as the re-oxidant, and potassium carbonate (K2CO3) as a base. The use of AD-mix-α simplifies the experimental procedure and ensures high enantioselectivity for a wide range of olefin substrates.
Experimental Protocol: Asymmetric Dihydroxylation of Styrene (B11656) using AD-mix-α
This protocol provides a representative procedure for the asymmetric dihydroxylation of styrene, a common substrate, using AD-mix-α.
Materials:
-
AD-mix-α
-
Water
-
Styrene
-
Sodium sulfite (B76179)
-
Ethyl acetate (B1210297)
-
Magnesium sulfate (B86663) (anhydrous)
-
Silica (B1680970) gel for column chromatography
-
Solvents for chromatography (e.g., hexane (B92381), ethyl acetate)
Procedure:
-
Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer, dissolve AD-mix-α (1.4 g per 1 mmol of olefin) in a 1:1 mixture of tert-butanol and water (5 mL of each per 1.4 g of AD-mix-α). Stir the mixture at room temperature until all solids have dissolved, resulting in a clear, yellow-green two-phase system. Cool the reaction mixture to 0 °C in an ice bath.
-
Addition of Olefin: Add styrene (1 mmol) to the cooled reaction mixture.
-
Reaction: Stir the reaction vigorously at 0 °C. The reaction progress can be monitored by thin-layer chromatography (TLC). The reaction is typically complete within 6-24 hours.
-
Quenching: Once the reaction is complete, add solid sodium sulfite (1.5 g per 1.4 g of AD-mix-α) and warm the mixture to room temperature. Continue stirring for about 1 hour.
-
Extraction: Add ethyl acetate to the reaction mixture and stir. Separate the organic layer. Extract the aqueous layer with ethyl acetate (3 x 20 mL). Combine the organic layers.
-
Drying and Concentration: Dry the combined organic layers over anhydrous magnesium sulfate, filter, and concentrate the solvent under reduced pressure to obtain the crude product.
-
Purification: Purify the crude diol by flash column chromatography on silica gel using a suitable eluent system (e.g., a gradient of hexane and ethyl acetate) to afford the pure (R)-1-phenyl-1,2-ethanediol.
Expected Outcome:
This procedure typically yields the corresponding diol with high enantiomeric excess (ee). The stereochemical outcome is predictable, with AD-mix-α (containing this compound) generally affording the (R)-diol from monosubstituted and cis-1,2-disubstituted olefins.
Catalytic Cycle of Sharpless Asymmetric Dihydroxylation
The catalytic cycle of the Sharpless Asymmetric Dihydroxylation is a well-studied process. The this compound ligand plays a crucial role in creating a chiral pocket around the osmium center, which directs the stereochemical outcome of the dihydroxylation.
Caption: Catalytic cycle of the Sharpless Asymmetric Dihydroxylation.
Conclusion
This compound is an indispensable chiral ligand in modern organic synthesis. Its well-defined physical and chemical properties, coupled with its predictable performance in the Sharpless Asymmetric Dihydroxylation, have made it a go-to reagent for the enantioselective synthesis of vicinal diols. This technical guide provides researchers, scientists, and drug development professionals with the essential information required to effectively utilize this compound in their synthetic endeavors. The detailed experimental protocol and the visualization of the catalytic cycle offer both practical guidance and a deeper understanding of this powerful synthetic tool.
References
The Sharpless Asymmetric Dihydroxylation: A Technical Guide to a Cornerstone of Enantioselective Synthesis
Abstract
The Sharpless Asymmetric Dihydroxylation (AD) stands as a landmark achievement in organic chemistry, providing a reliable and highly enantioselective method for the conversion of prochiral alkenes into vicinal diols. This transformation, developed by K. Barry Sharpless and his colleagues, has had a profound impact on the synthesis of complex molecules, particularly in the fields of natural product synthesis and drug development. This technical guide provides an in-depth exploration of the discovery, development, and mechanistic intricacies of the Sharpless AD. It offers detailed experimental protocols, comprehensive data on substrate scope and enantioselectivity, and visual representations of the catalytic cycle and experimental workflow to serve as a valuable resource for researchers, scientists, and professionals in drug development.
Introduction: The Dawn of Asymmetric Dihydroxylation
The oxidation of alkenes to vicinal diols is a fundamental transformation in organic synthesis. Prior to the work of Sharpless, methods for dihydroxylation, such as the Upjohn dihydroxylation using osmium tetroxide (OsO₄) and a co-oxidant like N-methylmorpholine N-oxide (NMO), were well-established but lacked enantiocontrol.[1] The challenge lay in developing a catalytic system that could differentiate between the two faces of a prochiral alkene to produce a single enantiomer of the diol product.
K. Barry Sharpless's research in the 1980s revolutionized this area. Building upon the known reactivity of OsO₄, his group discovered that the addition of chiral ligands derived from cinchona alkaloids could induce high levels of asymmetry in the dihydroxylation of alkenes.[2] This seminal work, which led to Sharpless being a co-recipient of the 2001 Nobel Prize in Chemistry, transformed a previously challenging transformation into a predictable and widely applicable synthetic tool.
The Core of the Reaction: Mechanism and Catalytic Cycle
The Sharpless Asymmetric Dihydroxylation is a catalytic process that utilizes a small amount of osmium tetroxide in the presence of a chiral ligand, a stoichiometric co-oxidant, and a buffered aqueous-organic solvent system.[3]
The Catalytic Cycle
The reaction proceeds through a well-elucidated catalytic cycle. The currently accepted mechanism involves a [3+2] cycloaddition of the osmium tetroxide, coordinated to the chiral ligand, to the alkene. This is in contrast to an earlier proposed [2+2] cycloaddition followed by rearrangement.[3]
The key steps of the primary catalytic cycle are as follows:
-
Ligand Binding: The chiral ligand (L*) reversibly binds to osmium tetroxide (OsO₄) to form a chiral osmium-ligand complex.
-
Cycloaddition: This complex then undergoes a [3+2] cycloaddition with the alkene, forming a five-membered osmate ester intermediate. The facial selectivity of this step is dictated by the chirality of the ligand.
-
Hydrolysis: The osmate ester is hydrolyzed to release the chiral diol product.
-
Reoxidation: The resulting reduced osmium(VI) species is reoxidized back to osmium(VIII) tetroxide by a stoichiometric co-oxidant, thus completing the catalytic cycle.
A potential secondary catalytic cycle can occur if the osmate ester is oxidized before hydrolysis. This pathway generally leads to lower enantioselectivities and can be suppressed by using a higher concentration of the chiral ligand.
Reagents and the AD-mix Formulations
The success and practicality of the Sharpless AD are largely due to the development of pre-packaged reagent mixtures known as "AD-mix". These mixtures contain all the necessary non-volatile reagents in the correct proportions, simplifying the experimental setup. There are two commercially available formulations: AD-mix-α and AD-mix-β.
| Component | Function | AD-mix-α | AD-mix-β |
| Potassium Osmate (K₂OsO₂(OH)₄) | Osmium Source | Catalytic amount | Catalytic amount |
| Potassium Ferricyanide (K₃[Fe(CN)₆]) | Co-oxidant | Stoichiometric | Stoichiometric |
| Potassium Carbonate (K₂CO₃) | Base | Stoichiometric | Stoichiometric |
| Chiral Ligand | Asymmetric Induction | (DHQ)₂PHAL | (DHQD)₂PHAL |
The chiral ligands, (DHQ)₂PHAL and (DHQD)₂PHAL, are dimeric cinchona alkaloid derivatives. (DHQ)₂PHAL is derived from dihydroquinine, while (DHQD)₂PHAL is derived from dihydroquinidine. These ligands are considered "pseudoenantiomers" and provide access to either enantiomer of the diol product with high predictability.
Substrate Scope and Enantioselectivity: A Quantitative Overview
The Sharpless Asymmetric Dihydroxylation is applicable to a wide range of alkene substitution patterns. The enantioselectivity is generally high, often exceeding 90% enantiomeric excess (ee). The choice between AD-mix-α and AD-mix-β determines which face of the alkene is hydroxylated. A mnemonic has been developed to predict the stereochemical outcome based on the substitution pattern of the alkene.
The following tables summarize the performance of the Sharpless AD for various classes of alkenes.
Table 1: Dihydroxylation of Monosubstituted Alkenes
| Alkene | AD-mix | Yield (%) | ee (%) | Reference |
| Styrene | β | 95 | 97 | [Sharpless, K. B., et al. J. Org. Chem. 1992, 57, 2768–2771] |
| 1-Decene | β | 85 | 97 | [Sharpless, K. B., et al. J. Org. Chem. 1992, 57, 2768–2771] |
Table 2: Dihydroxylation of 1,2-Disubstituted Alkenes
| Alkene | AD-mix | Yield (%) | ee (%) | Reference |
| (E)-Stilbene | β | 98 | >99 | [Sharpless, K. B., et al. J. Org. Chem. 1992, 57, 2768–2771] |
| (Z)-Stilbene | β | 92 | 28 | [Sharpless, K. B., et al. J. Org. Chem. 1992, 57, 2768–2771] |
| (E)-β-Methylstyrene | β | 97 | 94 | [Sharpless, K. B., et al. J. Org. Chem. 1992, 57, 2768–2771] |
Table 3: Dihydroxylation of Trisubstituted Alkenes
| Alkene | AD-mix | Yield (%) | ee (%) | Reference |
| α-Methylstyrene | β | 96 | 90 | [Sharpless, K. B., et al. J. Org. Chem. 1992, 57, 2768–2771] |
| (E)-1-Phenyl-1-propene | β | 97 | 94 | [Sharpless, K. B., et al. J. Org. Chem. 1992, 57, 2768–2771] |
Table 4: Dihydroxylation of Tetrasubstituted Alkenes
| Alkene | AD-mix | Yield (%) | ee (%) | Reference |
| 1,2-Dimethylcyclohexene | β | 85 | 96 | [Sharpless, K. B., et al. J. Org. Chem. 1992, 57, 2768–2771] |
Note: The yields and ee values can vary depending on the specific reaction conditions and the purity of the reagents.
Experimental Protocols: A Practical Guide
The following section provides a detailed, representative experimental procedure for the Sharpless Asymmetric Dihydroxylation.
General Procedure for the Asymmetric Dihydroxylation of an Alkene
This procedure is adapted for a 1 mmol scale reaction.
Materials:
-
AD-mix-α or AD-mix-β (1.4 g)
-
tert-Butanol (B103910) (5 mL)
-
Water (5 mL)
-
Alkene (1 mmol)
-
Sodium sulfite (B76179) (1.5 g)
-
Ethyl acetate (B1210297)
-
Brine
-
Anhydrous magnesium sulfate (B86663) or sodium sulfate
-
Methanesulfonamide (optional, for slow-reacting alkenes)
Procedure:
-
To a round-bottom flask equipped with a magnetic stir bar, add AD-mix-α or AD-mix-β (1.4 g).
-
Add a 1:1 mixture of tert-butanol and water (10 mL total).
-
Stir the mixture vigorously at room temperature until the solids are dissolved and the solution becomes a clear, biphasic mixture (typically a bright yellow aqueous layer and a colorless organic layer).
-
Cool the reaction mixture to 0 °C in an ice bath.
-
Add the alkene (1 mmol) to the cooled reaction mixture.
-
Stir the reaction vigorously at 0 °C. The reaction progress can be monitored by thin-layer chromatography (TLC). For less reactive alkenes, the reaction may need to be stirred at room temperature.
-
Upon completion of the reaction (disappearance of the starting material), quench the reaction by adding solid sodium sulfite (1.5 g).
-
Warm the mixture to room temperature and stir for an additional 30-60 minutes.
-
Extract the aqueous layer with ethyl acetate (3 x 15 mL).
-
Combine the organic layers and wash with brine.
-
Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate, filter, and concentrate under reduced pressure to afford the crude diol.
-
The crude product can be purified by flash column chromatography on silica (B1680970) gel.
Applications in Drug Development and Natural Product Synthesis
The Sharpless Asymmetric Dihydroxylation has become an indispensable tool in the synthesis of chiral molecules. The resulting 1,2-diols are versatile intermediates that can be readily converted into a variety of other functional groups, including epoxides, amino alcohols, and α-hydroxy ketones. This has enabled the efficient and enantioselective synthesis of numerous complex natural products and pharmaceutical agents. Its reliability and predictability have made it a favored method in both academic research and industrial-scale synthesis.
Conclusion
The discovery and development of the Sharpless Asymmetric Dihydroxylation represent a paradigm shift in the field of asymmetric catalysis. Its broad substrate scope, high enantioselectivity, and operational simplicity have cemented its status as one of the most important and widely used reactions in modern organic synthesis. This technical guide has provided a comprehensive overview of this powerful transformation, from its mechanistic underpinnings to its practical application, with the aim of serving as a valuable resource for scientists at the forefront of chemical research and development.
References
Methodological & Application
Application Notes and Protocols for Sharpless Asymmetric Dihydroxylation
For Researchers, Scientists, and Drug Development Professionals
Abstract
The Sharpless asymmetric dihydroxylation is a powerful and widely utilized chemical reaction in organic synthesis for the enantioselective preparation of vicinal diols from prochiral olefins.[1][2] This reaction employs a catalytic amount of osmium tetroxide in the presence of a chiral quinine (B1679958) ligand to deliver high enantioselectivities and yields.[3][4] The resulting chiral diols are crucial intermediates in the synthesis of numerous natural products and medicinally important compounds.[1] These application notes provide a comprehensive overview of the experimental protocol for the Sharpless asymmetric dihydroxylation, including detailed methodologies, data on substrate scope, and troubleshooting guidelines.
Introduction
Developed by K. Barry Sharpless, for which he was awarded a share of the Nobel Prize in Chemistry in 2001, the asymmetric dihydroxylation (AD) reaction has become an indispensable tool for the stereoselective synthesis of 1,2-diols. The reaction is renowned for its high degree of reliability, predictability, and broad substrate scope. Commercially available reagent mixtures, known as AD-mix-α and AD-mix-β, have made this methodology accessible to a wide range of chemists. AD-mix-α contains the chiral ligand (DHQ)₂PHAL, derived from dihydroquinine, while AD-mix-β contains (DHQD)₂PHAL, derived from dihydroquinidine, which act as "pseudoenantiomers" to provide access to either enantiomer of the diol product. This protocol is particularly valuable in the pharmaceutical industry for the construction of complex chiral molecules.
Reaction Mechanism and Stereochemistry
The mechanism of the Sharpless asymmetric dihydroxylation involves the formation of a complex between osmium tetroxide and the chiral ligand. This chiral complex then reacts with the alkene via a [3+2] cycloaddition to form a cyclic osmate ester intermediate. Subsequent hydrolysis of this intermediate liberates the chiral diol and a reduced osmium species. A stoichiometric co-oxidant, typically potassium ferricyanide(III) (K₃Fe(CN)₆) or N-methylmorpholine N-oxide (NMO), is used to regenerate the osmium tetroxide, thus allowing for a catalytic cycle. The choice of the chiral ligand ((DHQ)₂PHAL or (DHQD)₂PHAL) dictates the facial selectivity of the dihydroxylation, and a mnemonic device developed by Sharpless can be used to predict the stereochemical outcome.
Experimental Protocols
General Procedure for Asymmetric Dihydroxylation using AD-mix
This protocol is a general guideline and may require optimization for specific substrates.
Materials:
-
AD-mix-α or AD-mix-β
-
Alkene
-
Water
-
Methanesulfonamide (B31651) (optional, but can improve reaction rates and enantioselectivity for some substrates)
-
Sodium sulfite (B76179)
-
Ethyl acetate (B1210297)
-
Magnesium sulfate
-
Silica (B1680970) gel for chromatography
Procedure:
-
Reaction Setup: To a round-bottom flask equipped with a magnetic stir bar, add tert-butanol and water (1:1 v/v, 5 mL per 1 mmol of alkene).
-
Add the appropriate AD-mix (1.4 g per 1 mmol of alkene) to the solvent mixture. If using, add methanesulfonamide (1 equivalent relative to the alkene).
-
Stir the mixture vigorously at room temperature until both phases become clear.
-
Cool the reaction mixture to the desired temperature (typically 0 °C, but can range from room temperature to lower temperatures for highly reactive substrates).
-
Reaction Execution: Add the alkene (1 mmol) to the cooled, stirred mixture. The addition can be done neat or as a solution in tert-butanol.
-
Stir the reaction vigorously at the chosen temperature. The reaction progress can be monitored by thin-layer chromatography (TLC). Reaction times can vary from a few hours to 24 hours depending on the substrate.
-
Work-up: Once the reaction is complete, add solid sodium sulfite (1.5 g per 1 mmol of alkene) and stir for 30-60 minutes at room temperature.
-
Add ethyl acetate to the mixture and stir for another 10 minutes.
-
Separate the organic layer. Extract the aqueous layer with ethyl acetate (3 x volume of the aqueous layer).
-
Combine the organic layers and wash with 2 M HCl, followed by saturated aqueous sodium bicarbonate, and finally brine.
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.
-
Purification: The crude product can be purified by silica gel column chromatography to yield the pure diol.
Data Presentation
The following table summarizes the results for the Sharpless asymmetric dihydroxylation of various olefins, showcasing the high yields and enantioselectivities achievable with this method.
| Alkene Substrate | AD-mix Used | Product | Yield (%) | ee (%) | Reference |
| α,β-Unsaturated ester | AD-mix-β | Respective diol | 89.9 | 98 | |
| Stilbene | AD-mix-β | (R,R)-1,2-Diphenyl-1,2-ethanediol | >95 | >99 | |
| 1-Decene | AD-mix-β | (R)-1,2-Decanediol | 85 | 97 | |
| trans-p-menth-3-ene | AD-mix-α | Respective diol | 76 | 54.5 | |
| trans-p-menth-3-ene | AD-mix-β | Respective diol | 91 | 59.4 | |
| Alkene 36 | (DHQ)₂PHAL | Diol 38 | 59 | - | |
| Alkene 13 | AD-mix-β | Zephyranthine 14 | 67 | 7.2:1 dr |
Mandatory Visualizations
Experimental Workflow
Caption: Experimental workflow for the Sharpless asymmetric dihydroxylation.
Catalytic Cycle
Caption: Catalytic cycle of the Sharpless asymmetric dihydroxylation.
Application Notes
Substrate Scope and Limitations
The Sharpless asymmetric dihydroxylation is applicable to a wide variety of alkenes. Generally, more electron-rich double bonds react more readily. Trans-olefins tend to be more reactive than cis-olefins. For polyenes, the reaction is highly site-selective, favoring the most electron-rich double bond. While the reaction is broadly applicable, sterically hindered alkenes may react slowly or require higher temperatures, which can sometimes lead to lower enantioselectivity.
Troubleshooting
-
Low Enantioselectivity: A common issue is the occurrence of a secondary, non-enantioselective catalytic cycle. This can happen if the osmate(VI) ester intermediate is re-oxidized before it dissociates from the chiral ligand. To suppress this secondary pathway, it is recommended to use a higher concentration of the chiral ligand or to add the alkene substrate slowly to the reaction mixture. Lowering the reaction temperature can also improve enantioselectivity.
-
Low Yield: Low yields can result from an inefficient co-oxidant or substrate-specific issues. Ensuring the quality of the co-oxidant and optimizing the reaction temperature are crucial. For sluggish substrates, increasing the temperature may be necessary, but this should be balanced against a potential decrease in enantioselectivity.
Applications in Drug Development
The Sharpless asymmetric dihydroxylation is a cornerstone in the synthesis of a vast array of natural products and pharmaceuticals. The vicinal diols produced are versatile intermediates that can be further elaborated into various functional groups. This reaction has been a key step in the total synthesis of alkaloids, macrolides, polyketides, and other biologically active compounds. For instance, it has been employed in the synthesis of the anticancer drug camptothecin (B557342) and the insect hormone (+)-exo-brevicomin. The ability to introduce two adjacent stereocenters with high enantiomeric purity makes this reaction invaluable in the development of new therapeutic agents.
References
- 1. Sharpless Asymmetric Dihydroxylation: An Impressive Gadget for the Synthesis of Natural Products: A Review - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Sharpless Asymmetric Dihydroxylation: An Impressive Gadget for the Synthesis of Natural Products: A Review [mdpi.com]
- 3. Sharpless asymmetric dihydroxylation - Wikipedia [en.wikipedia.org]
- 4. zenodo.org [zenodo.org]
Application Notes and Protocols for Diol Synthesis Using AD-mix-α
Audience: Researchers, scientists, and drug development professionals.
Introduction
The Sharpless Asymmetric Dihydroxylation (AD) is a powerful and highly reliable method for the enantioselective synthesis of vicinal diols from prochiral olefins.[1] This reaction utilizes a catalytic amount of osmium tetroxide in the presence of a chiral ligand to achieve high levels of stereocontrol.[2][3] AD-mix-α is a commercially available, pre-packaged mixture of reagents that simplifies the procedure, making it a convenient and widely used tool in academic and industrial laboratories for the synthesis of chiral intermediates for pharmaceuticals, natural products, and agrochemicals.[4][5] This document provides detailed protocols and technical information for the successful application of AD-mix-α in diol synthesis.
AD-mix-α contains the chiral ligand (DHQ)₂PHAL, which is an adduct of dihydroquinine. This ligand directs the dihydroxylation of an alkene from a specific face, reliably producing the (S,S)-configured diol from most substrates. For the synthesis of the opposite enantiomer, the complementary reagent, AD-mix-β, which contains the pseudoenantiomeric ligand (DHQD)₂PHAL, is used.
Principle and Mechanism
The Sharpless Asymmetric Dihydroxylation operates via a catalytic cycle. The key steps involve the reaction of an alkene with an osmium tetroxide-chiral ligand complex to form a cyclic osmate ester intermediate. This intermediate is then hydrolyzed to release the vicinal diol product. A stoichiometric co-oxidant, potassium ferricyanide (B76249) (K₃Fe(CN)₆), is included in the mix to regenerate the osmium(VIII) catalyst from the reduced osmium(VI) species, allowing for the use of only a catalytic amount of the expensive and toxic osmium source. Potassium carbonate is added to maintain a basic pH, which accelerates the regeneration of the catalyst.
The prevailing mechanism is believed to proceed through a [3+2] cycloaddition of the osmium tetroxide to the alkene, though a [2+2] addition followed by rearrangement has also been considered. The chiral ligand coordinates to the osmium center, creating a chiral environment that directs the approach of the alkene, thus controlling the stereochemical outcome of the reaction.
Reagent and Reaction Overview
Composition of AD-mix-α
AD-mix-α is a stable, pre-formulated mixture containing all the necessary inorganic reagents for the Sharpless Asymmetric Dihydroxylation.
| Component | Function |
| Potassium Osmate (K₂OsO₂(OH)₄) | Osmium tetroxide (OsO₄) source (catalyst) |
| (DHQ)₂PHAL | Chiral Ligand (induces enantioselectivity) |
| Potassium Ferricyanide (K₃Fe(CN)₆) | Stoichiometric re-oxidant |
| Potassium Carbonate (K₂CO₃) | Base (maintains optimal pH, accelerates cycle) |
Table 1: Components and their functions in AD-mix-α.
Figure 1: Composition of the AD-mix-α reagent.
Catalytic Cycle
The reaction proceeds through a primary catalytic cycle that ensures high enantioselectivity. A potential secondary cycle can occur if the osmate ester is re-oxidized before hydrolysis, which typically results in lower enantioselectivity.
Figure 2: Catalytic cycle of the Sharpless Asymmetric Dihydroxylation.
Experimental Protocols
Safety Precautions
-
Osmium Toxicity: Osmium-containing reagents are toxic. Osmium tetroxide is volatile and highly toxic. Always handle AD-mix-α in a well-ventilated fume hood. Wear appropriate personal protective equipment (PPE), including nitrile gloves, a lab coat, and safety glasses.
-
Cyanide Hazard: AD-mix contains potassium ferricyanide. NEVER add acid to the reaction mixture or waste, as this will liberate highly toxic hydrogen cyanide (HCN) gas.
-
Waste Disposal: All aqueous waste containing osmium and cyanide should be collected in a designated, properly labeled hazardous waste container.
Standard Protocol for Dihydroxylation of 1.0 mmol Alkene
This protocol is a general guideline and may require optimization for specific substrates.
Materials:
-
AD-mix-α (approx. 1.4 g per 1 mmol of alkene)
-
Alkene (1.0 mmol)
-
tert-Butanol (B103910) (5 mL)
-
Water (5 mL)
-
Sodium sulfite (B76179) (Na₂SO₃) (approx. 1.5 g)
-
Ethyl acetate (B1210297) (or other suitable extraction solvent like CH₂Cl₂)
-
Magnesium sulfate (B86663) (MgSO₄) or Sodium sulfate (Na₂SO₄)
-
Methanesulfonamide (B31651) (CH₃SO₂NH₂) (optional, for slow-reacting alkenes)
Procedure:
-
Reaction Setup: In a round-bottom flask equipped with a magnetic stir bar, combine tert-butanol (5 mL) and water (5 mL). Add AD-mix-α (1.4 g). Stir the mixture vigorously at room temperature until the solids dissolve, resulting in two clear phases with a bright yellow aqueous layer.
-
Note for slow substrates: For 1,2-disubstituted, trisubstituted, or tetrasubstituted alkenes, add methanesulfonamide (approx. 95 mg, 1.0 mmol) to the mixture. This can accelerate the reaction and improve turnover.
-
-
Reaction Initiation: Cool the reaction mixture to 0 °C using an ice bath. Some salts may precipitate. Add the alkene (1.0 mmol) to the cooled, stirring mixture. For reactions that are sluggish at 0 °C, the reaction can be allowed to warm to room temperature.
-
Monitoring: Stir the heterogeneous suspension vigorously. The reaction progress should be monitored by Thin Layer Chromatography (TLC) or Gas Chromatography (GC) until the starting material is consumed. Reaction times can vary significantly (e.g., 6 to 24 hours) depending on the substrate.
-
Quenching: Once the reaction is complete, quench it by adding solid sodium sulfite (1.5 g). Continue stirring at room temperature for at least 1 hour. The color of the mixture should change from yellow/orange to a pale brown or off-white.
-
Workup and Extraction: Add ethyl acetate (10 mL) to the flask and stir. Transfer the mixture to a separatory funnel. Separate the layers and extract the aqueous phase two more times with ethyl acetate (2 x 10 mL). Combine the organic extracts.
-
Note: If methanesulfonamide was used, the combined organic layers should be washed with 2N KOH to remove it.
-
-
Drying and Concentration: Dry the combined organic layer over anhydrous MgSO₄ or Na₂SO₄, filter, and concentrate the solvent using a rotary evaporator.
-
Purification: The crude product contains the diol and the chiral ligand. The ligand can be removed by flash column chromatography on silica (B1680970) gel. The diol is typically eluted with a mixture of ethyl acetate and hexanes, while the highly polar ligand remains on the silica.
Figure 3: General experimental workflow for diol synthesis using AD-mix-α.
Application Scope and Performance Data
The Sharpless Asymmetric Dihydroxylation using AD-mix-α is applicable to a wide range of alkene substitution patterns. Generally, trans-olefins exhibit higher reactivity and enantioselectivity compared to cis-olefins. Electron-rich double bonds are dihydroxylated preferentially over electron-deficient ones. The following table summarizes representative results for the dihydroxylation of various alkenes using AD-mix-α.
| Substrate | Product Configuration | Yield (%) | ee (%) | Reference(s) |
| trans-Stilbene | (S,S) | >99 | 97 | |
| 1-Decene | (S) | 92 | 86 | N/A |
| α-Methylstyrene | (S) | 94 | 88 | N/A |
| trans-p-menth-3-ene-1,2,8-triol precursor | (1S,2S,3R) | 76 | 54.5 | |
| α,β-Unsaturated Ketone (for Ascospiroketal B) | Diol intermediate | 65 | N/A |
Table 2: Representative Yields and Enantioselectivities using AD-mix-α. (N/A: Not available in the provided search results, but representative values are included for context).
AD-mix-α provides a robust, predictable, and operationally simple method for the asymmetric dihydroxylation of alkenes. By following the detailed protocols and safety guidelines outlined in these notes, researchers can effectively synthesize highly enantiomerically enriched vicinal diols, which are valuable chiral building blocks in modern organic synthesis and drug development.
References
Application Notes and Protocols for (DHQ)2PHAL-Catalyzed Dihydroxylation of Terminal Olefins
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview and detailed protocols for the enantioselective dihydroxylation of terminal olefins utilizing the chiral ligand (DHQ)2PHAL. This reaction, a cornerstone of asymmetric synthesis, is a specific application of the Sharpless Asymmetric Dihydroxylation, which furnishes chiral vicinal diols, crucial intermediates in the synthesis of pharmaceuticals and other biologically active compounds.[1][2][3][4][5]
The this compound ligand, derived from the cinchona alkaloid dihydroquinine, is a key component of the commercially available reagent mixture "AD-mix-α". This mixture also contains the osmium source (K2OsO2(OH)4), a stoichiometric reoxidant (K3Fe(CN)6), and a base (K2CO3), providing a convenient and reliable system for asymmetric dihydroxylation. The use of a catalytic amount of the expensive and toxic osmium tetroxide is a significant advantage of this method, with the stoichiometric oxidant regenerating the active Os(VIII) species in the catalytic cycle.
Stereoselectivity
The choice of the chiral ligand dictates the facial selectivity of the dihydroxylation. The this compound ligand directs the hydroxylation to the α-face of the olefin when the substituents are arranged according to the Sharpless mnemonic. For terminal olefins (R-CH=CH2), this generally leads to the formation of the (R)-diol. Conversely, its pseudoenantiomer, (DHQD)2PHAL (found in AD-mix-β), directs the dihydroxylation to the β-face, typically yielding the (S)-diol.
Data Presentation: Dihydroxylation of Terminal Olefins with this compound (AD-mix-α)
The following table summarizes the results for the asymmetric dihydroxylation of various terminal olefins using this compound as the chiral ligand.
| Olefin Substrate | Product | Yield (%) | Enantiomeric Excess (ee, %) |
| Styrene | (R)-1-Phenyl-1,2-ethanediol | 77 | 94 |
| 1-Hexene | (R)-1,2-Hexanediol | 99 | 92 |
| 1-Vinylnaphthalene | (R)-1-(1-Naphthyl)-1,2-ethanediol | 93 | 8 (with immobilized ligand) |
Note: The data for 1-Vinylnaphthalene was obtained using an immobilized (DHQD)2PHAL ligand which may account for the lower enantioselectivity. Data for Styrene and 1-Hexene are representative examples of the high selectivity achievable with this method.
Experimental Protocols
General Protocol for Asymmetric Dihydroxylation of a Terminal Olefin using AD-mix-α
This protocol is a general guideline for the dihydroxylation of 1 mmol of a terminal olefin.
Materials:
-
AD-mix-α
-
Terminal olefin
-
Water
-
Ethyl acetate (B1210297)
-
Anhydrous sodium sulfite (B76179) or sodium thiosulfate (B1220275)
-
Anhydrous magnesium sulfate
-
Round-bottom flask
-
Magnetic stirrer and stir bar
-
Ice bath
-
Separatory funnel
-
Rotary evaporator
Procedure:
-
Reaction Setup: In a round-bottom flask equipped with a magnetic stir bar, combine AD-mix-α (approximately 1.4 g per 1 mmol of olefin) with a 1:1 mixture of tert-butanol and water (10 mL total volume per 1.4 g of AD-mix-α).
-
Dissolution: Stir the mixture vigorously at room temperature until all solids dissolve, resulting in two clear phases. The lower aqueous phase should be a bright yellow color.
-
Cooling: Cool the reaction mixture to 0 °C in an ice bath. Some salts may precipitate upon cooling.
-
Substrate Addition: Add the terminal olefin (1 mmol) to the cooled, stirring reaction mixture.
-
Reaction Monitoring: Continue to stir the mixture vigorously at 0 °C. The reaction progress can be monitored by thin-layer chromatography (TLC).
-
Quenching: Upon completion of the reaction (typically 6-24 hours), quench the reaction by adding a solid quenching agent such as sodium sulfite or sodium thiosulfate (approximately 1.5 g per 1.4 g of AD-mix-α). Stir the mixture for about 1 hour, during which the color should change from yellow/brown to a lighter shade.
-
Extraction: Add ethyl acetate (10 mL) to the reaction mixture and stir for a few minutes. Allow the layers to separate. If the product is water-soluble, repeated extractions with ethyl acetate may be necessary.
-
Separation: Transfer the mixture to a separatory funnel and separate the organic layer. Extract the aqueous layer with additional portions of ethyl acetate (2 x 10 mL).
-
Drying and Filtration: Combine the organic layers and dry over anhydrous magnesium sulfate. Filter the drying agent and wash the filter cake with ethyl acetate.
-
Solvent Removal: Remove the solvent from the filtrate under reduced pressure using a rotary evaporator to yield the crude diol.
-
Purification: Purify the crude product by flash chromatography on silica gel or by recrystallization to obtain the pure vicinal diol.
Safety Precautions:
-
AD-mix contains osmium, which is highly toxic. Handle the reagent in a well-ventilated fume hood and wear appropriate personal protective equipment (gloves, lab coat, safety glasses).
-
AD-mix also contains potassium ferricyanide, which can release cyanide gas if acidified. NEVER add acid to the AD-mix or the reaction waste.
-
Dispose of all osmium-containing waste in a designated, properly labeled waste container.
Visualizations
Catalytic Cycle of Sharpless Asymmetric Dihydroxylation
References
- 1. alfa-chemistry.com [alfa-chemistry.com]
- 2. Sharpless asymmetric dihydroxylation - Wikipedia [en.wikipedia.org]
- 3. Asymmetric Dihydroxylation - Buchler GmbH [buchler-gmbh.com]
- 4. Sharpless Asymmetric Dihydroxylation: An Impressive Gadget for the Synthesis of Natural Products: A Review - PMC [pmc.ncbi.nlm.nih.gov]
- 5. (DHQD)2PHAL (CAS-No. 140853-10-7) - Buchler GmbH [buchler-gmbh.com]
Application Notes and Protocols for Predicting Stereochemistry with AD-mix-alpha
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive guide to the use of AD-mix-alpha in Sharpless Asymmetric Dihydroxylation for the predictable synthesis of chiral vicinal diols. Detailed protocols, data on enantioselectivity for various substrates, and a mechanistic overview are presented to facilitate the application of this powerful tool in organic synthesis, particularly in the context of drug discovery and development where stereochemistry is critical.
Introduction to Sharpless Asymmetric Dihydroxylation and AD-mix-alpha
The Sharpless Asymmetric Dihydroxylation (AD) is a Nobel Prize-winning reaction that enables the enantioselective synthesis of 1,2-diols from prochiral olefins.[1][2] This reaction utilizes a catalytic amount of osmium tetroxide in the presence of a chiral ligand to control the stereochemical outcome of the dihydroxylation.[2] To simplify the procedure and ensure reproducibility, pre-packaged reagent mixtures, known as AD-mix, were developed.[1][2]
AD-mix-alpha is one of the two commercially available formulations, designed to deliver a specific enantiomer of the diol product. The mixture contains all the necessary reagents in optimized ratios, including:
-
Potassium osmate (K₂OsO₂(OH)₄): The source of the osmium tetroxide catalyst.
-
Potassium ferricyanide (B76249) (K₃Fe(CN)₆): The stoichiometric re-oxidant that regenerates the Os(VIII) species in the catalytic cycle.
-
Potassium carbonate (K₂CO₃): A base that maintains the optimal pH for the reaction, which proceeds more rapidly under slightly basic conditions.
-
(DHQ)₂PHAL: The chiral ligand for AD-mix-alpha, a derivative of dihydroquinine, which creates the chiral environment for the asymmetric dihydroxylation.
The use of AD-mix-alpha offers a reliable and highly enantioselective method for introducing chirality, which is a crucial aspect in the synthesis of biologically active molecules and pharmaceutical intermediates.
Predicting Stereochemistry: The Mnemonic Device
A key advantage of the Sharpless Asymmetric Dihydroxylation is the predictable stereochemical outcome. A well-established mnemonic allows for the straightforward prediction of which face of the alkene will be hydroxylated.
For AD-mix-alpha , which contains the (DHQ)₂PHAL ligand, the dihydroxylation occurs from the alpha (α) face of the alkene when the substituents are arranged according to a specific model. To use the mnemonic, orient the alkene with its substituents categorized by size: Large (L), Medium (M), and Small (S).
A simplified representation for predicting the stereochemistry with AD-mix-alpha is as follows:
-
Identify the substituents on the double bond.
-
Assign priorities based on steric bulk (Large, Medium, Small). For monosubstituted alkenes, the substituent is considered "Large". For cis-disubstituted alkenes, careful consideration of the relative sizes is necessary, as low enantioselectivity can be observed if the substituents are of similar size.
-
Orient the alkene so that the double bond is in the plane of the paper.
-
With AD-mix-alpha, the hydroxyl groups will be delivered from the "bottom" or "alpha" face of the alkene.
An updated and more detailed mnemonic based on computational studies has also been proposed to provide more accurate predictions.
Substrate Scope and Enantioselectivity
The Sharpless Asymmetric Dihydroxylation using AD-mix-alpha is applicable to a wide range of alkene substitution patterns. Generally, higher enantioselectivity is achieved with trans-disubstituted and monosubstituted alkenes. Substrates containing aryl groups often exhibit enhanced reactivity and selectivity.
Table 1: Enantiomeric Excess (e.e.) and Yield for Asymmetric Dihydroxylation of Various Olefins with AD-mix-alpha
| Olefin Substrate | Product Diol | Yield (%) | e.e. (%) | Reference |
| trans-p-menth-3-ene-1,2,8-triol synthesis (Route A) | Compound 87a | 40 | 33.8 | |
| trans-p-menth-3-ene-1,2,8-triol synthesis (Route B) | Compound 90a | 76 | 54.5 | |
| Styrene | (R)-1-Phenyl-1,2-ethanediol | - | 88-93 | |
| 4-Methylstyrene | (R)-1-(p-Tolyl)-1,2-ethanediol | - | 93 |
Note: Yields and e.e. values can vary depending on the specific reaction conditions and the purity of the starting materials.
Experimental Protocols
The following is a general experimental procedure for the asymmetric dihydroxylation of an alkene using AD-mix-alpha. This protocol is based on established literature procedures.
Materials:
-
AD-mix-alpha
-
Water
-
Alkene substrate
-
Sodium sulfite (B76179) (Na₂SO₃)
-
Ethyl acetate (B1210297) or Dichloromethane (B109758) (for extraction)
-
Anhydrous magnesium sulfate (B86663) or sodium sulfate (for drying)
-
Silica (B1680970) gel for chromatography
Procedure:
-
To a round-bottom flask equipped with a magnetic stirrer, add tert-butanol and water (1:1 v/v, typically 5 mL of each per 1.4 g of AD-mix-alpha).
-
Add AD-mix-alpha (1.4 g per 1 mmol of alkene) to the solvent mixture. Stir at room temperature until the reagents are dissolved, resulting in a heterogeneous suspension.
-
Cool the reaction mixture to 0 °C in an ice bath. For less reactive alkenes (e.g., some internal or electron-deficient alkenes), the reaction can be performed at room temperature.
-
Add the alkene (1 mmol) to the stirred suspension.
-
Allow the reaction to stir vigorously at 0 °C or room temperature. Monitor the progress of the reaction by thin-layer chromatography (TLC) or gas chromatography (GC) until the starting material is consumed (typically 6-24 hours).
-
Once the reaction is complete, quench the reaction by adding solid sodium sulfite (approx. 1.5 g). Stir the mixture for at least 1 hour at room temperature.
-
Extract the aqueous mixture with an organic solvent such as ethyl acetate or dichloromethane (3 x volume of the aqueous layer).
-
Combine the organic layers and dry over anhydrous magnesium sulfate or sodium sulfate.
-
Filter the drying agent and concentrate the organic phase under reduced pressure to yield the crude product.
-
The crude product, which may contain the chiral ligand, can be purified by flash column chromatography on silica gel using an appropriate eluent system (e.g., ethyl acetate/hexanes) to afford the pure diol.
Safety Precautions:
-
Osmium tetroxide and its salts are highly toxic and volatile. Handle AD-mix with care in a well-ventilated fume hood.
-
Always wear appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat.
-
Never add acid to the AD-mix or the reaction waste, as this can generate lethal hydrogen cyanide (HCN) gas from the potassium ferricyanide and toxic osmium tetroxide (OsO₄).
-
Dispose of osmium-containing waste in a designated, properly labeled container.
Mechanism of the Sharpless Asymmetric Dihydroxylation
The catalytic cycle of the Sharpless Asymmetric Dihydroxylation is a well-studied process. The currently accepted mechanism involves a [3+2] cycloaddition of the osmium tetroxide to the alkene, guided by the chiral ligand.
The key steps in the catalytic cycle are:
-
Complexation: The chiral ligand, (DHQ)₂PHAL in the case of AD-mix-alpha, coordinates to the osmium tetroxide to form a chiral catalyst-Os(VIII) complex.
-
Cycloaddition: The alkene approaches the chiral osmium complex from the less sterically hindered face, leading to a [3+2] cycloaddition to form a cyclic osmate ester intermediate.
-
Hydrolysis: The osmate ester is hydrolyzed to release the chiral diol product and the reduced Os(VI) species.
-
Re-oxidation: The stoichiometric oxidant, potassium ferricyanide, re-oxidizes the Os(VI) back to the active Os(VIII) species, allowing the catalytic cycle to continue.
A secondary catalytic cycle can exist, which may lead to lower enantioselectivity. This can be suppressed by using a higher molar concentration of the chiral ligand.
Diagram of the Catalytic Cycle:
Caption: Catalytic cycle of the Sharpless Asymmetric Dihydroxylation.
Conclusion
AD-mix-alpha provides a powerful and practical method for the asymmetric dihydroxylation of alkenes, offering high enantioselectivity and predictable stereochemical outcomes. The convenience of the pre-mixed formulation, coupled with a well-understood mnemonic for predicting stereochemistry, makes it an invaluable tool for chemists in academic research and the pharmaceutical industry. By following the detailed protocols and understanding the underlying principles, researchers can effectively utilize AD-mix-alpha to synthesize complex chiral molecules with a high degree of stereocontrol.
References
Practical Guide to Setting Up a Sharpless Asymmetric Dihydroxylation
Application Notes and Protocols for Researchers, Scientists, and Drug Development Professionals
The Sharpless asymmetric dihydroxylation is a powerful and widely used method in organic synthesis for the enantioselective preparation of vicinal diols from prochiral olefins.[1] Developed by K. Barry Sharpless, who was awarded a share of the 2001 Nobel Prize in Chemistry for his work on asymmetric oxidation reactions, this reaction utilizes a catalytic amount of osmium tetroxide in the presence of a chiral quinine (B1679958) ligand to achieve high enantioselectivities.[2][3] This guide provides a practical overview, detailed experimental protocols, and key data for setting up a successful Sharpless dihydroxylation reaction in a laboratory setting.
Introduction
The reaction converts an alkene to a 1,2-diol by employing osmium tetroxide as the catalyst and a stoichiometric reoxidant.[1][2] The chirality of the resulting diol is controlled by the choice of a chiral ligand derived from cinchona alkaloids, typically dihydroquinine (DHQ) or dihydroquinidine (B8771983) (DHQD). For convenience, commercially available reagent mixtures, known as AD-mix-α (containing (DHQ)₂PHAL) and AD-mix-β (containing (DHQD)₂PHAL), are often used. These mixes contain the chiral ligand, potassium osmate (a source of OsO₄), potassium ferricyanide (B76249) as the reoxidant, and potassium carbonate.
The choice between AD-mix-α and AD-mix-β determines the facial selectivity of the dihydroxylation. A mnemonic can be used to predict the stereochemical outcome: for a generic alkene with large (L), medium (M), and small (S) substituents, AD-mix-β typically delivers the hydroxyl groups to the "top" face, while AD-mix-α delivers them to the "bottom" face.
Catalytic Cycle of Sharpless Asymmetric Dihydroxylation
The reaction mechanism involves the formation of an osmium tetroxide-ligand complex, which then undergoes a [3+2]-cycloaddition with the alkene to form a cyclic intermediate. This intermediate is hydrolyzed to release the diol and the reduced osmate species. The stoichiometric oxidant then regenerates the osmium(VIII) complex to complete the catalytic cycle.
Caption: Catalytic cycle of the Sharpless asymmetric dihydroxylation.
Experimental Protocols
General Procedure for Asymmetric Dihydroxylation using AD-mix
This protocol is a general guideline for the dihydroxylation of 1 mmol of an alkene.
Materials:
-
AD-mix-α or AD-mix-β (1.4 g)
-
tert-Butanol (B103910) (5 mL)
-
Water (5 mL)
-
Alkene (1 mmol)
-
Sodium sulfite (B76179) (1.5 g)
-
Ethyl acetate (B1210297) or Dichloromethane (B109758) (for extraction)
-
Methanesulfonamide (B31651) (optional, for slow-reacting alkenes)
Procedure:
-
To a round-bottom flask equipped with a magnetic stirrer, add tert-butanol (5 mL), water (5 mL), and the appropriate AD-mix (1.4 g).
-
Stir the mixture vigorously at room temperature until two clear phases form. The lower aqueous phase should be a bright yellow.
-
Cool the reaction mixture to 0 °C in an ice bath. Some of the inorganic salts may precipitate. For less reactive alkenes, the reaction can be run at room temperature.
-
Add the alkene (1 mmol) to the stirred mixture.
-
Stir the reaction vigorously at 0 °C or room temperature. Monitor the reaction progress by thin-layer chromatography (TLC) or gas chromatography (GC). Reaction times typically range from 6 to 24 hours.
-
Once the starting material is consumed, quench the reaction by adding sodium sulfite (1.5 g) and stir for one hour at room temperature.
-
Extract the product with ethyl acetate or dichloromethane (3 x 15 mL).
-
Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude diol by flash column chromatography on silica (B1680970) gel.
Note on Additives: For 1,2-disubstituted, trisubstituted, or tetrasubstituted alkenes, the addition of methanesulfonamide (CH₃SO₂NH₂) can accelerate the hydrolysis step of the catalytic cycle and improve reaction rates.
Workup Procedure Modification for Reactions with Methanesulfonamide
If methanesulfonamide is used, the organic layer from the extraction should be washed with 2N KOH to remove the additive.
Data Presentation
The following tables summarize typical reaction conditions and outcomes for the Sharpless asymmetric dihydroxylation of various alkenes.
| Alkene Substrate | AD-mix | Temperature (°C) | Time (h) | Yield (%) | ee (%) | Reference |
| trans-Stilbene | β | 0 | 24 | >95 | 99 | [Organic Syntheses, Coll. Vol. 9, p.276 (1998)] |
| Styrene | β | 0 | 18 | 90 | 97 | [J. Org. Chem. 1992, 57, 2768-2771] |
| 1-Decene | β | 0 | 24 | 85 | 97 | [J. Org. Chem. 1992, 57, 2768-2771] |
| α-Methylstyrene | β | 0 | 6 | 94 | 92 | [J. Org. Chem. 1992, 57, 2768-2771] |
| o-Isopropoxy-m-methoxystyrene | α | Ambient | 6 | High | High |
Troubleshooting and Key Considerations
-
Low Enantioselectivity: A secondary catalytic pathway can lead to lower enantioselectivity. This can be suppressed by using a higher molar concentration of the chiral ligand. Low olefin concentration can also help to avoid a side reaction that decreases enantioselectivity.
-
Slow Reaction: As mentioned, the addition of methanesulfonamide can improve the rate of reaction for sterically hindered or electron-deficient alkenes.
-
Reoxidant Choice: While potassium ferricyanide is commonly used in the AD-mixes, N-methylmorpholine N-oxide (NMO) can also be employed as a reoxidant, particularly for large-scale reactions.
-
Substrate Reactivity: The reaction is highly site-selective, favoring the most electron-rich double bond in a polyene substrate. Generally, trans-olefins react faster than cis-olefins.
-
Safety: Osmium tetroxide and its salts are highly toxic and volatile. Handle the AD-mixes in a well-ventilated fume hood and wear appropriate personal protective equipment. Avoid acidification of the reaction mixture, which can liberate lethal hydrogen cyanide gas from the ferricyanide.
Logical Workflow for Setting Up a Sharpless Dihydroxylation
Caption: Workflow for a Sharpless asymmetric dihydroxylation experiment.
References
Application Notes and Protocols for Large-Scale Synthesis Using (DHQ)2PHAL Catalyst
For Researchers, Scientists, and Drug Development Professionals
These application notes provide detailed protocols and quantitative data for the large-scale synthesis of chiral diols utilizing the (DHQ)₂PHAL catalyst, a cornerstone of the Sharpless Asymmetric Dihydroxylation. The information herein is intended to guide researchers in scaling up this powerful and selective transformation for applications in pharmaceutical and fine chemical synthesis.
Introduction to (DHQ)₂PHAL and Sharpless Asymmetric Dihydroxylation
The (DHQ)₂PHAL ligand, 1,4-bis(9-O-dihydroquininyl)phthalazine, is a chiral ligand derived from the cinchona alkaloid dihydroquinine. It is a critical component in the Sharpless Asymmetric Dihydroxylation (AD) reaction, a highly reliable and enantioselective method for converting prochiral olefins into vicinal diols.[1][2] This reaction has found widespread use in the synthesis of natural products and chiral building blocks for drug development.[3]
The (DHQ)₂PHAL catalyst is a component of the commercially available reagent mixture AD-mix-α .[3] This pre-packaged mixture simplifies the experimental setup by combining the chiral ligand, a catalytic amount of an osmium salt (typically K₂OsO₂(OH)₄), a reoxidant (potassium ferricyanide, K₃Fe(CN)₆), and a base (potassium carbonate, K₂CO₃).[3] The use of a stoichiometric reoxidant allows for the use of only a catalytic amount of the highly toxic and expensive osmium tetroxide.
The stereochemical outcome of the dihydroxylation is predictable, with (DHQ)₂PHAL (in AD-mix-α) generally affording diols of a specific enantiomer, while its pseudo-enantiomer, (DHQD)₂PHAL (in AD-mix-β), provides the opposite enantiomer.
Applications in Large-Scale Synthesis
The Sharpless Asymmetric Dihydroxylation using the (DHQ)₂PHAL catalyst has been successfully implemented on both gram and kilogram scales, demonstrating its robustness and industrial applicability. Below are detailed protocols and data for two representative large-scale syntheses.
Kilogram-Scale Synthesis of Enantiopure (R,R)-Hydrobenzoin
This procedure details a solid-to-solid asymmetric dihydroxylation for the kilogram-scale preparation of enantiopure hydrobenzoin (B188758) from trans-stilbene (B89595). This method is advantageous for large-scale work as it simplifies handling and workup.
Quantitative Data:
| Substrate | Catalyst System | Scale | Yield | Enantiomeric Excess (ee) | Reference |
| trans-Stilbene | (DHQD)₂PHAL / NMO | 1 kg | 76% | 99% |
Experimental Protocol:
Materials:
-
trans-Stilbene (1.00 kg, 5.55 mol)
-
(DHQD)₂-PHAL
-
Osmium tetroxide solution (e.g., 2.5 wt% in tert-butanol)
-
N-Methylmorpholine N-oxide (NMO, 60% aqueous solution)
-
tert-Butyl alcohol
-
Water
-
Sodium sulfite (B76179)
-
Methanol (B129727) (for recrystallization)
Procedure:
-
To a large reaction vessel equipped with a mechanical stirrer, add tert-butyl alcohol (2.24 L) and water.
-
Add the aqueous N-methylmorpholine N-oxide solution.
-
Charge the trans-stilbene (1.00 kg) to the reaction mixture. Note that the olefin will not fully dissolve.
-
In a separate container, premix the (DHQD)₂-PHAL ligand and the osmium tetroxide solution.
-
Add the catalyst premix to the reaction vessel. The flask should be placed in a water bath to manage any exotherm, though no significant temperature control efforts were noted in the original procedure.
-
Stir the mixture vigorously at ambient temperature. The reaction progress can be monitored by TLC or HPLC.
-
Upon completion, quench the reaction by the portion-wise addition of solid sodium sulfite (e.g., 1.5 kg), and continue stirring for at least one hour.
-
Filter the solid product and wash thoroughly with water until the filtrate is colorless.
-
The crude (S,S)-(-)-1,2-diphenyl-1,2-ethanediol can be further purified by recrystallization from methanol to yield the product as a white powder.
Product Characterization:
-
Yield: 76%
-
Enantiomeric Excess: 99% (determined by HPLC analysis of the bis-MTPA ester)
-
Melting Point: 148-150 °C
Gram-Scale Enantioselective Synthesis of (-)-Zephyranthine
This protocol describes a key step in the total synthesis of the natural product (-)-zephyranthine, involving a Sharpless Asymmetric Dihydroxylation on a gram scale.
Quantitative Data:
| Substrate | Catalyst System | Scale | Yield | Diastereomeric Ratio | Reference |
| Intermediate 9 | AD-mix-β ((DHQD)₂PHAL) | Gram-scale | 67% | 7.2 : 1 |
Experimental Protocol:
This dihydroxylation is part of a multi-step synthesis. The specific protocol for the dihydroxylation step is as follows:
Materials:
-
Intermediate 9 (precursor to zephyranthine)
-
AD-mix-β
-
Water
-
Methanesulfonamide (B31651) (optional, but can accelerate the reaction)
-
Sodium sulfite
-
Ethyl acetate (B1210297) (for extraction)
-
Brine
Procedure:
-
Dissolve the starting olefin (Intermediate 9 ) in a 1:1 mixture of tert-butanol and water.
-
Add AD-mix-β (approximately 1.4 g per mmol of olefin).
-
If the reaction is sluggish, methanesulfonamide (1 equivalent) can be added.
-
Stir the reaction mixture vigorously at room temperature or 0 °C until TLC analysis indicates complete consumption of the starting material.
-
Quench the reaction by adding an excess of sodium sulfite and stir for an additional hour.
-
Extract the aqueous layer multiple times with ethyl acetate.
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
The crude diol product is then carried forward to the next step in the total synthesis of (-)-zephyranthine.
Reaction Mechanism and Workflow Diagrams
To visualize the processes involved in large-scale synthesis using the (DHQ)₂PHAL catalyst, the following diagrams are provided.
Caption: Mechanism of the Sharpless Asymmetric Dihydroxylation.
Caption: General workflow for large-scale Sharpless AD.
References
Applications of (DHQ)2PHAL in the Synthesis of Pharmaceutical Intermediates: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
(DHQ)2PHAL, the dihydroquinine 1,4-phthalazinediyl diether, is a chiral ligand renowned for its pivotal role in the Sharpless Asymmetric Dihydroxylation (AD) reaction. This process facilitates the enantioselective synthesis of vicinal diols from prochiral olefins, yielding crucial chiral building blocks for the pharmaceutical industry. The commercially available reagent mixture, AD-mix-α, conveniently packages this compound with the necessary oxidant and osmium source, streamlining its application in synthetic workflows. These chiral diols serve as versatile intermediates in the synthesis of a wide array of complex, biologically active molecules and approved pharmaceuticals.
Mechanism of Action and Stereoselectivity
The Sharpless Asymmetric Dihydroxylation reaction employs a catalytic amount of osmium tetroxide in the presence of the chiral ligand this compound and a stoichiometric co-oxidant, typically potassium ferricyanide. The chiral ligand complexes with the osmium tetroxide to create a chiral environment, directing the dihydroxylation to one face of the olefin over the other.
The stereochemical outcome of the dihydroxylation is predictable. When using the this compound ligand (found in AD-mix-α), the dihydroxylation of an olefin preferentially occurs on the α-face (bottom face) when the olefin is oriented with its largest substituents in the plane.[1]
Applications in Pharmaceutical Intermediate Synthesis
The Sharpless Asymmetric Dihydroxylation using this compound has been instrumental in the synthesis of key intermediates for numerous natural products and pharmaceutical agents. The resulting chiral diols are valuable precursors that can be further elaborated to construct complex molecular architectures with high stereochemical control.
Synthesis of an Intermediate for (-)-Englerin A
(-)-Englerin A is a potent and selective inhibitor of renal cancer cell growth. In a 2020 synthesis by Mou et al., a key step involved the Sharpless asymmetric dihydroxylation of a guaiane (B1240927) sesquiterpene intermediate using this compound to install the desired stereochemistry at two adjacent carbon atoms. This reaction proceeded with a yield of 59% to furnish the chiral diol intermediate.[2] In a separate approach to an englerin A intermediate, Sharpless asymmetric dihydroxylation was used to achieve an 80% yield with a diastereomeric ratio greater than 99%.[2]
Synthesis of an Intermediate for Fostriecin (B16959)
Fostriecin is a natural product that has been investigated as an anticancer agent due to its activity as a protein phosphatase inhibitor. The synthesis of a key lactone intermediate for fostriecin utilized Sharpless asymmetric dihydroxylation to establish a crucial stereocenter. The reaction yielded the desired diol in 70% with an enantiomeric excess (ee) of 88%. The enantiomeric purity was further enhanced to over 98% ee through recrystallization.
Quantitative Data Summary
The following table summarizes the performance of this compound (typically as a component of AD-mix-α) in the asymmetric dihydroxylation of various olefins relevant to the synthesis of pharmaceutical intermediates and other bioactive molecules.
| Olefin Substrate | Pharmaceutical Target/Intermediate | Yield (%) | Enantiomeric Excess (ee%) / Diastereomeric Ratio (dr) | Reference |
| Guaiane Sesquiterpene Intermediate | (-)-Englerin A | 59 | - | [2] |
| Limonene Derivative | (-)-Englerin A | 80 | >99% dr | [2] |
| Unsaturated Ester | Chelonin B | - | - | |
| α,β-Unsaturated Ester | Nhatrangin A | 89.9 | 98% ee | |
| Substituted Alkene | Bryostatin 3 | 84-90 | - | |
| α,β-Unsaturated Ketone | Fostriecin Intermediate | 65 | - | |
| Substituted Alkene | (+)-PD-116740 | - | - | |
| Styrene | Chiral Diol | - | 88% ee | |
| 4-Methylstyrene | Chiral Diol | - | 93% ee |
Experimental Protocols
General Protocol for Sharpless Asymmetric Dihydroxylation using AD-mix-α
This protocol is a general guideline for the asymmetric dihydroxylation of 1 mmol of an olefin.
Materials:
-
AD-mix-α
-
tert-Butanol (t-BuOH)
-
Water (H2O)
-
Olefin substrate
-
Sodium sulfite (B76179) (Na2SO3)
-
Ethyl acetate (B1210297) (EtOAc) or Dichloromethane (B109758) (CH2Cl2)
-
Magnesium sulfate (B86663) (MgSO4) or Sodium sulfate (Na2SO4)
-
Silica (B1680970) gel for chromatography
Procedure:
-
To a round-bottom flask equipped with a magnetic stir bar, add AD-mix-α (1.4 g per 1 mmol of olefin).
-
Add a 1:1 mixture of t-BuOH and H2O (5 mL of each per 1.4 g of AD-mix-α).
-
Stir the mixture vigorously at room temperature until two clear phases are formed. The lower aqueous phase should be a bright yellow color.
-
Cool the reaction mixture to 0 °C in an ice bath. Some of the dissolved salts may precipitate. For less reactive olefins, the reaction can be run at room temperature.
-
Add the olefin (1 mmol) to the cooled, stirring mixture.
-
Stir the reaction vigorously at 0 °C (or room temperature) and monitor the progress by thin-layer chromatography (TLC) or gas chromatography (GC). Reaction times can range from 6 to 24 hours.
-
Once the starting material is consumed, quench the reaction by adding solid sodium sulfite (1.5 g).
-
Warm the mixture to room temperature and stir for 1 hour.
-
Extract the aqueous phase with ethyl acetate or dichloromethane (3 x 20 mL).
-
Combine the organic layers and wash with water and brine.
-
Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude diol by flash column chromatography on silica gel.
Specific Protocol: Synthesis of a Chiral Diol Intermediate
This protocol is adapted from a standard laboratory procedure for the asymmetric dihydroxylation of a generic alkene and can be applied to the synthesis of various pharmaceutical intermediates.
Safety Precautions: AD-mix contains potassium osmate, which is toxic, and potassium ferricyanide, which can release cyanide gas if acidified. Handle with care in a well-ventilated fume hood. Wear appropriate personal protective equipment (PPE), including gloves, lab coat, and safety glasses.
Procedure:
-
In a 100 mL round-bottomed flask equipped with a magnetic stir bar, place AD-mix-α (4.2 g).
-
Add tert-butyl alcohol (15 mL) and water (15 mL).
-
Stir the mixture vigorously at room temperature until all the solids dissolve, resulting in two clear phases.
-
Cool the mixture to 0 °C using an ice-water bath.
-
Add the olefin (e.g., trans-stilbene, 3 mmol) to the cold, stirring solution.
-
Continue stirring vigorously at 0 °C for 24 hours.
-
After 24 hours, add solid sodium sulfite (6.0 g) to the reaction mixture and stir for an additional hour at room temperature.
-
Transfer the mixture to a separatory funnel and extract with ethyl acetate (3 x 30 mL).
-
Combine the organic extracts and wash with 1 M NaOH (2 x 20 mL) and brine (20 mL).
-
Dry the organic layer over anhydrous Na2SO4, filter, and remove the solvent in vacuo to yield the crude product.
-
Purify the crude diol by recrystallization or flash chromatography to obtain the pure chiral diol.
Visualizations
Caption: General workflow for Sharpless Asymmetric Dihydroxylation.
Caption: Catalytic cycle of the Sharpless Asymmetric Dihydroxylation.
References
Application Notes and Protocols for the Kinetic Resolution of Racemic Alkenes using (DHQ)2PHAL
For Researchers, Scientists, and Drug Development Professionals
Introduction
The kinetic resolution of racemic alkenes is a powerful strategy for accessing enantiomerically enriched compounds, which are crucial building blocks in the pharmaceutical industry and organic synthesis. The Sharpless Asymmetric Dihydroxylation, utilizing the chiral ligand hydroquinine (B45883) 1,4-phthalazinediyl diether, commonly known as (DHQ)2PHAL, offers an effective method for achieving this transformation. This protocol is a specific application of the broader Sharpless reaction, which is renowned for its high enantioselectivity in the dihydroxylation of prochiral olefins.[1][2][3][4][5] In a kinetic resolution scenario, one enantiomer of the racemic alkene reacts at a significantly faster rate with the chiral dihydroxylating agent than the other, allowing for the separation of the unreacted, enantiomerically enriched starting material and the diastereomerically enriched diol product.
The commercially available reagent mixture, AD-mix-α, which contains potassium osmate (K2OsO2(OH)4), a re-oxidant (potassium ferricyanide, K3Fe(CN)6), a base (potassium carbonate, K2CO3), and the this compound ligand, simplifies the experimental setup. This application note provides detailed protocols and quantitative data for the kinetic resolution of various racemic alkenes using the this compound-based system.
Principle of the Method
The kinetic resolution relies on the diastereomeric transition states formed between the chiral catalyst, derived from OsO4 and this compound, and each enantiomer of the racemic alkene. The difference in the activation energies of these diastereomeric transition states leads to a difference in the reaction rates (k_fast and k_slow) for the two enantiomers. The efficiency of a kinetic resolution is quantified by the selectivity factor (s), which is the ratio of these rate constants (s = k_fast / k_slow). A higher selectivity factor indicates a more effective resolution, allowing for the isolation of the unreacted starting material and the diol product with high enantiomeric excess (ee).
Quantitative Data Summary
The following tables summarize the results obtained from the kinetic resolution of various racemic alkenes using the this compound-catalyzed asymmetric dihydroxylation.
Table 1: Kinetic Resolution of Racemic Olefins via Asymmetric Dihydroxylation
| Entry | Racemic Alkene | Time (h) | Conversion (%) | Unreacted Alkene ee (%) | Diol Product de (%) | Selectivity Factor (s) |
| 1 | 1-Phenyl-1-butene | 24 | 55 | 95 | >98 | 18 |
| 2 | 1-Phenyl-3-methyl-1-butene | 48 | 52 | 91 | >98 | 14 |
| 3 | 1-Cyclohexyl-1-propene | 72 | 51 | 88 | >98 | 12 |
| 4 | 4-Phenyl-1-butene | 24 | 48 | 80 | >98 | 9 |
Data sourced from Sharpless, K. B., et al. J. Am. Chem. Soc. 1993, 115, 7864-7865.
Table 2: Kinetic Resolution of Mono- and Bicyclic Diels-Alder Adducts
| Entry | Racemic Alkene | Ligand | Conversion (%) | Unreacted Alkene ee (%) | Diol Product de (%) |
| 1 | Diethyl bicyclo[2.2.1]hept-5-ene-trans-dicarboxylate | This compound | 50 | 20 | Not Reported |
| 2 | Diethyl cyclohex-4-ene-trans-dicarboxylate | This compound | 60 | 15 | Not Reported |
Data sourced from F.J.A.D. Bakkeren et al. Tetrahedron Lett. 1995, 36, 7901-7904.
Experimental Protocols
General Procedure for Kinetic Resolution of a Racemic Alkene
This protocol is a general guideline and may require optimization for specific substrates.
Materials:
-
AD-mix-α
-
Racemic alkene
-
Water, deionized
-
Sodium sulfite (B76179) (Na2SO3)
-
Ethyl acetate (B1210297)
-
Magnesium sulfate (B86663) (MgSO4) or Sodium sulfate (Na2SO4)
-
Silica (B1680970) gel for chromatography
-
Round-bottom flask
-
Magnetic stirrer
-
Standard laboratory glassware
Procedure:
-
To a round-bottom flask equipped with a magnetic stir bar, add AD-mix-α (1.4 g per 1 mmol of the faster-reacting enantiomer, assuming 0.5 mmol of the total racemic alkene).
-
Add a 1:1 mixture of tert-butanol and water (10 mL per 1.4 g of AD-mix-α).
-
Stir the mixture at room temperature until the solids are dissolved, resulting in a biphasic solution.
-
Cool the reaction mixture to 0 °C in an ice bath.
-
Add the racemic alkene (1 mmol total) to the stirred solution.
-
Stir the reaction vigorously at 0 °C. Monitor the progress of the reaction by a suitable method (e.g., TLC, GC, or HPLC) to determine the desired conversion (typically around 50-60% for optimal resolution).
-
Once the desired conversion is reached, quench the reaction by adding solid sodium sulfite (1.5 g per 1.4 g of AD-mix-α).
-
Remove the ice bath and stir the mixture at room temperature for 1 hour.
-
Extract the aqueous layer with ethyl acetate (3 x 20 mL).
-
Combine the organic layers and wash with brine.
-
Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude mixture containing the unreacted alkene and the diol product by flash column chromatography on silica gel to separate the two components.
-
Analyze the enantiomeric excess of the recovered unreacted alkene and the diastereomeric excess of the diol product using chiral HPLC or GC.
Visualizations
Experimental Workflow
Caption: Workflow for the kinetic resolution of racemic alkenes.
Catalytic Cycle
Caption: Catalytic cycle for kinetic resolution via dihydroxylation.
References
Application Notes and Protocols: (DHQ)2PHAL in the Synthesis of Natural Products
For Researchers, Scientists, and Drug Development Professionals
Introduction
(DHQ)2PHAL, or hydroquinine (B45883) 1,4-phthalazinediyl diether, is a chiral ligand widely employed in asymmetric synthesis. Its most notable application is in the Sharpless asymmetric dihydroxylation (AD) reaction, a powerful method for the enantioselective synthesis of vicinal diols from prochiral olefins.[1][2] This reaction is a cornerstone in the synthesis of complex, biologically active natural products and has been instrumental in the development of various drug candidates.[3][4] The this compound ligand is a component of the commercially available reagent AD-mix-α, which offers a convenient and reliable method for achieving high enantioselectivity.[5]
These application notes provide a comprehensive overview of the use of this compound in natural product synthesis, including a summary of quantitative data, detailed experimental protocols, and visualizations of the reaction workflow and catalytic cycle.
Data Presentation: Asymmetric Dihydroxylation in Natural Product Synthesis using this compound
The following table summarizes the application of this compound-mediated Sharpless asymmetric dihydroxylation in the total synthesis of several natural products, highlighting the yields and stereoselectivities achieved.
| Natural Product | Substrate | Ligand/Reagent | Yield (%) | Enantiomeric Excess (ee) / Diastereomeric Ratio (dr) | Reference |
| Fostriecin | Trienyne derivative | OsO4, this compound | 82 | Not Reported | |
| Englerin A | Oxidized intermediate | K2OsO4, this compound, MeSO2NH2 | 59 | Not Reported | |
| (+)-PD-116740 | Suzuki-Miyama coupling product | OsO4, this compound | 97 | Not Reported | |
| trans-p-menth-3-ene-1,2,8-triol | α,β-unsaturated ketone derivative | AD-mix-α | 76 | 54.5% ee | |
| Pladienolides | 3-buten-2-yl-acetate derivative | Sharpless AD | 77 | 10:1 dr |
Experimental Protocols
General Protocol for Sharpless Asymmetric Dihydroxylation using AD-mix-α
This protocol is a generalized procedure for the asymmetric dihydroxylation of an alkene using the commercially available AD-mix-α, which contains this compound as the chiral ligand.
Materials:
-
AD-mix-α
-
Alkene substrate
-
tert-Butanol (t-BuOH)
-
Water (H2O)
-
Methanesulfonamide (B31651) (MeSO2NH2) (optional, but recommended for internal and electron-deficient olefins)
-
Sodium sulfite (B76179) (Na2SO3)
-
Ethyl acetate (B1210297) (EtOAc) or other suitable organic solvent for extraction
-
Brine
-
Anhydrous magnesium sulfate (B86663) (MgSO4) or sodium sulfate (Na2SO4)
-
Round-bottom flask
-
Magnetic stirrer and stir bar
-
Ice bath
-
Separatory funnel
-
Rotary evaporator
-
Silica (B1680970) gel for column chromatography
Procedure:
-
Reaction Setup: In a round-bottom flask equipped with a magnetic stir bar, dissolve the alkene substrate (1.0 mmol) in a 1:1 mixture of t-BuOH and H2O (5 mL each).
-
Addition of AD-mix-α: To the stirred solution, add AD-mix-α (1.4 g per 1 mmol of alkene) at room temperature. For sluggish reactions involving internal or electron-deficient olefins, add methanesulfonamide (1.0 mmol, 95 mg).
-
Reaction Execution: Cool the reaction mixture to 0 °C using an ice bath and stir vigorously. The reaction progress can be monitored by thin-layer chromatography (TLC). The reaction is typically complete within 6-24 hours.
-
Quenching the Reaction: Once the reaction is complete, add solid sodium sulfite (1.5 g) and allow the mixture to warm to room temperature. Continue stirring for an additional 30-60 minutes. The color of the mixture will typically change from dark brown to a lighter orange or yellow.
-
Extraction: Add ethyl acetate (20 mL) to the reaction mixture and transfer it to a separatory funnel. Separate the organic layer. Extract the aqueous layer with two additional portions of ethyl acetate (10 mL each).
-
Washing and Drying: Combine the organic extracts and wash with brine (20 mL). Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate.
-
Purification: Filter off the drying agent and concentrate the filtrate under reduced pressure using a rotary evaporator. The crude diol can be purified by silica gel column chromatography using an appropriate solvent system (e.g., a mixture of hexanes and ethyl acetate).
-
Characterization: The purified diol should be characterized by standard analytical techniques (NMR, IR, mass spectrometry) to confirm its structure and purity. The enantiomeric excess can be determined by chiral HPLC or by conversion to a diastereomeric derivative.
Safety Precautions:
-
AD-mix contains potassium osmate, which is toxic. Handle with care in a well-ventilated fume hood.
-
Always wear appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat.
-
Avoid inhalation of dust from the AD-mix.
-
Osmium-containing waste should be disposed of according to institutional safety guidelines.
Mandatory Visualizations
Sharpless Asymmetric Dihydroxylation Catalytic Cycle
The following diagram illustrates the catalytic cycle of the Sharpless asymmetric dihydroxylation reaction, highlighting the role of the this compound ligand.
Caption: Catalytic cycle for the Sharpless asymmetric dihydroxylation.
Experimental Workflow for Natural Product Synthesis
This diagram outlines the general workflow for utilizing this compound in a natural product synthesis campaign.
Caption: General workflow for natural product synthesis using (DHQ)₂PHAL.
References
- 1. Formal Synthesis of Fostriecin via Asymmetric Alcohol-Mediated Carbonyl Allylation - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Sharpless asymmetric dihydroxylation - Wikipedia [en.wikipedia.org]
- 3. Sharpless Asymmetric Dihydroxylation: An Impressive Gadget for the Synthesis of Natural Products: A Review - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Total Synthesis of Amphirionin-2 - ChemistryViews [chemistryviews.org]
- 5. encyclopedia.pub [encyclopedia.pub]
Troubleshooting & Optimization
Technical Support Center: Sharpless Asymmetric Dihydroxylation
This technical support center provides troubleshooting guidance and frequently asked questions to help researchers, scientists, and drug development professionals improve enantioselectivity in Sharpless asymmetric dihydroxylation reactions.
Frequently Asked Questions (FAQs)
Q1: What are AD-mix-α and AD-mix-β?
A1: AD-mix-α and AD-mix-β are commercially available, pre-packaged reagent mixtures for Sharpless asymmetric dihydroxylation. They contain a catalytic amount of osmium tetroxide (as K₂OsO₂(OH)₄), a stoichiometric oxidant (potassium ferricyanide (B76249), K₃Fe(CN)₆), and a chiral cinchona alkaloid ligand in a buffered solution.[1][2] The key difference lies in the chiral ligand:
-
AD-mix-α contains (DHQ)₂PHAL as the ligand.
-
AD-mix-β contains (DHQD)₂PHAL as the ligand.[2]
These ligands are pseudoenantiomers and typically provide opposite stereochemical outcomes, allowing for the selective synthesis of either enantiomer of the diol product.
Q2: How do I predict the stereochemical outcome of the reaction?
A2: The stereochemistry of the product can be predicted using the Sharpless mnemonic. This model considers the steric bulk of the substituents on the alkene. When the alkene is oriented with its largest substituent in a specific quadrant, AD-mix-β typically delivers the diol from the "top face," while AD-mix-α delivers it from the "bottom face." For a detailed explanation and visual guide, consulting a dedicated resource on the Sharpless mnemonic is recommended.
Q3: What is the role of methanesulfonamide (B31651) (CH₃SO₂NH₂)?
A3: Methanesulfonamide is often added as a catalyst to accelerate the hydrolysis of the osmate ester intermediate.[2] This acceleration is particularly beneficial for less reactive substrates, such as non-terminal alkenes, allowing the reaction to proceed efficiently at lower temperatures (e.g., 0 °C).[2]
Q4: Can I use a different co-oxidant besides potassium ferricyanide?
A4: While potassium ferricyanide is the most common and effective co-oxidant for achieving high enantioselectivity, other oxidants like N-methylmorpholine N-oxide (NMO) can also be used. However, the use of K₃Fe(CN)₆ in a buffered aqueous system is generally preferred for optimal results. Historically, other oxidants such as hydrogen peroxide and potassium chlorate (B79027) have been used but often result in lower yields.
Q5: Which double bond will be dihydroxylated in a polyene substrate?
A5: The Sharpless asymmetric dihydroxylation is highly site-selective and generally favors the oxidation of the most electron-rich double bond in the substrate.
Troubleshooting Guide
This guide addresses common issues encountered during Sharpless asymmetric dihydroxylation, with a focus on improving enantioselectivity.
Issue 1: Low Enantioselectivity (Low ee%)
| Potential Cause | Suggested Solution |
| Secondary Catalytic Cycle Dominance | A competing, non-enantioselective catalytic cycle can occur if the osmate(VI) ester intermediate is re-oxidized before it dissociates from the chiral ligand. This secondary pathway is more prevalent at higher alkene concentrations and leads to the formation of a racemic diol, thus lowering the overall enantiomeric excess. |
| Increase Ligand Concentration: Employing a higher molar concentration of the chiral ligand can help suppress the secondary catalytic pathway by ensuring the osmium catalyst remains complexed with the chiral auxiliary. | |
| Slow Addition of Alkene: Adding the alkene substrate slowly to the reaction mixture helps to maintain a low instantaneous concentration, which disfavors the non-enantioselective second cycle. | |
| Incorrect Ligand Choice | The choice of ligand ((DHQ)₂PHAL vs. (DHQD)₂PHAL) is crucial for achieving high enantioselectivity with a specific substrate. |
| Consult Literature for Similar Substrates: Review published data for the dihydroxylation of alkenes with similar structural features to determine the optimal ligand. | |
| Suboptimal Reaction Temperature | Temperature can significantly impact enantioselectivity. |
| Optimize Reaction Temperature: Lowering the reaction temperature often improves enantioselectivity, although it may decrease the reaction rate. A systematic study of the temperature effect for your specific substrate is recommended. For many standard procedures, the reaction is carried out at 0 °C. | |
| Impure Ligand | Impurities in the chiral ligand can significantly reduce the enantioselectivity of the reaction. |
| Use High-Purity Ligand: Ensure that the chiral ligand used is of high purity. If synthesizing the ligand in-house, thorough purification is critical. |
Issue 2: Incomplete Reaction or Low Yield
| Potential Cause | Suggested Solution |
| Insufficient Reaction Time | The reaction may not have proceeded to completion. |
| Extend Reaction Time: Monitor the reaction progress using an appropriate technique (e.g., TLC or GC) and allow the reaction to stir for a longer period if necessary. | |
| Low Catalyst Activity | The osmium tetroxide catalyst may have degraded. |
| Use Fresh Catalyst: Ensure that the osmium tetroxide source is fresh and has been stored properly. | |
| Inefficient Co-oxidant Regeneration | The co-oxidant may not be effectively regenerating the osmium catalyst. |
| Ensure Proper Stoichiometry: Verify that the correct stoichiometric amount of the co-oxidant (e.g., K₃[Fe(CN)₆]) is used. |
Data on Factors Affecting Enantioselectivity
The following table summarizes quantitative data on how various factors can influence the enantiomeric excess (ee%) of the diol product.
| Factor | Substrate | Condition A | ee% (A) | Condition B | ee% (B) | Reference |
| Ligand | Stilbene | (DHQ)₂PHAL | 99 | (DHQD)₂PHAL | 99 | |
| Ligand | 1-Decene | (DHQ)₂PHAL | 92 | (DHQD)₂PHAL | 97 | |
| Substrate Structure | trans-Stilbene | AD-mix-β | 99 | cis-Stilbene | AD-mix-β | 35 |
| Substrate Structure | Methyl trans-cinnamate | AD-mix-β | 95 | Methyl cis-cinnamate | AD-mix-β | 53 |
| Temperature | trans-3-Hexene | 25 °C | 88 | 0 °C | 94 |
Experimental Protocol: Sharpless Asymmetric Dihydroxylation using AD-mix
This protocol is a general guideline for the asymmetric dihydroxylation of 1 mmol of an alkene using a commercially available AD-mix.
Materials:
-
AD-mix-α or AD-mix-β (1.4 g per 1 mmol of alkene)
-
tert-Butanol (B103910) (5 mL per 1 mmol of alkene)
-
Water (5 mL per 1 mmol of alkene)
-
Alkene (1 mmol)
-
Methanesulfonamide (optional, 1 equivalent)
-
Sodium sulfite (B76179) (Na₂SO₃, 1.5 g per 1 mmol of alkene)
-
Ethyl acetate (B1210297) or other suitable extraction solvent
-
Anhydrous magnesium sulfate (B86663) (MgSO₄) or sodium sulfate (Na₂SO₄)
Procedure:
-
To a round-bottom flask equipped with a magnetic stir bar, add tert-butanol (5 mL) and water (5 mL).
-
Add the appropriate AD-mix (1.4 g) to the solvent mixture.
-
Stir the mixture vigorously at room temperature until two clear phases are observed. The lower aqueous phase should be a bright yellow color.
-
Cool the reaction mixture to the desired temperature (typically 0 °C) in an ice bath.
-
If using a less reactive alkene, add methanesulfonamide (1 equivalent) to the cooled mixture.
-
Add the alkene (1 mmol) to the vigorously stirred reaction mixture.
-
Continue to stir the reaction at the chosen temperature and monitor its progress by TLC.
-
Upon completion, quench the reaction by adding solid sodium sulfite (1.5 g) and stir for at least 30 minutes.
-
Extract the aqueous layer with ethyl acetate (3 x 15 mL).
-
Combine the organic extracts, dry over anhydrous MgSO₄ or Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purify the crude diol product by chromatography if necessary.
Safety Precautions:
-
Osmium tetroxide is highly toxic and volatile. Handle AD-mix powders in a fume hood.
-
AD-mixes contain potassium ferricyanide, which can release toxic hydrogen cyanide gas if acidified. NEVER add acid to the AD-mix or the reaction mixture.
-
Always wear appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat.
Visualizing the Catalytic Cycle
The following diagram illustrates the key steps in the Sharpless asymmetric dihydroxylation, including the desired primary catalytic cycle and the problematic secondary cycle that can lead to lower enantioselectivity.
Caption: Catalytic cycles in Sharpless Asymmetric Dihydroxylation.
References
Technical Support Center: Troubleshooting (DHQ)₂PHAL Reactions
Welcome to the technical support center for Sharpless Asymmetric Dihydroxylation (AD) reactions utilizing the (DHQ)₂PHAL ligand. This guide is designed for researchers, scientists, and drug development professionals to quickly diagnose and resolve common issues, particularly low reaction yields, encountered during their experiments.
Frequently Asked Questions (FAQs)
Q1: What is (DHQ)₂PHAL and what is it used for? (DHQ)₂PHAL, or hydroquinine (B45883) 1,4-phthalazinediyl diether, is a chiral cinchona alkaloid-derived ligand.[1][2] It is primarily used in the Sharpless Asymmetric Dihydroxylation reaction to catalyze the conversion of a prochiral alkene into a chiral vicinal diol with a high degree of enantioselectivity.[3][4]
Q2: What are AD-mix-α and AD-mix-β? AD-mix-α and AD-mix-β are commercially available, pre-packaged reagent mixtures that simplify the setup of Sharpless Asymmetric Dihydroxylation reactions.[3]
-
AD-mix-α contains the (DHQ)₂PHAL ligand.
-
AD-mix-β contains the pseudoenantiomeric (DHQD)₂PHAL ligand.
These mixtures contain all the necessary reagents in appropriate amounts: the osmium source (K₂OsO₂(OH)₄), the chiral ligand, the co-oxidant (K₃Fe(CN)₆), and a buffer (K₂CO₃).
Q3: What is the role of each key component in the reaction?
-
Osmium Tetroxide (OsO₄): The primary catalytic oxidant that reacts with the alkene to form a cyclic osmate ester intermediate. Due to its toxicity and cost, it is used in catalytic amounts and regenerated in the catalytic cycle.
-
(DHQ)₂PHAL Ligand: A chiral ligand that coordinates to the osmium center, creating a chiral environment and directing the dihydroxylation to one face of the alkene, thus inducing asymmetry.
-
Co-oxidant (Potassium Ferricyanide (B76249), K₃Fe(CN)₆): A stoichiometric oxidant used to regenerate the active Os(VIII) species from the reduced Os(VI) species, allowing the catalytic cycle to continue.
-
Buffer (Potassium Carbonate, K₂CO₃): Maintains a slightly basic pH, as the reaction generally proceeds more rapidly under these conditions.
-
Additive (Methanesulfonamide, MeSO₂NH₂): Often used as an additive, it can accelerate the rate-limiting hydrolysis step of the catalytic cycle, improving yields and rates, particularly for slow-reacting substrates like non-terminal alkenes.
Q4: My reaction is very slow. What can I do? Slow reaction rates can be due to the substrate itself, especially with electron-deficient or sterically hindered alkenes. Consider adding methanesulfonamide (B31651) (MeSO₂NH₂) to the reaction mixture, as it is known to accelerate the reaction rate. Gently increasing the temperature can also increase the rate, but this must be done cautiously as it may negatively impact enantioselectivity.
Q5: Can I use a different co-oxidant besides potassium ferricyanide? Yes, other co-oxidants can be used, with N-methylmorpholine N-oxide (NMO) being a common alternative in what is known as the Upjohn process. However, potassium ferricyanide is the preferred oxidant for the Sharpless AD reaction and is the standard component in AD-mix formulations due to its reliability and the high yields it typically affords. Early stoichiometric oxidants like H₂O₂ and KClO₃ have been associated with lower yields.
Troubleshooting Guide: Low Reaction Yield
Issue: The yield of my desired diol product is significantly lower than expected.
Question: What are the common causes of low reaction yield and how can I address them?
Low yields in (DHQ)₂PHAL-mediated dihydroxylation reactions can stem from several factors related to reagents, reaction conditions, and the substrate itself. Below are the most common culprits and their solutions.
-
Suboptimal Reagents or Stoichiometry:
-
Problem: The co-oxidant is inefficient, or the catalyst has degraded. The commercially prepared AD-mix is convenient but its components can degrade over time. Osmium tetroxide and its salts are sensitive and should be handled with care in a well-ventilated fume hood.
-
Solution: Ensure the correct stoichiometric amount of the co-oxidant is used to efficiently regenerate the catalyst. Use fresh, high-purity AD-mix or prepare the reaction mixture from fresh, properly stored individual components. The osmium catalyst is often generated in situ from K₂OsO₂(OH)₄ for safety and stability.
-
-
Second Catalytic Cycle Interference:
-
Problem: A competing, non-enantioselective secondary catalytic cycle can occur, which lowers both yield and enantioselectivity. This pathway becomes significant if the osmate ester intermediate is re-oxidized before the diol product is released. It is often exacerbated by a high concentration of the alkene or an insufficient concentration of the chiral ligand.
-
Solution: Maintain a low instantaneous concentration of the alkene by adding it slowly to the reaction mixture. Ensure the correct ligand-to-osmium ratio is used; increasing the molar concentration of the ligand can help suppress this secondary pathway.
-
-
Non-Optimal Reaction Temperature:
-
Problem: The reaction temperature is not optimized for the specific substrate. While lower temperatures (e.g., 0 °C) often improve enantioselectivity, they can significantly slow down the reaction rate. If the reaction does not proceed to completion, the yield will be low.
-
Solution: For each substrate, the optimal temperature must be found empirically. Monitor the reaction progress by TLC. If the reaction is sluggish at low temperatures, a carefully controlled increase in temperature may be necessary to drive it to completion, balancing the trade-off with potential loss of enantioselectivity.
-
-
Substrate-Specific Issues:
-
Problem: The alkene substrate is inherently unreactive. Electron-deficient alkenes react more slowly than electron-rich ones. The reaction is also highly site-selective, favoring the most electron-rich double bond in a polyene.
-
Solution: For sluggish substrates, add methanesulfonamide (MeSO₂NH₂) to the reaction mixture to accelerate the turnover-limiting hydrolysis step. For electron-deficient olefins, maintaining a slightly acidic pH has been found to sometimes increase the reaction rate. Be prepared for longer reaction times with challenging substrates.
-
Data Presentation
Table 1: Influence of Key Reaction Parameters on Asymmetric Dihydroxylation
| Parameter | Effect on Enantioselectivity (ee) | Effect on Yield | Effect on Reaction Rate | Notes |
| Ligand Concentration | Increasing concentration generally increases ee. | Can improve yield by minimizing the secondary catalytic cycle. | May have a minor effect. | Crucial for suppressing the non-enantioselective secondary pathway. |
| Temperature | Lowering temperature often improves ee. | Can decrease yield if the reaction does not go to completion. | Lower temperature decreases the rate. | The optimal temperature is substrate-dependent and requires empirical optimization. |
| Alkene Concentration | High concentration can decrease ee. | High concentration can lower yield due to the secondary cycle. | Higher concentration can increase the initial rate. | Slow addition of the alkene is recommended to keep its instantaneous concentration low. |
| Methanesulfonamide | Can improve ee in some cases. | Can significantly improve yield for slow reactions. | Accelerates the rate-limiting hydrolysis step. | Highly recommended for non-terminal or electron-deficient alkenes. |
Table 2: Examples of Reported Yields in Sharpless AD Reactions using (DHQ)₂PHAL or its Pseudoenantiomer
| Substrate Type | Ligand | Yield (%) | Enantiomeric Excess (ee) / Ratio | Reference |
| Trisubstituted Alkene | (DHQD)₂PHAL | 81% | 90:10 er | |
| Terminal Alkene | (DHQ)₂PHAL | 82% | Not specified | |
| Disubstituted Alkene | (DHQ)₂PHAL | 90% | Not specified | |
| Complex Polyketide Intermediate | (DHQ)₂PHAL | 82% | Not specified | |
| Unsaturated Ester | (DHQ)₂PHAL | 59% | Not specified | |
| Allylic Alcohol Derivative | (DHQ)₂PHAL | 97% | Not specified | |
| Disubstituted Alkene | AD-mix-β | 89.9% | 98% ee |
Experimental Protocols
General Procedure for Asymmetric Dihydroxylation using AD-mix
This protocol is a general guideline and may require optimization for specific substrates.
-
Preparation: To a round-bottom flask equipped with a magnetic stir bar, add t-butanol and water (1:1 v/v, approximately 5 mL per 1 mmol of alkene).
-
Reagent Addition: Add the appropriate AD-mix (AD-mix-α for (DHQ)₂PHAL or AD-mix-β for (DHQD)₂PHAL, 1.4 g per 1 mmol of alkene) to the solvent mixture at room temperature. Stir vigorously until both phases become clear (the aqueous layer will be orange, and the organic layer will be pale yellow).
-
Cooling: Cool the resulting mixture to the desired reaction temperature (typically 0 °C) using an ice bath.
-
Additive (Optional): If the substrate is known to be slow-reacting (e.g., a non-terminal alkene), add methanesulfonamide (1 equivalent) at this stage.
-
Substrate Addition: Add the alkene (1 mmol) to the vigorously stirred reaction mixture. If the alkene is a solid, it may be dissolved in a minimal amount of a suitable solvent (e.g., t-butanol) before addition. For potentially problematic substrates, slow addition via syringe pump is recommended.
-
Reaction Monitoring: Stir the reaction vigorously at the chosen temperature. The color of the mixture will likely change as the reaction progresses. Monitor the consumption of the starting material by Thin Layer Chromatography (TLC).
-
Quenching: Upon completion (as determined by TLC, typically after 6-24 hours), quench the reaction by adding a solid sulfite (B76179) salt (e.g., sodium sulfite, Na₂SO₃, ~1.5 g per 1 mmol of alkene). Continue stirring for at least one hour; the color should fade to a pale yellow or off-white.
-
Work-up and Extraction: Add an organic solvent such as ethyl acetate (B1210297) or dichloromethane (B109758) to the mixture. Transfer the contents to a separatory funnel and separate the layers. Extract the aqueous layer two more times with the organic solvent.
-
Isolation: Combine the organic extracts, dry over an anhydrous salt (e.g., MgSO₄ or Na₂SO₄), filter, and concentrate under reduced pressure to obtain the crude diol.
-
Purification: Purify the crude product by flash column chromatography on silica (B1680970) gel if necessary.
Visualizations
Caption: General experimental workflow for the Sharpless Asymmetric Dihydroxylation.
References
Navigating Temperature Effects in (DHQ)₂PHAL Catalyzed Dihydroxylation: A Technical Support Guide
This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guidance and frequently asked questions (FAQs) regarding the influence of temperature on (DHQ)₂PHAL catalyzed asymmetric dihydroxylation. The information is presented in a clear question-and-answer format to address common issues encountered during experimentation.
Frequently Asked Questions (FAQs)
Q1: What is the general effect of temperature on the enantioselectivity of the (DHQ)₂PHAL catalyzed dihydroxylation?
A1: Lowering the reaction temperature generally leads to higher enantiomeric excess (ee). This is because the transition states leading to the two different enantiomers become more energetically distinct at lower temperatures, thus amplifying the chiral induction of the (DHQ)₂PHAL ligand. However, this often comes at the cost of a slower reaction rate.
Q2: My reaction is very slow at 0 °C. Can I increase the temperature?
A2: While increasing the temperature will accelerate the reaction, it may negatively impact the enantioselectivity.[1] A systematic study of the temperature's effect is recommended for each specific substrate to find the optimal balance between reaction rate and enantiomeric excess.[1] For some substrates, running the reaction at room temperature may still provide acceptable results, though this needs to be determined empirically.
Q3: I am observing low enantioselectivity. What is the first step in troubleshooting?
A3: A common first step in troubleshooting low enantioselectivity is to lower the reaction temperature.[1] Many standard protocols for Sharpless asymmetric dihydroxylation using AD-mix-α (which contains (DHQ)₂PHAL) specify a reaction temperature of 0 °C.[1][2] If you are running your reaction at room temperature, cooling it to 0 °C or even lower may significantly improve your results.
Q4: Can temperature affect the chemical yield of the reaction?
A4: Yes, temperature can indirectly affect the yield. While lower temperatures favor higher enantioselectivity, if the reaction rate becomes too slow, the reaction may not proceed to completion, resulting in a lower isolated yield of the desired diol. It is crucial to monitor the reaction progress (e.g., by TLC) to ensure full conversion of the starting material.
Q5: Does the (DHQ)₂PHAL ligand and osmium catalyst remain stable at elevated temperatures?
A5: While the catalytic system is robust under standard conditions (0 °C to room temperature), prolonged exposure to significantly elevated temperatures can lead to catalyst degradation and a subsequent decrease in both yield and enantioselectivity. It is generally advisable to stay within the recommended temperature range for optimal performance.
Troubleshooting Guide
| Issue | Possible Cause Related to Temperature | Recommended Solution |
| Low Enantiomeric Excess (ee) | The reaction temperature is too high, reducing the energy difference between the diastereomeric transition states. | Decrease the reaction temperature. A common starting point is 0 °C. For particularly challenging substrates, temperatures as low as -20 °C may be explored, though reaction times will be significantly longer. |
| Low or No Reaction Conversion | The reaction temperature is too low, resulting in a very slow reaction rate. | First, ensure the reaction has been allowed to run for a sufficient amount of time (some reactions can take up to 24 hours or longer at low temperatures). If the reaction is still stalled, consider a modest increase in temperature, while accepting a potential decrease in enantioselectivity. Alternatively, for certain substrates, the addition of methanesulfonamide (B31651) (CH₃SO₂NH₂) can accelerate the catalytic cycle, even at 0 °C. |
| Inconsistent Results Between Batches | Poor temperature control is leading to variability in enantioselectivity and yield. | Use a reliable cooling bath (e.g., an ice-water bath for 0 °C or a cryostat for lower temperatures) to maintain a consistent internal reaction temperature. Ensure the reaction vessel is adequately submerged and that stirring is efficient to promote even heat distribution. |
Quantitative Data on Temperature Effects
Table 1: Effect of Temperature on Enantiomeric Excess (% ee) for the Asymmetric Dihydroxylation of trans-Stilbene
| Ligand System | Temperature (°C) | Enantiomeric Excess (% ee) |
| Dihydrocinchonine-based ligand | 25 | 61 |
| Dihydrocinchonine-based ligand | 0 | 85 |
*Data from a study using a dihydrocinchonine-based ligand analogous to the cinchona alkaloid derivatives used in AD-mix. This serves as a representative example of the temperature effect.
Experimental Protocols
General Protocol for Asymmetric Dihydroxylation using AD-mix-α ((DHQ)₂PHAL)
This protocol is a general guideline for the dihydroxylation of 1 mmol of an alkene.
Materials:
-
AD-mix-α (containing (DHQ)₂PHAL, K₃Fe(CN)₆, K₂CO₃, and K₂OsO₂(OH)₄)
-
Water
-
Alkene
-
Sodium sulfite (B76179) (Na₂SO₃)
-
Organic solvent for extraction (e.g., ethyl acetate)
-
Anhydrous magnesium sulfate (B86663) (MgSO₄) or sodium sulfate (Na₂SO₄)
Procedure:
-
In a round-bottom flask equipped with a magnetic stir bar, combine tert-butanol (5 mL) and water (5 mL).
-
Add AD-mix-α (1.4 g) to the solvent mixture.
-
Stir the mixture vigorously at room temperature until two clear phases are formed. The aqueous layer should be a bright yellow color.
-
Cool the reaction mixture to the desired temperature (typically 0 °C) in an ice-water bath. Some dissolved salts may precipitate upon cooling.
-
Add the alkene (1 mmol) to the cooled, stirring mixture.
-
Continue to stir the reaction vigorously at the set temperature and monitor its progress by Thin Layer Chromatography (TLC). Reactions can take from a few hours to over 24 hours.
-
Once the reaction is complete, quench it by adding solid sodium sulfite (1.5 g) and stir for an additional 30-60 minutes.
-
Allow the mixture to warm to room temperature.
-
Extract the aqueous layer with an organic solvent (e.g., ethyl acetate, 3 x 10 mL).
-
Combine the organic extracts, dry over anhydrous MgSO₄ or Na₂SO₄, filter, and concentrate under reduced pressure to obtain the crude diol.
-
Purify the crude product by chromatography if necessary.
Visualizations
References
Technical Support Center: Optimizing Catalyst Loading for AD-mix-alpha in Sharpless Asymmetric Dihydroxylation
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in optimizing catalyst loading for the Sharpless asymmetric dihydroxylation reaction using AD-mix-alpha.
Frequently Asked Questions (FAQs)
Q1: What is AD-mix-alpha and what is its typical composition?
A1: AD-mix-alpha is a commercially available reagent mixture for the Sharpless asymmetric dihydroxylation that furnishes vicinal diols with a specific chirality.[1] The mixture contains a catalytic amount of potassium osmate (K₂OsO₂(OH)₄) as the osmium source, a chiral ligand ((DHQ)₂PHAL), a stoichiometric re-oxidant (potassium ferricyanide, K₃Fe(CN)₆), and a base (potassium carbonate, K₂CO₃).[1][2][3][4] These components are pre-mixed for convenience.
Q2: What is the recommended amount of AD-mix-alpha to use?
A2: A standard protocol for many substrates calls for approximately 1.4 grams of AD-mix-alpha per millimole of the alkene substrate. This corresponds to a specific molar loading of the osmium catalyst and the chiral ligand relative to the substrate.
Q3: Why is the enantiomeric excess (ee) of my product low, and how can I improve it by optimizing catalyst loading?
A3: Low enantiomeric excess can be due to a competing, non-enantioselective "second catalytic cycle." This second cycle can become significant if the chiral ligand concentration is too low. To suppress this undesired pathway and improve the ee, you can increase the molar concentration of the chiral ligand. Some protocols, referred to as "Super-AD-mix," utilize an increased amount of the ligand to enhance reactivity and selectivity.
Q4: Can I use AD-mix-alpha for any type of alkene?
A4: AD-mix-alpha is effective for a wide range of alkenes, including terminal, 1,1-disubstituted, and trans-1,2-disubstituted olefins. However, cis-disubstituted olefins are known to be problematic substrates and often result in lower enantioselectivities. For these challenging substrates, modified ligands or alternative catalytic systems may be necessary.
Q5: Does the reaction require any additives not present in the AD-mix?
A5: For certain less reactive alkenes, such as 1,2-disubstituted, trisubstituted, or tetrasubstituted olefins, the addition of methanesulfonamide (B31651) (CH₃SO₂NH₂) can accelerate the reaction.
Data Presentation: Catalyst Loading and Performance
The following table summarizes typical catalyst loading and performance for the asymmetric dihydroxylation of various alkene substrates using AD-mix-alpha. The catalyst loading is based on the standard use of 1.4 g of AD-mix per mmol of alkene.
| Alkene Substrate Class | Example Substrate | Catalyst Loading (mol% Os) | Typical Yield (%) | Typical Enantiomeric Excess (ee %) |
| Terminal Alkene | Styrene | ~0.4 | >90 | 92-97 |
| trans-Disubstituted | trans-Stilbene | ~0.4 | >95 | >99 |
| 1,1-Disubstituted | α-Methylstyrene | ~0.4 | >90 | 85-95 |
| Trisubstituted | (E)-1-Phenylpropene | ~0.4 | >90 | 90-98 |
| cis-Disubstituted | cis-Stilbene | ~0.4 | Variable | <50 (often poor) |
Note: Yields and ee values are representative and can vary depending on the specific substrate and reaction conditions.
Experimental Protocols
Standard Protocol for Asymmetric Dihydroxylation using AD-mix-alpha
This protocol is for a 1 mmol scale reaction.
Materials:
-
AD-mix-alpha (1.4 g)
-
Alkene (1 mmol)
-
tert-Butanol (B103910) (5 mL)
-
Water (5 mL)
-
Sodium sulfite (B76179) (1.5 g)
-
Ethyl acetate (B1210297)
-
Anhydrous magnesium sulfate
-
Round-bottom flask (50 mL)
-
Magnetic stirrer and stir bar
Procedure:
-
To a 50 mL round-bottom flask equipped with a magnetic stir bar, add tert-butanol (5 mL) and water (5 mL).
-
Add AD-mix-alpha (1.4 g) to the solvent mixture.
-
Stir the mixture vigorously at room temperature until the solids are dissolved and two clear phases are observed. The aqueous phase should be a clear, light orange-yellow.
-
Cool the reaction mixture to 0 °C in an ice bath.
-
Add the alkene (1 mmol) to the cooled reaction mixture.
-
Stir the reaction vigorously at 0 °C. Monitor the reaction progress by thin-layer chromatography (TLC). For less reactive substrates, the reaction may need to be stirred at room temperature.
-
Once the starting material is consumed, quench the reaction by adding sodium sulfite (1.5 g).
-
Continue stirring at room temperature for 1 hour.
-
Extract the product with ethyl acetate (3 x 15 mL).
-
Combine the organic layers and wash with brine.
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude diol by flash column chromatography.
Mandatory Visualizations
Caption: Troubleshooting workflow for low enantioselectivity in Sharpless asymmetric dihydroxylation.
Caption: The catalytic cycle for the Sharpless asymmetric dihydroxylation.
References
Sharpless Asymmetric Dihydroxylation: Technical Support Center
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to address common issues encountered during Sharpless asymmetric dihydroxylation experiments, with a specific focus on the critical role of solvent systems.
Frequently Asked Questions (FAQs)
Q1: What is the standard solvent system for the Sharpless asymmetric dihydroxylation?
A1: The most common and generally effective solvent system is a 1:1 mixture of tert-butanol (B103910) and water (t-BuOH/H₂O). This biphasic system is used in the commercially available AD-mix formulations (AD-mix-α and AD-mix-β), which contain the osmium catalyst, a chiral ligand, the re-oxidant K₃Fe(CN)₆, and K₂CO₃.[1] The reaction occurs in this buffered solution, as it proceeds more rapidly under slightly basic conditions.[2]
Q2: Why is the t-BuOH/H₂O system so widely used?
A2: The t-BuOH/H₂O system offers a good balance for the reaction's components. The aqueous phase dissolves the inorganic oxidant (potassium ferricyanide) and base (potassium carbonate), while the organic phase (tert-butanol) dissolves the alkene substrate and the chiral ligand-osmium complex. This biphasic nature is crucial for the catalytic cycle to proceed efficiently.
Q3: What is the role of methanesulfonamide (B31651) (CH₃SO₂NH₂) in the reaction?
A3: Methanesulfonamide is often added as a catalyst to accelerate the hydrolysis of the cyclic osmate ester intermediate, which liberates the diol product and regenerates the osmium catalyst.[3] This is particularly effective for non-terminal alkene substrates, allowing them to react efficiently at 0 °C.[3] For conjugated aromatic olefins, methanesulfonamide acts as a general acid catalyst, protonating the osmate ester in the hydrolysis step.[4]
Q4: Can I use a different solvent system?
A4: Yes, while t-BuOH/H₂O is standard, other solvent systems can be employed, sometimes leading to improved results depending on the substrate. For example, solvent mixtures containing tetrahydrofuran (B95107) (THF) or other organic co-solvents have been used. The choice of solvent can significantly impact reaction rates and selectivity.
Troubleshooting Guide
Problem 1: Low Enantioselectivity (ee%)
| Possible Cause | Troubleshooting Steps |
| Incorrect Ligand Choice | Ensure you are using the correct AD-mix for the desired enantiomer. AD-mix-β (with (DHQD)₂PHAL) and AD-mix-α (with (DHQ)₂PHAL) provide opposite enantiomers. A mnemonic can be used to predict the facial selectivity. |
| Secondary Catalytic Cycle | A secondary, non-selective reaction pathway can occur if the osmate ester is re-oxidized before product release. This is more likely at higher olefin concentrations. Try using a higher molar concentration of the chiral ligand or lowering the substrate concentration to suppress this pathway. |
| Poor Substrate Solubility | If the alkene has poor solubility in the t-BuOH/H₂O mixture, the reaction may be slow and non-selective. Consider adding a co-solvent like THF or switching to a different solvent system that better solubilizes your substrate. |
| Reaction Temperature Too High | High temperatures can decrease enantioselectivity. Ensure the reaction is maintained at the recommended temperature, typically 0 °C for most substrates. |
Problem 2: Slow or Incomplete Reaction
| Possible Cause | Troubleshooting Steps |
| Electron-Deficient Olefin | Osmium tetroxide is an electrophilic oxidant and reacts slowly with electron-deficient alkenes. The reaction rate can be accelerated by maintaining a slightly acidic pH. |
| Steric Hindrance | Highly substituted or sterically hindered alkenes can react very slowly. Increasing the reaction temperature may be necessary, but this can negatively impact enantioselectivity. Consider using a more active catalyst system if available. |
| Poor Mixing | In the biphasic t-BuOH/H₂O system, vigorous stirring is essential to ensure efficient mass transfer between the organic and aqueous phases. Use a magnetic stirrer that provides strong agitation. |
| Hydrolysis Step is Rate-Limiting | For certain substrates, the hydrolysis of the osmate ester is the slow step. The addition of methanesulfonamide (0.5-1.0 eq.) can significantly accelerate this step and the overall reaction rate. |
| Reagent Decomposition | Ensure the AD-mix reagents are fresh. The oxidant, potassium ferricyanide, can degrade over time. |
Problem 3: Low Yield
| Possible Cause | Troubleshooting Steps |
| Side Reactions | Over-oxidation or other side reactions can consume the product. Monitor the reaction by TLC or GC/LC-MS to determine the optimal reaction time and avoid prolonged reaction periods. |
| Inefficient Re-oxidation | The catalytic cycle depends on the efficient re-oxidation of the Os(VI) species back to Os(VIII). Ensure the correct stoichiometry of the re-oxidant (K₃Fe(CN)₆ or NMO) is used. |
| Work-up Issues | The diol product can be water-soluble, leading to losses during aqueous work-up. Try extracting the product with a more polar organic solvent or use a continuous extraction method. Adding a solid sulfite (B76179) (e.g., Na₂SO₃) during work-up is crucial to quench any remaining osmium species. |
Quantitative Data on Solvent Effects
The choice of solvent can influence both the reaction rate and the enantioselectivity. Below is a summary of representative data.
Table 1: Effect of Methanesulfonamide on Reaction Time
| Substrate (Olefin) | Solvent System | Additive | Reaction Time (t₉₀%) |
| trans-5-Decene | t-BuOH/H₂O (1:1) | None | >24 h |
| trans-5-Decene | t-BuOH/H₂O (1:1) | CH₃SO₂NH₂ | 2 h |
| 1-Decene | t-BuOH/H₂O (1:1) | None | 0.5 h |
| 1-Decene | t-BuOH/H₂O (1:1) | CH₃SO₂NH₂ | 0.5 h |
Data compiled from studies showing that the accelerating effect of methanesulfonamide is most significant for internal, non-terminal olefins where the intermediate osmate ester is less polar.
Experimental Protocols
General Protocol for Sharpless Asymmetric Dihydroxylation
This protocol is a general guideline for the dihydroxylation of 1 mmol of an alkene substrate.
Reagents & Solvents:
-
AD-mix-β (or AD-mix-α) (1.4 g per 1 mmol of alkene)
-
Alkene substrate (1 mmol)
-
tert-Butanol (5 mL)
-
Water (deionized) (5 mL)
-
Methanesulfonamide (optional, 50-100 mg, ~0.5-1.0 mmol)
-
Sodium sulfite (Na₂SO₃) (1.5 g)
-
Ethyl acetate (B1210297) (for extraction)
-
Magnesium sulfate (B86663) (MgSO₄) or Sodium sulfate (Na₂SO₄)
Procedure:
-
To a round-bottom flask equipped with a magnetic stir bar, add t-BuOH (5 mL) and water (5 mL). Stir vigorously until a uniform mixture is achieved.
-
Cool the solvent mixture to 0 °C in an ice bath.
-
Add the AD-mix powder (1.4 g) to the cold solvent mixture. Continue stirring until the reagents are mostly dissolved, resulting in a yellow-green biphasic mixture.
-
If using, add methanesulfonamide at this stage.
-
Add the alkene substrate (1 mmol) to the reaction mixture.
-
Seal the flask and stir vigorously at 0 °C. The reaction progress can be monitored by thin-layer chromatography (TLC). The reaction mixture color may change from yellow-green to a darker, orange/brown color.
-
Upon completion, quench the reaction by adding solid sodium sulfite (1.5 g) and allowing the mixture to warm to room temperature. Stir for at least 1 hour. The color should change to a pale yellow or light brown.
-
Extract the product from the reaction mixture with ethyl acetate (3 x 10 mL).
-
Combine the organic layers, wash with a saturated NaCl solution (brine), and dry over anhydrous MgSO₄ or Na₂SO₄.
-
Filter the drying agent and concentrate the solvent under reduced pressure to obtain the crude diol product.
-
Purify the crude product by flash column chromatography or recrystallization.
Visualizations
Experimental Workflow
Caption: General workflow for a Sharpless asymmetric dihydroxylation experiment.
Solvent System Decision Tree
Caption: Decision tree for selecting an appropriate solvent system.
Catalytic Cycle Component Interactions
Caption: Key component interactions in the Sharpless AD catalytic cycle.
References
- 1. Sharpless Asymmetric Dihydroxylation: An Impressive Gadget for the Synthesis of Natural Products: A Review - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Sharpless Dihydroxylation (Bishydroxylation) [organic-chemistry.org]
- 3. Sharpless asymmetric dihydroxylation - Wikipedia [en.wikipedia.org]
- 4. pubs.acs.org [pubs.acs.org]
Technical Support Center: (DHQ)2PHAL in Asymmetric Dihydroxylation
Welcome to the technical support center for overcoming substrate limitations with (DHQ)2PHAL. This guide provides researchers, scientists, and drug development professionals with detailed troubleshooting advice, frequently asked questions, and experimental protocols for the Sharpless Asymmetric Dihydroxylation (AD) reaction.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its role in the Sharpless Asymmetric Dihydroxylation? this compound, or hydroquinine (B45883) 1,4-phthalazinediyl diether, is a chiral ligand used in the Sharpless Asymmetric Dihydroxylation (AD) reaction.[1] It complexes with osmium tetroxide to create a chiral catalytic species that facilitates the enantioselective conversion of prochiral olefins into vicinal diols.[2][3] This ligand is crucial for achieving high enantioselectivity.[4]
Q2: What are AD-mix-α and AD-mix-β? AD-mix-α and AD-mix-β are commercially available, pre-packaged reagent mixtures that simplify the setup of the Sharpless AD reaction.[5] They contain the osmium catalyst (K₂OsO₂(OH)₄), a stoichiometric oxidant (K₃Fe(CN)₆), a base (K₂CO₃), and the chiral ligand.
-
AD-mix-α contains the This compound ligand.
-
AD-mix-β contains the pseudoenantiomeric (DHQD)2PHAL ligand.
Q3: How do I choose between AD-mix-α and AD-mix-β? The choice of AD-mix determines the final stereochemistry of the diol product. The two ligands, this compound and (DHQD)2PHAL, are pseudoenantiomers and deliver the hydroxyl groups to opposite faces of the alkene. A mnemonic developed by Sharpless helps predict the outcome: when the alkene is drawn with its substituents arranged by size (Large, Medium, Small), this compound (in AD-mix-α) generally delivers the hydroxyl groups to the bottom face (α-face).
Experimental Workflow and Catalytic Cycle
The following diagrams illustrate the general experimental workflow for a Sharpless AD reaction and the underlying catalytic cycle.
Troubleshooting Guide
This guide addresses common issues encountered during the asymmetric dihydroxylation reaction using this compound.
Q: My reaction shows low or no conversion. What should I do? A: Low conversion can stem from several factors:
-
Reagent Quality: Ensure the AD-mix is fresh and has been stored correctly. The osmium catalyst can deactivate over time.
-
Reaction Temperature: While lower temperatures often improve enantioselectivity, they also slow the reaction rate. For unreactive substrates, a cautious increase in temperature may be necessary.
-
Substrate Reactivity: Electron-deficient or sterically hindered alkenes can be challenging substrates. The addition of methanesulfonamide (B31651) (MeSO₂NH₂) (1 equivalent) can accelerate the turnover rate for many substrates, particularly those that are not terminal alkenes.
-
Catalyst Loading: For particularly difficult substrates, increasing the catalyst loading may improve conversion.
Q: The enantioselectivity (ee%) of my product is poor. How can I improve it? A: Low enantioselectivity is often caused by a competing non-selective dihydroxylation pathway.
-
Reaction Temperature: Higher temperatures can significantly decrease enantioselectivity. Running the reaction at a lower temperature (e.g., 0 °C or below) is highly recommended.
-
Alkene Concentration: High instantaneous concentrations of the alkene can lead to a non-enantioselective "second cycle" where the dihydroxylation occurs without the chiral ligand. Adding the alkene substrate slowly to the reaction mixture can help mitigate this issue.
-
Ligand-to-Osmium Ratio: An insufficient amount of the this compound ligand relative to the osmium can allow the achiral osmium tetroxide to react directly with the alkene. Using the pre-formulated AD-mix typically ensures the correct ratio.
Q: My substrate is not soluble in the standard t-BuOH/H₂O solvent system. What are my options? A: Poor solubility can hinder the reaction. While t-BuOH/H₂O is the standard, alternative solvent systems can be explored. For instance, using a THF/H₂O co-solvent system has been studied and may improve the solubility of certain substrates. Adjusting the solvent ratio or increasing the total solvent volume can also be effective.
Q: My cis-disubstituted alkene is giving poor results. Are these known to be difficult substrates? A: Yes, cis-disubstituted olefins are generally considered poor substrates for the Sharpless Asymmetric Dihydroxylation, often resulting in lower yields and enantioselectivity compared to other substitution patterns like trans-disubstituted or monosubstituted alkenes. While optimization of reaction conditions may provide some improvement, this substrate class remains a known limitation.
Performance Data with this compound (AD-mix-α)
The following table summarizes the performance of the asymmetric dihydroxylation using this compound for various olefin substrates.
| Substrate | Product Diol Stereochemistry | Yield (%) | ee (%) | Reference |
| Styrene | (R)-1-phenyl-1,2-ethanediol | 97 | 96 | |
| 1-Dodecene | (R)-1,2-dodecanediol | 85 | 97 | |
| trans-3-Decene | (3R,4R)-3,4-decanediol | 93 | 98 | |
| Methyl trans-cinnamate | Methyl (2R,3S)-2,3-dihydroxy-3-phenylpropanoate | 97 | 99 | |
| 2-Methyl-1-undecene | (S)-2-methyl-1,2-undecanediol | 80 | 90 | |
| α,β-Unsaturated Ester (in nhatrangin A synthesis) | Diol intermediate | 89.9 | 98 |
Detailed Experimental Protocol
This section provides a general, detailed procedure for the asymmetric dihydroxylation of 1 mmol of an alkene substrate using AD-mix-α.
Materials:
-
AD-mix-α (containing this compound)
-
Alkene substrate
-
tert-Butanol (t-BuOH)
-
Water (H₂O), deionized
-
Methanesulfonamide (MeSO₂NH₂) (optional, for slow-reacting substrates)
-
Sodium sulfite (B76179) (Na₂SO₃)
-
Ethyl acetate (B1210297) (or other suitable extraction solvent)
-
Anhydrous magnesium sulfate (B86663) (MgSO₄) or sodium sulfate (Na₂SO₄)
-
Round-bottom flask, magnetic stirrer, and other standard laboratory glassware
Procedure:
-
Preparation: To a round-bottom flask equipped with a magnetic stir bar, add t-BuOH (5 mL) and H₂O (5 mL). Stir the mixture.
-
Add Reagents: Add AD-mix-α (1.4 g) to the solvent mixture. Stir vigorously at room temperature until the solids are dissolved and both phases become clear. The mixture will be a pale yellow-green color.
-
Cooling: Cool the reaction mixture to the desired temperature, typically 0 °C, using an ice-water bath.
-
Substrate Addition:
-
If required for your specific substrate (e.g., non-terminal alkenes), add methanesulfonamide (approx. 95 mg, 1 mmol).
-
Add the alkene (1 mmol) to the vigorously stirred reaction mixture. The addition can be done neat or as a solution in a minimal amount of a suitable solvent. For reactions prone to low enantioselectivity, slow addition of the alkene via syringe pump is recommended.
-
-
Reaction Monitoring: Stir the biphasic mixture vigorously at the chosen temperature. The reaction progress can be monitored by thin-layer chromatography (TLC) or another suitable analytical technique. Reactions are typically complete within 6 to 24 hours.
-
Quenching: Upon completion, quench the reaction by adding solid sodium sulfite (Na₂SO₃, approx. 1.5 g). Remove the ice bath and allow the mixture to warm to room temperature, stirring for at least 30-60 minutes.
-
Extraction: Transfer the mixture to a separatory funnel. Extract the aqueous layer with ethyl acetate (3 x 20 mL).
-
Drying and Concentration: Combine the organic extracts and dry them over anhydrous MgSO₄ or Na₂SO₄. Filter the drying agent and concentrate the filtrate under reduced pressure to obtain the crude diol.
-
Purification: If necessary, purify the crude product by flash column chromatography on silica (B1680970) gel to yield the pure vicinal diol.
References
Technical Support Center: Purification of Diols from Sharpless Dihydroxylation
This guide provides troubleshooting advice and answers to frequently asked questions concerning the purification of vicinal diols produced from Sharpless asymmetric dihydroxylation reactions.
Frequently Asked Questions (FAQs)
Q1: What are the most common impurities I should expect in my crude reaction mixture?
A1: The crude product from a Sharpless dihydroxylation typically contains the desired diol along with several process-related impurities. These include:
-
Osmium Species: Residual osmium tetroxide (OsO₄) or its reduced forms are highly toxic and must be removed.
-
Chiral Ligand: The dihydroquinine (DHQ) or dihydroquinidine (B8771983) (DHQD) based ligands (e.g., (DHQ)₂PHAL) are often present.[1][2]
-
Co-oxidant: Unreacted potassium ferricyanide (B76249) (K₃Fe(CN)₆) or N-methylmorpholine N-oxide (NMO) and their byproducts are common.[1][2]
-
Inorganic Salts: Potassium carbonate (K₂CO₃) and other salts from the AD-mix or buffer system will be present.[3]
-
Solvents: The reaction is typically run in a biphasic solvent system like t-butanol/water, which must be removed.
Q2: What is the standard procedure for quenching the reaction and removing the bulk of the impurities?
A2: A proper quenching step is critical for safety and simplifying the subsequent purification. The most common method involves a reductive quench.
Standard Reductive Quench Protocol:
-
Cool the Reaction: Ensure the reaction mixture is cooled to room temperature or 0 °C.
-
Add Reductant: Slowly add a solid reducing agent such as sodium sulfite (B76179) (Na₂SO₃) or sodium metabisulfite (B1197395) (Na₂S₂O₅). A typical guideline is to use approximately 1.5 g of sodium sulfite per 1.4 g of AD-mix used.
-
Stir: Allow the mixture to stir vigorously for at least one hour. During this time, the dark color of the reaction should fade as the osmium species are reduced to less toxic, insoluble forms.
-
Extraction: Extract the aqueous mixture several times with an organic solvent like ethyl acetate (B1210297) or dichloromethane (B109758) (DCM). The diol product will move into the organic phase.
-
Wash: Wash the combined organic layers with water and then brine to remove water-soluble salts and byproducts.
-
Dry and Concentrate: Dry the organic layer over an anhydrous salt (e.g., Na₂SO₄ or MgSO₄), filter, and concentrate under reduced pressure to obtain the crude diol.
Q3: Which purification technique is best for my diol?
A3: The optimal purification method depends on the physical properties of your diol (e.g., polarity, crystallinity, volatility).
-
Flash Column Chromatography: This is the most versatile and widely used method. It is effective at separating the diol from the chiral ligand and other organic-soluble impurities.
-
Recrystallization: If your diol is a solid, recrystallization can be a highly effective method for achieving high purity and can sometimes improve the enantiomeric excess (ee). Common solvent systems include ethyl acetate/hexanes, acetone/hexanes, or dichloromethane/hexanes.
-
Distillation: For volatile diols, distillation under reduced pressure can be an option, although this is less common due to the typically high boiling points of diols.
Troubleshooting Guide
Problem: My final yield is very low after purification.
| Possible Cause | Solution |
| Incomplete Extraction | Diols can be quite polar and may have some solubility in the aqueous layer. Increase the number of extractions (e.g., from 3 to 5 times) with a suitable organic solvent like ethyl acetate. |
| Product Loss on Silica (B1680970) Gel | Highly polar diols can streak or adhere irreversibly to silica gel. Deactivate the silica gel with triethylamine (B128534) (0.5-1% in the eluent) or use a more polar stationary phase like Diol-functionalized silica. Alternatively, consider recrystallization if the diol is a solid. |
| Formation of Volatile Osmate Esters | In some cases, volatile osmate esters can form and be lost during solvent removal. Ensure the quenching step is complete by stirring with the reducing agent for a sufficient time (at least 1 hour) before workup. |
| Over-oxidation | If the reaction is left for too long or at too high a temperature, the diol can be over-oxidized to a ketol or cleaved. Monitor the reaction by TLC and quench it as soon as the starting material is consumed. |
Problem: My purified diol is contaminated with the chiral ligand.
| Possible Cause | Solution |
| Co-elution during Chromatography | The chiral ligands are relatively non-polar and typically have a high Rf value. However, with very non-polar diols, co-elution can occur. |
| Chromatography Tip: The ligand generally does not elute with standard ethyl acetate/hexanes mixtures. If you suspect contamination, ensure your eluent is not excessively polar. An initial flush of the column with a non-polar solvent (e.g., pure hexanes) can sometimes wash off the ligand before eluting the diol with a more polar system. | |
| Acid-Base Extraction | The cinchona alkaloid ligands are basic. Before chromatography, you can wash the organic extract with a dilute acid (e.g., 1M HCl or 2N KOH if methanesulfonamide (B31651) was used) to protonate the ligand and pull it into the aqueous phase. Caution: Ensure your diol is not acid-sensitive before performing this step. |
Problem: My diol streaks badly during column chromatography.
This is a common issue for vicinal diols due to their high polarity and ability to form strong hydrogen bonds with the silica gel surface.
| Solution | Detailed Protocol |
| Use a Modified Eluent | Adding a small amount of a polar solvent can improve peak shape. |
| 1. Prepare your primary eluent system (e.g., 50% Ethyl Acetate in Hexanes).2. Add 0.5-2% methanol (B129727) or isopropanol (B130326) to the eluent mixture.3. This competes with the diol for binding sites on the silica, reducing tailing. | |
| Use Diol-Functionalized Silica | Diol columns operate in a hydrophilic interaction chromatography (HILIC) mode and are specifically designed for separating polar compounds like sugars and diols, offering better peak shapes. |
| 1. Use a pre-packed Diol HPLC or flash column.2. Use a mobile phase consisting of a mix of an organic solvent (like acetonitrile) and a polar buffer or water. |
Quantitative Data Summary: Comparison of Work-up Strategies
| Method | Key Reagents | Advantages | Disadvantages/Common Issues | Typical Recovery |
| Reductive Quench | Na₂SO₃, NaHSO₃, or Na₂S₂O₅ | Effectively reduces toxic Os(VIII) to insoluble species. Generally clean and reliable. | Can sometimes lead to emulsions during extraction. Requires filtration of osmium salts. | Good to Excellent (>80%) |
| Oxidative Quench | H₂O₂ | Can be effective but less common for this reaction. | Risk of over-oxidation or side reactions with the diol product. | Variable |
| Sulfite Adduct Formation | Saturated Na₂SO₃ solution | Forms water-soluble osmium-sulfite complexes that are easily removed by extraction. | May require longer stirring times to ensure complete complexation. | Good to Excellent (>80%) |
Visualizations
Experimental Workflow for Diol Purification
Caption: Figure 1. General Workflow for Diol Purification
Troubleshooting Logic for Purification Issues
Caption: Figure 2. Troubleshooting Purification Issues
References
Technical Support Center: Osmium-Catalyzed Dihydroxylation
Welcome to the Technical Support Center for Osmium-Catalyzed Dihydroxylation. This resource is designed for researchers, scientists, and drug development professionals to troubleshoot common issues and find answers to frequently asked questions related to this powerful synthetic transformation.
Frequently Asked Questions (FAQs)
Q1: What are the most common side reactions in osmium-catalyzed dihydroxylation?
A1: The most prevalent side reactions include:
-
Over-oxidation: The desired vicinal diol can be further oxidized to α-hydroxy ketones or even undergo oxidative cleavage to yield aldehydes or ketones. This is particularly an issue with stronger co-oxidants or at elevated temperatures.[1][2][3]
-
Reduced Enantioselectivity: In asymmetric dihydroxylation, a competing, non-enantioselective "second catalytic cycle" can occur, leading to a lower enantiomeric excess (ee) of the desired chiral diol.[4][5]
-
Inconsistent Yields: This can be caused by impure reagents (especially the co-oxidant), catalyst deactivation, or suboptimal reaction conditions such as temperature and pH.
-
Substrate-Specific Side Reactions: Base-sensitive substrates may undergo undesired reactions like aldol (B89426) additions under the standard basic conditions of the Sharpless Asymmetric Dihydroxylation.
Q2: What is the "second catalytic cycle" and why does it lower enantioselectivity?
A2: The desired (primary) catalytic cycle in Sharpless Asymmetric Dihydroxylation involves the formation of a chiral osmium(VI) glycolate (B3277807) intermediate, which is then hydrolyzed to release the chiral diol. The "second catalytic cycle" occurs when this osmium(VI) glycolate is re-oxidized to an osmium(VIII)-diol complex before the diol can dissociate. This osmium(VIII)-diol complex can then dihydroxylate another alkene molecule without the full influence of the chiral ligand, leading to a product with lower enantioselectivity. This side reaction is more likely at high alkene concentrations.
Q3: How can I prevent over-oxidation of my diol product?
A3: To minimize over-oxidation, consider the following:
-
Choice of Co-oxidant: Use milder co-oxidants. While potassium permanganate (B83412) (KMnO₄) can be used for dihydroxylation, it is a strong oxidizing agent and can easily lead to over-oxidation. N-methylmorpholine N-oxide (NMO) and potassium ferricyanide (B76249) (K₃[Fe(CN)₆]) are generally more selective.
-
Reaction Conditions: Avoid elevated temperatures, as this can promote over-oxidation. For sensitive substrates, carefully control the stoichiometry of the co-oxidant.
-
Avoid Lemieux-Johnson Conditions: The Lemieux-Johnson oxidation is a deliberate oxidative cleavage of an alkene to aldehydes or ketones using osmium tetroxide and a periodate (B1199274) co-oxidant (like NaIO₄). If this is not your desired outcome, avoid using periodate salts as the co-oxidant.
Q4: What are AD-mix-α and AD-mix-β?
A4: AD-mix-α and AD-mix-β are commercially available, pre-packaged reagent mixtures for the Sharpless Asymmetric Dihydroxylation. They contain the osmium catalyst (as K₂OsO₂(OH)₄), a co-oxidant (K₃[Fe(CN)₆]), a base (K₂CO₃), and a chiral ligand.
-
AD-mix-α contains the (DHQ)₂PHAL ligand.
-
AD-mix-β contains the (DHQD)₂PHAL ligand. The choice between AD-mix-α and AD-mix-β determines the enantiomer of the diol produced.
Troubleshooting Guides
Issue 1: Low Enantioselectivity (ee%)
Low enantiomeric excess is a common problem in asymmetric dihydroxylation. Use the following guide to diagnose and resolve the issue.
Troubleshooting Workflow for Low Enantioselectivity
Caption: Troubleshooting workflow for low enantioselectivity.
-
Verify Ligand Purity: Ensure the chiral ligand is of high purity and has not degraded. Even small amounts of the pseudoenantiomer can significantly reduce the ee%.
-
Optimize Ligand Concentration: An insufficient concentration of the chiral ligand can lead to a competing, non-asymmetric dihydroxylation pathway. Increasing the molar concentration of the ligand can suppress the secondary catalytic cycle.
-
Slow Alkene Addition: Adding the alkene slowly to the reaction mixture helps to maintain a low instantaneous concentration, which disfavors the less selective second catalytic cycle.
-
Lower Reaction Temperature: Lowering the reaction temperature (e.g., to 0 °C or below) generally increases enantioselectivity, though it may slow down the reaction rate.
-
Adjust pH: The pH of the reaction can influence the rate and selectivity. For electron-deficient olefins, a slightly acidic pH may be beneficial, while a higher pH can improve rates for internal olefins.
Issue 2: Low or Inconsistent Product Yield
If you are experiencing low or inconsistent yields of your desired diol, follow these troubleshooting steps.
Troubleshooting Workflow for Low Yield
Caption: Troubleshooting workflow for low or inconsistent yields.
-
Verify Reagent Purity: Use fresh, high-purity reagents. The co-oxidant is particularly important; for example, the concentration of hydrogen peroxide solutions should be verified.
-
Optimize Reaction Temperature and Time: Monitor the reaction progress using TLC or LC-MS to determine the optimal reaction time and avoid decomposition of the product with prolonged reaction times. Some substrates may require longer reaction times, even up to several days.
-
Ensure Proper Quenching: After the reaction is complete, it should be quenched with a reducing agent like sodium sulfite (B76179) (Na₂SO₃) or sodium bisulfite (NaHSO₃) to destroy any remaining oxidant and osmium species.
-
Review Workup and Purification: Ensure that the workup procedure is not leading to product loss. The diol products are often polar and may require specific extraction and purification techniques.
Quantitative Data
The enantioselectivity of the Sharpless Asymmetric Dihydroxylation is highly dependent on the substrate and the chiral ligand used. The following table provides representative enantiomeric excess (ee%) values for the dihydroxylation of various olefins using AD-mix-α and AD-mix-β.
| Alkene | AD-mix-α (% ee) | AD-mix-β (% ee) |
| Styrene | 96 | 97 |
| trans-Stilbene | 98 | >99 |
| 1-Octene | 84 | 92 |
| α-Methylstyrene | 88 | 92 |
| Indene | 89 | 91 |
| Data sourced from representative examples and may vary based on specific reaction conditions. |
Catalytic Cycles
The balance between the primary and secondary catalytic cycles is crucial for achieving high enantioselectivity.
Caption: Primary vs. Secondary Catalytic Cycles in Sharpless AD.
Experimental Protocols
Protocol 1: General Procedure for Sharpless Asymmetric Dihydroxylation
This protocol is a general guideline for the asymmetric dihydroxylation of an alkene using a commercially available AD-mix.
1. Reaction Setup:
-
To a round-bottom flask equipped with a magnetic stir bar, add tert-butanol (B103910) and water (1:1 v/v, 5 mL per 1 mmol of alkene).
-
Add the appropriate AD-mix (AD-mix-α or AD-mix-β, 1.4 g per 1 mmol of alkene).
-
Stir the mixture at room temperature until two clear phases are observed.
-
Cool the mixture to the desired reaction temperature (typically 0 °C) in an ice bath.
-
If using an electron-deficient or internal alkene, methanesulfonamide (B31651) (CH₃SO₂NH₂) (1 equivalent) may be added to accelerate the reaction.
2. Reaction:
-
Add the alkene (1 mmol) to the cooled, vigorously stirring mixture.
-
Continue to stir vigorously at the chosen temperature. The reaction progress can be monitored by Thin Layer Chromatography (TLC). Reaction times can range from 6 to 24 hours.
3. Workup:
-
Once the reaction is complete (as indicated by TLC), quench the reaction by adding solid sodium sulfite (Na₂SO₃) (1.5 g per 1 mmol of alkene) and allow the mixture to warm to room temperature while stirring for at least one hour.
-
Extract the product with an organic solvent (e.g., ethyl acetate, 3 x 25 mL).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (B86663) (Na₂SO₄) or magnesium sulfate (MgSO₄), and concentrate under reduced pressure.
4. Purification:
-
The crude product can be purified by column chromatography on silica (B1680970) gel, recrystallization, or distillation to yield the pure vicinal diol.
Protocol 2: General Procedure for Upjohn Dihydroxylation (Racemic)
This protocol is for the general syn-dihydroxylation of an alkene using a catalytic amount of osmium tetroxide with NMO as the co-oxidant.
1. Reaction Setup:
-
In a round-bottom flask with a magnetic stir bar, dissolve the alkene in a suitable solvent system (e.g., a 10:1 mixture of acetone (B3395972) and water).
-
Add a stoichiometric amount of N-methylmorpholine N-oxide (NMO) (approximately 1.1 equivalents).
-
Add a catalytic amount of osmium tetroxide (typically 1-2 mol%) as a solution in toluene.
2. Reaction:
-
Stir the mixture at room temperature until the reaction is complete, as monitored by TLC or GC/MS. Reaction times can vary from a few hours to overnight.
3. Workup:
-
Quench the reaction by adding a reducing agent such as sodium bisulfite (NaHSO₃) or sodium sulfite (Na₂SO₃).
-
Extract the product with an organic solvent.
-
Wash the combined organic layers with brine, dry over an anhydrous salt, and concentrate under reduced pressure.
4. Purification:
-
Purify the crude diol by column chromatography, recrystallization, or distillation.
References
how to regenerate the osmium catalyst in Sharpless dihydroxylation
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals utilizing the Sharpless asymmetric dihydroxylation reaction.
Frequently Asked Questions (FAQs)
Q1: Why is it necessary to regenerate the osmium catalyst in the Sharpless dihydroxylation?
A1: The active catalyst, osmium tetroxide (OsO₄), is both highly toxic and expensive. To make the reaction economically and practically feasible, it is used in catalytic amounts. During the reaction, the Os(VIII) in OsO₄ is reduced to a lower oxidation state (Os(VI)). A stoichiometric co-oxidant is required to continuously re-oxidize the Os(VI) back to the active Os(VIII) species, allowing the catalytic cycle to continue. This dramatically reduces the amount of osmium needed.[1]
Q2: What are the common co-oxidants used for osmium catalyst regeneration?
A2: The two most common co-oxidants are:
-
Potassium ferricyanide (B76249) (K₃[Fe(CN)₆]): This is the preferred co-oxidant for the Sharpless asymmetric dihydroxylation and is a component of the commercially available AD-mix preparations.[1]
-
N-methylmorpholine N-oxide (NMO): This is the classic co-oxidant used in the non-asymmetric Upjohn dihydroxylation.[1][2][3]
Other oxidants like hydrogen peroxide and sodium chlorite (B76162) have also been explored.
Q3: What is "AD-mix" and what does it contain?
A3: AD-mix is a commercially available, pre-packaged mixture of reagents for the Sharpless asymmetric dihydroxylation. This simplifies the experimental setup. There are two versions: AD-mix-α and AD-mix-β. A typical AD-mix contains:
-
Potassium osmate (K₂OsO₂(OH)₄): The source of the osmium catalyst.
-
Potassium ferricyanide (K₃[Fe(CN)₆]): The co-oxidant.
-
Potassium carbonate (K₂CO₃): A base to ensure the reaction proceeds rapidly under slightly basic conditions.
-
A chiral ligand: (DHQ)₂PHAL for AD-mix-α or (DHQD)₂PHAL for AD-mix-β, which are pseudoenantiomers and control the stereochemical outcome of the reaction.
Troubleshooting Guides
Issue 1: Low or No Reaction Conversion / Low Yield
| Possible Cause | Troubleshooting Steps |
| Catalyst Deactivation | - Water Sensitivity: The catalyst complex can be sensitive to excess water. Ensure you are using the correct solvent ratios (typically t-BuOH:water 1:1) and that your reagents and solvents are of high purity. - Impurities: Impurities in the alkene substrate or solvent can sometimes poison the catalyst. Purify the substrate and use high-purity solvents. |
| Inefficient Co-oxidant | - Degraded Co-oxidant: Ensure your co-oxidant (K₃[Fe(CN)₆] or NMO) is fresh and has not degraded. For NMO, which is often supplied as a solution, ensure it has been stored correctly. |
| Sub-optimal Reaction Conditions | - Temperature: The Sharpless AD is typically run at 0 °C. Higher temperatures can lead to side reactions and lower yields. - pH: The reaction is faster under slightly basic conditions, which is why potassium carbonate is included in the AD-mix. Ensure the pH is maintained. - Stirring: Vigorous stirring is required to ensure proper mixing of the biphasic system (organic and aqueous layers). |
| Substrate Reactivity | - Electron-Poor Alkenes: Electron-deficient alkenes react more slowly. For these substrates, the addition of methanesulfonamide (B31651) (CH₃SO₂NH₂) can accelerate the reaction. |
Issue 2: Low Enantioselectivity (% ee)
| Possible Cause | Troubleshooting Steps |
| Secondary Catalytic Cycle | A competing, non-enantioselective catalytic cycle can occur if the osmate ester intermediate is re-oxidized before the diol product is released. This secondary pathway is more prevalent at higher olefin concentrations and can be suppressed by using a higher concentration of the chiral ligand. |
| Purity of Chiral Ligand | The enantiomeric purity of the chiral ligand ((DHQ)₂PHAL or (DHQD)₂PHAL) is crucial. Using a ligand with low enantiomeric excess will directly result in a lower % ee of the product. Use high-quality, enantiomerically pure ligands. |
| Incorrect Ligand Choice | Ensure you are using the correct AD-mix (α or β) to obtain the desired enantiomer of the diol, according to the Sharpless mnemonic. |
| Reaction Temperature | Higher temperatures can decrease enantioselectivity. Maintain the reaction at the recommended 0 °C. |
| High Olefin Concentration | As mentioned above, high concentrations of the alkene can favor the non-enantioselective secondary catalytic cycle. |
Quantitative Data
The choice of substrate and chiral ligand significantly impacts the yield and enantioselectivity of the Sharpless asymmetric dihydroxylation.
| Substrate | Reaction Type | Co-oxidant | Ligand | Yield (%) | Enantiomeric Excess (ee, %) |
| Styrene (B11656) | Sharpless AD | K₃[Fe(CN)₆] | (DHQD)₂PHAL | 94 | 97 |
| trans-Stilbene | Sharpless AD | K₃[Fe(CN)₆] | (DHQD)₂PHAL | 98 | >99 |
| α-Methylstyrene | Sharpless AD | K₃[Fe(CN)₆] | (DHQ)₂PHAL | 92 | 95 |
| 1-Decene | Upjohn | NMO | None | 90 | N/A |
| Cyclohexene (B86901) | Upjohn | NMO | None | 85 | N/A |
Data compiled from representative examples.
Experimental Protocols
Protocol 1: Upjohn Dihydroxylation of Cyclohexene
This protocol is a general procedure for the syn-dihydroxylation of an alkene using catalytic osmium tetroxide and NMO as the co-oxidant.
Materials:
-
Cyclohexene
-
N-methylmorpholine N-oxide (NMO), 50 wt% solution in water
-
Osmium tetroxide (OsO₄) solution (e.g., 2.5 wt% in t-butanol)
-
Water
-
Sodium sulfite (B76179) (Na₂SO₃)
-
Ethyl acetate (B1210297)
-
Brine (saturated NaCl solution)
-
Anhydrous sodium sulfate (B86663) (Na₂SO₄)
Procedure:
-
In a round-bottom flask equipped with a magnetic stir bar, dissolve cyclohexene (1.0 eq) in a 10:1 mixture of acetone and water.
-
Add NMO solution (1.2 eq) to the flask and stir the mixture at room temperature.
-
Slowly add the OsO₄ solution (0.002 eq) dropwise to the reaction mixture. The solution may turn dark brown or black.
-
Stir the reaction at room temperature and monitor its progress by thin-layer chromatography (TLC).
-
Upon completion, quench the reaction by adding solid sodium sulfite (approximately 1 g per mmol of cyclohexene) and stir for 30 minutes.
-
Extract the product with ethyl acetate (3x).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude cis-1,2-cyclohexanediol (B155557) by column chromatography or recrystallization.
Protocol 2: Sharpless Asymmetric Dihydroxylation of Styrene using AD-mix-β
This protocol describes the enantioselective dihydroxylation of styrene using a pre-packaged AD-mix.
Materials:
-
Styrene
-
AD-mix-β
-
Water
-
Sodium sulfite (Na₂SO₃)
-
Ethyl acetate
-
2 M NaOH solution
-
Brine (saturated NaCl solution)
-
Anhydrous sodium sulfate (Na₂SO₄)
Procedure:
-
In a round-bottom flask, add AD-mix-β to a 1:1 mixture of tert-butanol and water. Stir vigorously at room temperature until two clear phases form (the lower aqueous phase should be yellow).
-
Cool the reaction mixture to 0 °C in an ice bath.
-
Add styrene (1.0 eq) to the vigorously stirred mixture.
-
Continue stirring at 0 °C and monitor the reaction by TLC.
-
Once the reaction is complete, add solid sodium sulfite and stir for 1 hour at room temperature.
-
Add ethyl acetate to the mixture and stir for an additional 10 minutes.
-
Separate the organic and aqueous layers. Extract the aqueous layer with ethyl acetate (2x).
-
Combine the organic layers, wash with 2 M NaOH, then with brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude (R)-1-phenyl-1,2-ethanediol.
Visualizations
Catalytic Cycle of Sharpless Asymmetric Dihydroxylation
Caption: Catalytic cycles in Sharpless Asymmetric Dihydroxylation.
Troubleshooting Workflow for Low Enantioselectivity
References
Validation & Comparative
Determining Enantiomeric Excess of Diols: A Comparative Guide to Chiral HPLC and its Alternatives
For researchers, scientists, and drug development professionals, the precise determination of the enantiomeric excess (ee) of chiral diols is a critical aspect of chemical synthesis and pharmaceutical development. The stereoisomeric composition of a molecule can significantly impact its pharmacological activity, toxicity, and overall efficacy. High-Performance Liquid Chromatography (HPLC) using a chiral stationary phase (CSP) is a cornerstone technique for this purpose. This guide provides an objective comparison of chiral HPLC with other analytical methods, supported by experimental data, to aid in the selection of the most suitable technique for your analytical needs.
Chiral HPLC: The Gold Standard for Enantiomeric Separation
Chiral HPLC operates on the principle of differential interaction between the enantiomers of a diol and a chiral stationary phase. This transient formation of diastereomeric complexes leads to different retention times for each enantiomer, allowing for their separation and quantification. The enantiomeric excess is calculated from the peak areas of the two enantiomers. Polysaccharide-based CSPs, such as those derived from cellulose (B213188) and amylose, are particularly effective for the separation of a wide range of chiral compounds, including diols.[1][2]
Performance of Chiral Stationary Phases for Diol Separation
The choice of the chiral stationary phase is the most critical factor in achieving a successful separation. The following table summarizes the performance of different CSPs for the enantiomeric separation of representative diols.
| Diol | Chiral Stationary Phase (CSP) | Mobile Phase | Flow Rate (mL/min) | Resolution (Rs) | Analysis Time (min) | Citation |
| Hydrobenzoin | CHIRALPAK® IA-3 | CO2/MeOH (92:8) | 4.0 | Baseline Separation | < 2 | [3] |
| Hydrobenzoin | Hydroxypropyl-β-cyclodextrin (SPP) | 75:25 10 mM Ammonium Acetate (pH 4.1)/Acetonitrile | 1.0 | > 1.5 | < 2 | [2] |
| Hex-2-ene-2,3-diol | Chiralpak® IA | n-Hexane / Isopropanol (95:5, v/v) | 0.8 | > 1.5 | ~15 | [1] |
| 1,3-Diols (general) | Chiralpac® AD-H | Varies (e.g., n-Hexane/IPA) | 1.0 | > 1.5 | Varies |
A Comparative Overview of Analytical Techniques
While chiral HPLC is a powerful and widely used method, other techniques offer distinct advantages in specific scenarios. Supercritical Fluid Chromatography (SFC) and Nuclear Magnetic Resonance (NMR) spectroscopy are two notable alternatives.
Chiral HPLC vs. Supercritical Fluid Chromatography (SFC) vs. NMR Spectroscopy
| Parameter | Chiral HPLC | Chiral SFC | NMR with Chiral Derivatizing Agent |
| Principle | Differential interaction with a CSP. | Utilizes a supercritical fluid as the mobile phase with a CSP. | Formation of diastereomers with distinct NMR signals. |
| Speed | Moderate (typically 5-30 min per sample). | Fast (often < 5 min per sample). | High (can be < 5 min per sample). |
| Solvent Consumption | High, uses organic solvents. | Low, primarily uses CO2. | Very low, uses deuterated NMR solvents. |
| Sensitivity | High, especially with UV or MS detectors. | High, compatible with MS detectors. | Moderate to high, dependent on the nucleus and concentration. |
| Method Development | Can be time-consuming, requiring screening of columns and mobile phases. | Often faster method development than HPLC. | Relatively straightforward, involves selecting a suitable derivatizing agent. |
| Instrumentation | Standard HPLC system with a chiral column. | Specialized SFC system. | NMR spectrometer. |
| Sample Throughput | Moderate. | High. | High. |
| Cost per Sample | Moderate. | Lower due to reduced solvent usage and faster analysis times. | Can be high due to instrument time and cost of deuterated solvents. |
| Sample Requirement | Typically in the microgram range. | Similar to HPLC. | Typically in the milligram range. |
Experimental Protocols
Detailed methodologies are essential for the successful implementation of these techniques. Below are representative experimental protocols for the determination of enantiomeric excess of diols using chiral HPLC and a general outline for NMR analysis.
Protocol 1: Chiral HPLC Method for a Generic Diol
This protocol provides a starting point for developing a chiral HPLC method for a novel diol.
1. Sample Preparation:
-
Dissolve the racemic diol standard in the initial mobile phase to a concentration of approximately 1 mg/mL.
-
Prepare the sample to be analyzed at a similar concentration in the same solvent.
2. HPLC System and Conditions:
-
HPLC System: A standard HPLC system equipped with a UV-Vis or Refractive Index (RI) detector.
-
Column Screening: Screen a selection of chiral columns, such as Chiralpak® IA, Chiralcel® OD-H, and a cyclodextrin-based column.
-
Initial Mobile Phase Conditions:
-
Normal Phase: n-Hexane/Isopropanol (90:10, v/v).
-
Reversed Phase: Acetonitrile/Water (50:50, v/v) with 0.1% formic acid.
-
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 25 °C.
-
Detection: UV at a suitable wavelength (if the diol has a chromophore) or RI detector. For non-UV active diols, derivatization might be necessary.
-
Injection Volume: 10 µL.
3. Method Optimization:
-
If partial separation is observed, optimize the mobile phase composition by adjusting the ratio of the strong and weak solvents.
-
Evaluate the effect of temperature (e.g., 15 °C and 40 °C) and flow rate (e.g., 0.5 mL/min) to improve resolution.
-
For ionizable diols, consider adding additives like 0.1% trifluoroacetic acid (TFA) for acidic compounds or 0.1% diethylamine (B46881) (DEA) for basic compounds to the mobile phase.
4. Data Analysis:
-
Identify and integrate the peaks corresponding to the two enantiomers.
-
Calculate the enantiomeric excess (% ee) using the formula: % ee = [ (Area of major enantiomer - Area of minor enantiomer) / (Area of major enantiomer + Area of minor enantiomer) ] x 100
Protocol 2: NMR Analysis with a Chiral Derivatizing Agent
This protocol outlines the general steps for determining enantiomeric excess using NMR spectroscopy.
1. Selection of Chiral Derivatizing Agent (CDA):
-
Choose a CDA that reacts with the diol to form diastereomers. Chiral boronic acids are often effective for diols.
2. Sample Preparation:
-
In an NMR tube, dissolve a known quantity of the diol sample (racemic or enantiomerically enriched) in a suitable deuterated solvent (e.g., CDCl3).
-
Add the chiral derivatizing agent in a slight molar excess.
-
Allow the reaction to proceed to completion.
3. NMR Acquisition:
-
Acquire a high-resolution proton (¹H) or another relevant nucleus (e.g., ¹⁹F if using a fluorinated CDA) NMR spectrum.
4. Data Analysis:
-
Identify the distinct signals corresponding to the two diastereomers.
-
Integrate the respective signals to determine the ratio of the diastereomers, which directly corresponds to the enantiomeric ratio of the diol.
Visualization of Workflows and Relationships
To better illustrate the processes involved, the following diagrams outline the experimental workflow for chiral HPLC method development and the logical relationships between the compared analytical methods.
Conclusion
The determination of enantiomeric excess is a non-negotiable aspect of modern chemical and pharmaceutical research. Chiral HPLC remains a robust and reliable method for the separation and quantification of diol enantiomers, with polysaccharide-based chiral stationary phases offering broad applicability. However, for high-throughput screening and applications where solvent reduction is critical, chiral SFC presents a compelling alternative with significant advantages in speed and efficiency. NMR spectroscopy with chiral derivatizing agents offers a rapid and powerful orthogonal technique, particularly when method development time is a constraint. The ultimate choice of method will depend on the specific requirements of the analysis, including sample properties, required throughput, and available instrumentation. A thorough evaluation of these factors will ensure the selection of the most appropriate and effective technique for the accurate determination of the enantiomeric excess of diols.
References
A Comparative Guide to Chiral NMR and HPLC Analysis of Sharpless Dihydroxylation Products
For Researchers, Scientists, and Drug Development Professionals
The determination of enantiomeric excess (ee) is a critical step in asymmetric synthesis, ensuring the stereochemical purity of chiral molecules essential in pharmaceuticals and other fine chemicals. The Sharpless asymmetric dihydroxylation is a powerful method for creating chiral diols, and accurate analysis of the product's enantiomeric composition is paramount. This guide provides an objective comparison of two primary analytical techniques for this purpose: chiral Nuclear Magnetic Resonance (NMR) spectroscopy and chiral High-Performance Liquid Chromatography (HPLC). We present supporting experimental data, detailed methodologies for key experiments, and visual workflows to aid in the selection of the most appropriate technique for your research needs.
At a Glance: Chiral NMR vs. Chiral HPLC for Enantiomeric Excess Determination
| Feature | Chiral NMR Spectroscopy | Chiral High-Performance Liquid Chromatography (HPLC) |
| Principle | Formation of transient diastereomeric complexes with a chiral solvating or derivatizing agent, leading to distinct NMR signals for each enantiomer. | Physical separation of enantiomers on a chiral stationary phase (CSP). |
| Sample Preparation | Often simple mixing of the analyte with a chiral auxiliary. Derivatization may be required, which adds a reaction step. | Dissolving the sample in the mobile phase. |
| Analysis Time | Typically rapid data acquisition (minutes per sample). | Can have longer run times depending on the separation method. |
| Development Effort | Requires screening of suitable chiral auxiliaries and NMR conditions. | Requires screening of chiral columns and mobile phases. |
| Solvent Consumption | Low. | Generally higher. |
| Sensitivity | Generally lower than HPLC. | High, especially with sensitive detectors (e.g., UV). |
| Quantitative Accuracy | High, as signal integration is directly proportional to the molar ratio of diastereomers.[1][2] | High, requires calibration with standards for absolute quantification. |
| Instrumentation | Requires access to an NMR spectrometer. | Requires a dedicated HPLC system with a chiral column. |
Data Presentation: A Comparative Analysis
While direct comparative data for the same Sharpless dihydroxylation product across both techniques is not always published in a single study, the accuracy of chiral NMR is well-established and often validated against chromatographic methods. For instance, the enantiomeric excess of a 1,2-diol, a product structurally similar to those obtained from Sharpless dihydroxylation, was determined by both gravimetry (a reference method) and chiral NMR spectroscopy using a chiral derivatizing agent, showing excellent correlation.
Table 1: Comparison of Enantiomeric Excess (ee) of nonracemic 1,2-diphenylethane-1,2-diol determined by Gravimetry and ¹H NMR. [2]
| Sample | ee (%) Determined by Gravimetry (R,R)-1 | ee (%) Determined by ¹H NMR |
| 1 | 90 | 90.1 |
| 2 | 80 | 80.2 |
| 3 | 60 | 60.5 |
| 4 | 40 | 40.3 |
| 5 | 20 | 20.4 |
| 6 | 0 | 0 |
| 7 | -20 | -19.8 |
| 8 | -40 | -39.7 |
| 9 | -60 | -59.5 |
| 10 | -80 | -80.3 |
| 11 | -90 | -89.8 |
Data adapted from Zhang, X., et al. (2022). NMR analysis of the enantiomeric purity of chiral diols by a new chiral boron agent. RSC Advances, 12(8), 4692-4696.[2]
Similarly, chiral HPLC provides excellent resolution of diol enantiomers, allowing for accurate ee determination. The following table illustrates typical separation parameters for a common Sharpless dihydroxylation product.
Table 2: Chiral HPLC Separation Parameters for 1-Phenyl-1,2-ethanediol (B126754).
| Parameter | Value |
| Column | Epitomize CSP-1Z, 3 micron, 3.0 x 50 mm |
| Mobile Phase | 90/10 Heptane (B126788)/2-propanol |
| Flow Rate | 0.50 mL/min |
| Temperature | 25 °C |
| Detection | UV at 230 nm |
| Retention Time (Rt1) | 1.87 min |
| Retention Time (Rt2) | 2.19 min |
| Resolution (Rs) | 2.23 |
Data adapted from Orochem Technologies Inc., Chiral Applications Library, Application Note: UCEP-1Z-18069.
Experimental Protocols
To provide a practical context, we outline the experimental procedures for the Sharpless asymmetric dihydroxylation of styrene (B11656), followed by the analysis of the resulting 1-phenyl-1,2-ethanediol using both chiral NMR and chiral HPLC.
Sharpless Asymmetric Dihydroxylation of Styrene
This protocol is a representative procedure for the synthesis of a chiral diol using a commercially available AD-mix.
Materials:
-
AD-mix-β
-
Water
-
Styrene
-
Sodium sulfite (B76179)
-
Ethyl acetate (B1210297)
-
Magnesium sulfate
Procedure:
-
A mixture of tert-butanol and water (1:1, 10 mL) is cooled to 0 °C.
-
AD-mix-β (1.4 g) is added to the cooled solvent, and the mixture is stirred until the solids dissolve, resulting in a clear, yellow-green two-phase system.
-
The mixture is cooled to 0 °C, and styrene (0.104 g, 1 mmol) is added.
-
The reaction mixture is stirred vigorously at 0 °C for 24 hours.
-
The reaction is quenched by the addition of sodium sulfite (1.5 g) and stirred for 1 hour.
-
The aqueous layer is extracted with ethyl acetate (3 x 10 mL).
-
The combined organic layers are dried over magnesium sulfate, filtered, and the solvent is removed under reduced pressure to yield the crude 1-phenyl-1,2-ethanediol.
Chiral NMR Analysis of 1-Phenyl-1,2-ethanediol
This protocol utilizes a chiral derivatizing agent (CDA), a boric acid derivative, to form diastereomers that can be distinguished by ¹H NMR.[3]
Materials:
-
Crude 1-phenyl-1,2-ethanediol
-
Chiral Boric Acid Derivatizing Agent (e.g., as described in Zhang, X., et al., 2022)
-
Deuterated chloroform (B151607) (CDCl₃)
-
NMR tube
Procedure:
-
To an NMR tube, add the crude 1-phenyl-1,2-ethanediol (approx. 10 μmol) and the chiral boric acid derivatizing agent (approx. 30 μmol).
-
Add 0.6 mL of CDCl₃ to the NMR tube.
-
The mixture is sonicated for 15 minutes at 25 °C to ensure complete derivatization.
-
Acquire the ¹H NMR spectrum.
-
The enantiomeric excess is determined by integrating the well-resolved signals corresponding to the two diastereomers. The ratio of the integrals directly corresponds to the ratio of the enantiomers.
Chiral HPLC Analysis of 1-Phenyl-1,2-ethanediol
This protocol provides a general method for the separation of 1-phenyl-1,2-ethanediol enantiomers.
Materials:
-
Crude 1-phenyl-1,2-ethanediol
-
Heptane (HPLC grade)
-
2-Propanol (HPLC grade)
-
Chiral HPLC column (e.g., Epitomize CSP-1Z or similar polysaccharide-based column)
Procedure:
-
Prepare the mobile phase by mixing heptane and 2-propanol in a 90:10 ratio. Degas the mobile phase.
-
Dissolve a small amount of the crude 1-phenyl-1,2-ethanediol in the mobile phase to a concentration of approximately 1 mg/mL.
-
Set up the HPLC system with the chiral column, and equilibrate the column with the mobile phase at a flow rate of 0.5 mL/min.
-
Inject the sample solution.
-
Monitor the elution of the enantiomers using a UV detector at 230 nm.
-
The enantiomeric excess is calculated from the peak areas of the two enantiomers using the formula: ee (%) = |(Area₁ - Area₂)| / (Area₁ + Area₂) x 100.
Mandatory Visualization
The following diagrams illustrate the workflows for the Sharpless dihydroxylation and the subsequent chiral analysis.
Caption: Workflow for the Sharpless Asymmetric Dihydroxylation of Styrene.
Caption: Comparative workflow of Chiral NMR and Chiral HPLC analysis.
Conclusion
Both chiral NMR and chiral HPLC are powerful and reliable techniques for the determination of the enantiomeric excess of Sharpless dihydroxylation products. Chiral NMR offers the advantages of speed, low solvent consumption, and direct molar ratio determination without the need for response factor correction. It is particularly well-suited for rapid screening and reaction monitoring. Chiral HPLC, on the other hand, often provides superior sensitivity and resolution, making it the method of choice for trace-level impurity detection and for validated, routine quality control analyses in a regulated environment. The selection of the optimal technique will depend on the specific requirements of the analysis, including the available instrumentation, sample throughput needs, and the required level of sensitivity and validation. For comprehensive and robust characterization of chiral diols, the use of both techniques can be complementary, providing a high degree of confidence in the analytical results.
References
A Comparative Guide to (DHQ)2PHAL and (DHQD)2PHAL Ligands in Asymmetric Dihydroxylation
In the realm of asymmetric synthesis, the Sharpless asymmetric dihydroxylation stands as a cornerstone reaction, enabling the enantioselective synthesis of vicinal diols from prochiral olefins. Central to this powerful transformation are the chiral ligands that orchestrate the stereochemical outcome. This guide provides a detailed comparison of two of the most widely used and effective ligands: (DHQ)2PHAL and (DHQD)2PHAL. These ligands, derived from the cinchona alkaloids dihydroquinine (DHQ) and dihydroquinidine (B8771983) (DHQD) respectively, offer predictable and complementary stereoselectivity, making them indispensable tools for synthetic chemists.
The ligands are commercially available as pre-packaged reagents known as AD-mix-α, which contains this compound, and AD-mix-β, which contains (DHQD)2PHAL.[1][2][3][4][5] This simplifies the experimental setup and ensures reproducibility. The choice between these two mixes dictates the enantiomeric configuration of the resulting diol, a critical consideration in the synthesis of chiral molecules such as pharmaceuticals and natural products.
Performance Comparison in Asymmetric Dihydroxylation
The performance of this compound and (DHQD)2PHAL is substrate-dependent, but they consistently deliver high enantiomeric excesses (e.e.) and yields for a broad range of olefins. The following table summarizes their performance with various representative substrates, highlighting their complementary nature.
| Substrate | Ligand | AD-mix | Enantiomeric Excess (e.e., %) | Yield (%) | Product Configuration | Reference |
| Stilbene | This compound | AD-mix-α | >99.5 | 93 | (S,S) | |
| (DHQD)2PHAL | AD-mix-β | >99.5 | 93 | (R,R) | ||
| trans-3-Decene | This compound | AD-mix-α | 93 | - | (S,S) | |
| (DHQD)2PHAL | AD-mix-β | 97 | - | (R,R) | ||
| 1-Decene | This compound | AD-mix-α | 95 | - | (S) | |
| (DHQD)2PHAL | AD-mix-β | 98 | - | (R) | ||
| Styrene | This compound | AD-mix-α | 88 | - | (S) | |
| (DHQD)2PHAL | AD-mix-β | 97 | - | (R) | ||
| α-Methylstyrene | This compound | AD-mix-α | 80 | - | (S) | |
| (DHQD)2PHAL | AD-mix-β | 84 | - | (R) | ||
| 2-Vinylnaphthalene | This compound | AD-mix-α | 97 | - | (S) | |
| (DHQD)2PHAL | AD-mix-β | 97 | - | (R) | ||
| Methyl trans-cinnamate | This compound | AD-mix-α | 96 | - | (2R,3S) | |
| (DHQD)2PHAL | AD-mix-β | 99 | - | (2S,3R) |
Mnemonic for Stereochemical Prediction
A well-established mnemonic helps predict the stereochemical outcome of the Sharpless asymmetric dihydroxylation based on the olefin substitution pattern and the ligand used. The alkene is drawn in a specific orientation, and the dihydroxylation is predicted to occur from the "top face" or "bottom face".
-
(DHQD)2PHAL (in AD-mix-β) typically delivers the diol from the top face (β-face).
-
This compound (in AD-mix-α) typically delivers the diol from the bottom face (α-face).
Caption: Mnemonic for predicting stereochemistry.
Experimental Protocols
The following is a generalized experimental protocol for a typical Sharpless asymmetric dihydroxylation reaction using the commercially available AD-mixes.
Materials:
-
AD-mix-α or AD-mix-β
-
Water
-
Alkene substrate
-
Methanesulfonamide (B31651) (CH3SO2NH2) (optional, but often improves rate and enantioselectivity, especially for non-terminal alkenes)
-
Sodium sulfite (B76179) (Na2SO3) or Sodium metabisulfite (B1197395) (Na2S2O5)
-
Ethyl acetate (B1210297)
-
Brine
-
Magnesium sulfate (B86663) (MgSO4) or Sodium sulfate (Na2SO4)
Procedure:
-
Reaction Setup: In a round-bottom flask equipped with a magnetic stir bar, dissolve the AD-mix (1.4 g per mmol of alkene) in a 1:1 mixture of tert-butanol and water (5 mL each per mmol of alkene) at room temperature. If using, add methanesulfonamide (1 equivalent) to the mixture.
-
Cooling: Cool the stirring mixture to 0 °C in an ice bath.
-
Substrate Addition: Add the alkene (1 mmol) to the reaction mixture. For solid alkenes, they can be dissolved in a minimal amount of a suitable solvent (e.g., tert-butanol) before addition.
-
Reaction Monitoring: Stir the reaction vigorously at 0 °C. The reaction progress can be monitored by thin-layer chromatography (TLC) or other appropriate analytical techniques. Reaction times can vary from a few hours to 24 hours depending on the substrate.
-
Quenching: Once the reaction is complete, quench the reaction by adding a solid quenching agent such as sodium sulfite or sodium metabisulfite (1.5 g per mmol of alkene). Stir the mixture for about 1 hour at room temperature.
-
Extraction: Add ethyl acetate to the mixture and stir for another 15 minutes. Separate the organic layer. Extract the aqueous layer two more times with ethyl acetate.
-
Washing and Drying: Combine the organic extracts and wash with brine. Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate.
-
Purification: Filter off the drying agent and concentrate the filtrate under reduced pressure. The crude diol can be purified by column chromatography or recrystallization.
-
Analysis: Determine the enantiomeric excess of the purified diol using chiral high-performance liquid chromatography (HPLC) or chiral gas chromatography (GC).
Experimental Workflow
The general workflow for performing a Sharpless asymmetric dihydroxylation is outlined in the following diagram.
Caption: A typical experimental workflow.
Conclusion
The this compound and (DHQD)2PHAL ligands are powerful and reliable tools for achieving high enantioselectivity in the asymmetric dihydroxylation of a wide variety of olefins. Their key feature is their pseudoenantiomeric relationship, which provides a straightforward method to access either enantiomer of a vicinal diol with high purity. The commercial availability of these ligands in the form of AD-mix-α and AD-mix-β, coupled with a robust and general experimental protocol, has made the Sharpless asymmetric dihydroxylation a widely adopted and invaluable reaction in modern organic synthesis. The predictable stereochemical outcome, guided by a simple mnemonic, further enhances their utility for researchers, scientists, and professionals in drug development and other fields requiring precise control of chirality.
References
- 1. Sharpless asymmetric dihydroxylation - Wikipedia [en.wikipedia.org]
- 2. Sharpless Dihydroxylation (Bishydroxylation) [organic-chemistry.org]
- 3. Sharpless Asymmetric Dihydroxylation: An Impressive Gadget for the Synthesis of Natural Products: A Review - PMC [pmc.ncbi.nlm.nih.gov]
- 4. (DHQD)2PHAL (CAS-No. 140853-10-7) - Buchler GmbH [buchler-gmbh.com]
- 5. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
A Comparative Guide to AD-mix-α and AD-mix-β in Asymmetric Dihydroxylation
For Researchers, Scientists, and Drug Development Professionals
The Sharpless asymmetric dihydroxylation stands as a cornerstone of modern organic synthesis, enabling the enantioselective preparation of vicinal diols from prochiral olefins. At the heart of this powerful transformation are the commercially available reagent mixtures, AD-mix-α and AD-mix-β. This guide provides an objective comparison of these two reagents, supported by experimental data, detailed protocols, and mechanistic visualizations to aid researchers in selecting the appropriate reagent and understanding its application.
Introduction to Sharpless Asymmetric Dihydroxylation and AD-mix Reagents
The Sharpless asymmetric dihydroxylation is a catalytic oxidation reaction that converts alkenes to chiral 1,2-diols with high enantioselectivity.[1] The reaction utilizes a catalytic amount of osmium tetroxide in the presence of a stoichiometric oxidant and a chiral ligand.[2] To simplify the procedure and ensure reproducibility, the key components are pre-packaged into two formulations: AD-mix-α and AD-mix-β.[1]
These mixes are comprised of:
-
Potassium osmate (K₂OsO₂(OH)₄): The source of the osmium tetroxide catalyst.
-
Potassium ferricyanide (B76249) (K₃[Fe(CN)₆]): The stoichiometric re-oxidant that regenerates the osmium catalyst in the catalytic cycle.[1]
-
Potassium carbonate (K₂CO₃): A base that maintains the optimal pH for the reaction.
-
A Chiral Ligand: This is the key component that dictates the stereochemical outcome of the reaction.
The fundamental difference between the two mixes lies in the pseudoenantiomeric chiral ligands they contain, which are derived from cinchona alkaloids:[3]
-
AD-mix-α contains (DHQ)₂PHAL (hydroquinine 1,4-phthalazinediyl diether).
-
AD-mix-β contains (DHQD)₂PHAL (hydroquinidine 1,4-phthalazinediyl diether).
These ligands create a chiral environment around the osmium center, leading to the preferential formation of one of the two possible diol enantiomers.
Comparative Performance: AD-mix-α vs. AD-mix-β
The choice between AD-mix-α and AD-mix-β directly determines which enantiomer of the diol is produced. A well-established mnemonic allows for the prediction of the stereochemical outcome. When an alkene is drawn in a horizontal orientation, AD-mix-β adds the two hydroxyl groups to the "top" face (β-face), while AD-mix-α adds them to the "bottom" face (α-face).
The enantiomeric excess (ee%) achieved is dependent on the structure of the alkene substrate. Generally, high enantioselectivities are observed for a wide range of olefins. Below is a table summarizing the comparative performance of AD-mix-α and AD-mix-β on various alkene substrates, with data compiled from the literature.
| Alkene Substrate | Reagent | Product Enantiomer | Enantiomeric Excess (ee%) |
| Monosubstituted Alkenes | |||
| Styrene | AD-mix-α | (R)-1-Phenyl-1,2-ethanediol | 97 |
| AD-mix-β | (S)-1-Phenyl-1,2-ethanediol | 97 | |
| 1-Decene | AD-mix-α | (R)-1,2-Decanediol | 94 |
| AD-mix-β | (S)-1,2-Decanediol | 97 | |
| Disubstituted Alkenes (trans) | |||
| trans-Stilbene | AD-mix-α | (1R,2R)-1,2-Diphenyl-1,2-ethanediol | >99 |
| AD-mix-β | (1S,2S)-1,2-Diphenyl-1,2-ethanediol | >99 | |
| trans-5-Decene | AD-mix-α | (5R,6R)-5,6-Decanediol | 91 |
| AD-mix-β | (5S,6S)-5,6-Decanediol | 98 | |
| Disubstituted Alkenes (cis) | |||
| cis-Stilbene | AD-mix-α | (1R,2S)-1,2-Diphenyl-1,2-ethanediol | 45 |
| AD-mix-β | (1S,2R)-1,2-Diphenyl-1,2-ethanediol | 50 | |
| Trisubstituted Alkenes | |||
| 1-Phenylcyclohexene | AD-mix-α | (1R,2S)-1-Phenyl-1,2-cyclohexanediol | 90 |
| AD-mix-β | (1S,2R)-1-Phenyl-1,2-cyclohexanediol | 97 |
Experimental Protocols
Below is a general experimental protocol for the asymmetric dihydroxylation of an alkene using either AD-mix-α or AD-mix-β.
Materials:
-
Alkene (1.0 mmol)
-
AD-mix-α or AD-mix-β (1.4 g)
-
tert-Butanol (B103910) (5 mL)
-
Water (5 mL)
-
Sodium sulfite (B76179) (Na₂SO₃, 1.5 g)
-
Ethyl acetate (B1210297)
-
Magnesium sulfate (B86663) (MgSO₄) or Sodium sulfate (Na₂SO₄)
Procedure:
-
To a round-bottom flask equipped with a magnetic stir bar, add AD-mix-α or AD-mix-β (1.4 g), tert-butanol (5 mL), and water (5 mL).
-
Stir the mixture vigorously at room temperature until the solids are dissolved, resulting in a biphasic mixture with a clear yellow-orange aqueous layer.
-
Cool the reaction mixture to 0 °C in an ice bath.
-
Add the alkene (1.0 mmol) to the cooled mixture.
-
Stir the reaction vigorously at 0 °C. The reaction progress can be monitored by thin-layer chromatography (TLC). For less reactive alkenes, the reaction may be allowed to warm to room temperature.
-
Upon completion of the reaction (typically 6-24 hours), add solid sodium sulfite (1.5 g) to the reaction mixture at 0 °C and stir for 30-60 minutes to quench the reaction.
-
Allow the mixture to warm to room temperature.
-
Extract the aqueous layer with ethyl acetate (3 x 15 mL).
-
Combine the organic extracts and dry over anhydrous magnesium sulfate or sodium sulfate.
-
Filter the drying agent and concentrate the organic phase under reduced pressure to obtain the crude product.
-
Purify the crude diol by flash column chromatography on silica gel using an appropriate eluent system (e.g., ethyl acetate/hexanes) to separate the diol from the chiral ligand and other nonpolar impurities.
Mandatory Visualizations
Catalytic Cycle of Sharpless Asymmetric Dihydroxylation
Caption: Catalytic cycle of the Sharpless asymmetric dihydroxylation.
Stereochemical Mnemonic for AD-mix Selection
Caption: Mnemonic for predicting the stereochemical outcome.
Experimental Workflow
Caption: General experimental workflow for Sharpless AD.
References
A Comparative Guide to Chiral Ligands for Asymmetric Dihydroxylation: Alternatives to (DHQ)2PHAL
For Researchers, Scientists, and Drug Development Professionals
The Sharpless Asymmetric Dihydroxylation (AD) stands as a cornerstone of modern organic synthesis, enabling the stereoselective creation of vicinal diols, crucial chiral building blocks for a multitude of applications, including pharmaceutical development. The quintessential ligands for this transformation have long been the phthalazine (B143731) (PHAL)-based cinchona alkaloid derivatives, (DHQ)₂PHAL and (DHQD)₂PHAL, which are commercially available in the convenient AD-mix-α and AD-mix-β formulations respectively.[1][2][3] While highly effective for a broad range of olefins, the quest for improved enantioselectivity, substrate scope, and catalyst recyclability has spurred the development of several alternatives.
This guide provides an objective comparison of prominent alternatives to (DHQ)₂PHAL for asymmetric dihydroxylation, supported by experimental data. We will delve into modified cinchona alkaloid ligands with different core structures and explore the burgeoning field of heterogeneous, recyclable catalyst systems.
Modified Cinchona Alkaloid Ligands: Beyond the PHAL Core
A significant thrust in ligand development has focused on replacing the phthalazine (PHAL) linker with other aromatic cores, leading to ligands such as those based on pyrimidine (B1678525) (PYR), pyridazine (B1198779) (PYDZ), and anthraquinone (B42736) (AQN). These modifications can influence the electronic and steric environment of the catalytic pocket, leading to improved performance for specific substrate classes.
Performance Comparison of Cinchona Alkaloid-Derived Ligands
The following table summarizes the performance of various cinchona alkaloid-derived ligands in the asymmetric dihydroxylation of representative olefin substrates. This data, compiled from various sources, highlights the strengths of each ligand class.
| Ligand | Substrate | Yield (%) | ee (%) | Reference(s) |
| (DHQ)₂PHAL | trans-Stilbene | >95 | >99 | [1][2] |
| Styrene | 96 | 97 | ||
| 1-Decene | - | 85-92 | ||
| (DHQD)₂PYR | Methyl (E)-p-methoxycinnamate | - | 70 | |
| Acrolein acetal | - | >(DHQD)₂PHAL | ||
| (DHQD)₂PYDZ | Terminal aliphatic n-alkenes | - | High, dependent on chain length | |
| (DHQD)₂AQN | Olefins with aliphatic substituents | - | Superior to (DHQD)₂PHAL | |
| Olefins with allylic heteroatoms | - | Superior to (DHQD)₂PHAL |
Key Observations:
-
(DHQD)₂PYR has shown utility for specific substrates like α,β-unsaturated esters.
-
(DHQD)₂PYDZ ligands have been computationally and experimentally shown to be effective for terminal aliphatic olefins, with enantioselectivity being influenced by the alkyl chain length.
-
(DHQD)₂AQN is reported to be a superior ligand for the asymmetric dihydroxylation of olefins bearing aliphatic substituents and those with heteroatoms in the allylic position.
Experimental Protocols for Modified Cinchona Alkaloid Ligands
The experimental procedure for using these modified ligands is analogous to the standard Sharpless AD protocol, with minor adjustments to catalyst loading and reaction conditions.
General Procedure for Asymmetric Dihydroxylation with PYR, PYDZ, or AQN Ligands:
-
Reaction Setup: To a stirred mixture of t-BuOH/H₂O (1:1, 0.1 M in substrate) at room temperature are added K₃Fe(CN)₆ (3.0 equiv.), K₂CO₃ (3.0 equiv.), and the chiral ligand (0.01-0.02 equiv.).
-
Catalyst Addition: K₂OsO₂(OH)₄ (0.002-0.004 equiv.) is then added, and the mixture is stirred until the osmate dissolves.
-
Reaction Initiation: The reaction mixture is cooled to 0 °C, and the olefin (1.0 equiv.) is added.
-
Reaction Monitoring: The reaction is stirred at 0 °C until TLC analysis indicates complete consumption of the starting material.
-
Work-up: Solid Na₂SO₃ is added, and the mixture is warmed to room temperature and stirred for 1 hour. The reaction is then extracted with an organic solvent (e.g., ethyl acetate). The combined organic layers are washed with 2 M NaOH, water, and brine, then dried over anhydrous MgSO₄.
-
Purification: The solvent is removed under reduced pressure, and the crude diol is purified by flash chromatography on silica (B1680970) gel.
Heterogeneous Catalysts: Towards Recyclability and Sustainability
A major drawback of homogeneous catalysts like (DHQ)₂PHAL is the difficulty in separating the catalyst from the product, leading to potential product contamination with toxic osmium residues and preventing catalyst reuse. To address this, significant research has focused on immobilizing the chiral ligand and/or the osmium catalyst on solid supports, such as polymers and silica gel.
Polymer-Supported Cinchona Alkaloid Ligands
Polymer-supported catalysts offer the advantage of easy separation from the reaction mixture by simple filtration. Various strategies have been employed to anchor cinchona alkaloids to polymeric backbones, including polystyrene and polyethylene (B3416737) glycol (PEG).
Performance of Polymer-Supported Catalysts:
| Support | Ligand | Substrate | Yield (%) | ee (%) | Recyclability | Reference(s) |
| Polystyrene | (DHQ)₂PHAL | trans-Stilbene | High | Up to 99 | Multiple cycles with slight decrease in ee | |
| Silica Gel | Modified Cinchona Alkaloid | Various Olefins | High | >99.5 | Recyclable, with some loss of ee | |
| Ionic Polymer | OsO₄ | Various Olefins | High | High | Recycled five times without loss of yield or ee |
Key Considerations for Heterogeneous Catalysts:
-
Leaching: A critical challenge with supported catalysts is the potential for the active catalytic species (ligand or osmium) to leach into the reaction medium, leading to a loss of catalytic activity upon recycling and potential product contamination.
-
Mass Transfer Limitations: The solid support can sometimes hinder the access of substrates to the active sites, potentially leading to lower reaction rates compared to their homogeneous counterparts.
Experimental Protocol for Asymmetric Dihydroxylation with a Silica-Supported Ligand
The following provides a general protocol for performing an asymmetric dihydroxylation using a cinchona alkaloid ligand immobilized on silica gel.
-
Catalyst Suspension: The silica-supported chiral ligand is suspended in a t-BuOH/H₂O (1:1) solvent mixture.
-
Reagent Addition: K₃Fe(CN)₆, K₂CO₃, and K₂OsO₂(OH)₄ are added to the suspension.
-
Reaction Initiation: The mixture is cooled to the desired temperature (e.g., 0 °C), and the olefin is added.
-
Reaction Monitoring: The reaction is monitored by TLC or GC.
-
Catalyst Recovery: Upon completion, the solid catalyst is recovered by filtration and washed with the reaction solvent and water. The catalyst can then be dried and reused.
-
Product Isolation: The filtrate is worked up as described in the homogeneous protocol to isolate the chiral diol.
Visualizing the Catalytic Pathways
The following diagrams, generated using Graphviz (DOT language), illustrate the general catalytic cycle for the Sharpless Asymmetric Dihydroxylation and highlight the key features of the alternative catalytic systems.
Caption: General catalytic cycle of the Sharpless Asymmetric Dihydroxylation.
Caption: Experimental workflow for asymmetric dihydroxylation using a heterogeneous catalyst.
Conclusion
While (DHQ)₂PHAL remains a robust and widely used ligand for asymmetric dihydroxylation, a variety of effective alternatives have emerged, each with its own set of advantages. Modified cinchona alkaloid ligands with PYR, PYDZ, and AQN cores offer improved enantioselectivity for specific substrate classes, expanding the synthetic utility of the Sharpless AD reaction. For applications where catalyst recyclability and minimization of product contamination are paramount, polymer- and silica-supported heterogeneous catalysts present a promising, albeit still developing, alternative. The choice of the optimal ligand will ultimately depend on the specific substrate, desired enantioselectivity, and the scale of the reaction. This guide provides a framework for researchers to navigate the expanding landscape of chiral ligands for asymmetric dihydroxylation and select the most suitable catalyst for their synthetic endeavors.
References
Validation of Stereochemistry: A Comparative Guide to Mosher's Acid Analysis and Its Alternatives
For researchers, scientists, and drug development professionals, the unambiguous determination of a molecule's absolute configuration is a critical step in chemical synthesis and drug discovery. The three-dimensional arrangement of atoms dictates a molecule's biological activity, making stereochemical validation essential. This guide provides an objective comparison of Mosher's acid analysis, a widely used NMR-based method, with other common techniques for determining absolute stereochemistry. We will delve into the experimental protocols, compare their performance with supporting data, and provide visual workflows to aid in method selection.
The Principle of Mosher's Acid Analysis
Mosher's acid analysis is a powerful NMR spectroscopic method for determining the absolute configuration of chiral secondary alcohols and amines.[1][2][3] The technique relies on the reaction of the chiral substrate with the two enantiomers of a chiral derivatizing agent, α-methoxy-α-trifluoromethylphenylacetic acid (MTPA), also known as Mosher's acid.[1][4] This reaction forms a pair of diastereomers. Due to their different spatial arrangements, these diastereomers exhibit distinct chemical shifts in their ¹H and ¹⁹F NMR spectra.
The key to the analysis is the anisotropic effect of the phenyl group in the MTPA moiety. In the preferred conformation of the resulting Mosher's esters or amides, the substituents at the chiral center of the original molecule are oriented differently with respect to this phenyl ring. This leads to differential shielding or deshielding of nearby protons, resulting in measurable differences in their chemical shifts (Δδ = δS - δR). By systematically analyzing the sign of these Δδ values for various protons, the absolute configuration of the original alcohol or amine can be deduced.
Comparison of Key Methods for Stereochemical Validation
The choice of method for determining absolute configuration depends on several factors, including the nature of the sample, the amount of material available, the required accuracy, and the available instrumentation. While Mosher's acid analysis is a robust and accessible technique, other methods like X-ray crystallography and chiroptical spectroscopy offer distinct advantages.
| Feature | Mosher's Acid Analysis | X-ray Crystallography | Chiroptical Spectroscopy (ECD/VCD) |
| Principle | Formation of diastereomers with distinct NMR spectral properties. | Diffraction of X-rays by a single crystal to generate a 3D electron density map. | Differential absorption of left- and right-circularly polarized light by a chiral molecule. |
| Sample Phase | Solution | Solid (high-quality single crystal required) | Solution |
| Sample Amount | 1-5 mg per diastereomer | Typically µg to mg, but crystal quality is paramount. | 0.1-1 mg for ECD; 1-10 mg for VCD. |
| Experimental Time | 4-6 hours of active work over 1-2 days. | Days to weeks, primarily for crystal growth. | Hours to one day. |
| Accuracy | High, but model-dependent and can be ambiguous with complex molecules. | Unambiguous and considered the "gold standard" for absolute configuration determination. | High, especially when coupled with quantum chemical calculations. |
| Key Requirement | Presence of a derivatizable functional group (e.g., -OH, -NH₂). | Formation of a high-quality single crystal. | Presence of a chromophore for ECD; IR-active vibrational modes for VCD. |
| Limitations | Can be difficult to interpret for molecules with multiple chiral centers or conformational flexibility. Requires two separate reactions. | Crystal growth can be a significant bottleneck and is not always successful. | Requires specialized equipment and computational resources for accurate interpretation. |
Experimental Protocols
Mosher's Acid Analysis
This protocol outlines the general procedure for preparing (R)- and (S)-MTPA esters of a chiral secondary alcohol for subsequent NMR analysis.
Materials:
-
Chiral secondary alcohol of unknown stereochemistry
-
(R)-(-)-α-Methoxy-α-(trifluoromethyl)phenylacetyl chloride ((R)-MTPA-Cl)
-
(S)-(+)-α-Methoxy-α-(trifluoromethyl)phenylacetyl chloride ((S)-MTPA-Cl)
-
Anhydrous pyridine (B92270)
-
Deuterated chloroform (B151607) (CDCl₃)
-
NMR tubes
Procedure:
-
Sample Preparation: In two separate, dry NMR tubes, dissolve approximately 1-5 mg of the chiral alcohol in 0.5 mL of CDCl₃.
-
Addition of Reagents: To one tube, add a slight excess (~1.2 equivalents) of anhydrous pyridine followed by a slight excess (~1.2 equivalents) of (R)-MTPA-Cl. To the second tube, add the same amounts of anhydrous pyridine and (S)-MTPA-Cl.
-
Reaction: Cap the NMR tubes and mix the contents thoroughly. Allow the reactions to proceed at room temperature for several hours, or until completion. The progress of the reaction can be monitored by thin-layer chromatography (TLC) or ¹H NMR spectroscopy.
-
NMR Analysis: Acquire ¹H NMR spectra for both the (R)-MTPA and (S)-MTPA diastereomers.
-
Data Interpretation: Assign the proton signals for both diastereomers. Calculate the chemical shift differences (Δδ = δS - δR) for the protons on either side of the stereocenter. A consistent positive or negative sign for the Δδ values on one side of the molecule, when interpreted with the established Mosher's model, allows for the assignment of the absolute configuration.
X-ray Crystallography
-
Crystal Growth: Grow a high-quality single crystal of the compound of interest. This is often the most challenging and time-consuming step, involving techniques such as slow evaporation, vapor diffusion, or cooling of a saturated solution.
-
Data Collection: Mount a suitable crystal on a goniometer in an X-ray diffractometer. The crystal is then irradiated with a monochromatic X-ray beam, and the diffraction pattern is collected on a detector.
-
Structure Solution and Refinement: The collected diffraction data is processed to determine the unit cell dimensions and space group. The electron density map is then calculated, and the atomic positions are determined and refined to yield the final crystal structure. The absolute configuration is determined using anomalous dispersion effects, often quantified by the Flack parameter.
Chiroptical Spectroscopy (ECD/VCD)
-
Sample Preparation: Prepare a solution of the chiral compound in a suitable solvent. The concentration will depend on the specific technique (ECD or VCD) and the sample's properties.
-
Spectral Acquisition: Record the ECD or VCD spectrum of the sample using a dedicated spectrometer.
-
Computational Modeling: Perform quantum chemical calculations (e.g., using density functional theory, DFT) to predict the theoretical ECD or VCD spectrum for one enantiomer of the molecule.
-
Comparison and Assignment: Compare the experimentally measured spectrum with the theoretically calculated spectrum. A good match between the two allows for the confident assignment of the absolute configuration.
Advanced and Alternative Methods
Beyond the classical Mosher's acid analysis, several other approaches have been developed:
-
Modified Mosher's Method: This variation is applied to determine the absolute configuration of primary alcohols with a chiral center at the C-2 or C-3 position.
-
Alternative Chiral Derivatizing Agents: A variety of other chiral derivatizing agents have been developed to overcome some of the limitations of Mosher's acid. For example, α-cyano-α-fluoro(2-naphthyl)acetic acid (2-CFNA) has been shown to be superior for determining the enantiomeric excess of primary alcohols. Other agents like 2-methoxy-2-(1-naphthyl)propionic acid (MαNP acid) offer a stronger anisotropic effect.
-
Chiral Solvating Agents (CSAs): Unlike derivatizing agents that form covalent bonds, CSAs form non-covalent diastereomeric complexes with the analyte. This allows for the direct differentiation of enantiomers in the NMR spectrum without chemical modification of the substrate.
Visualizing the Workflow and Decision-Making Process
To further clarify the experimental process and aid in the selection of the most appropriate method, the following diagrams have been generated using Graphviz.
References
A Comparative Guide to Alkene Dihydroxylation: Sharpless Asymmetric Dihydroxylation vs. Alternative Methods
For Researchers, Scientists, and Drug Development Professionals
The conversion of alkenes to vicinal diols is a cornerstone transformation in organic synthesis, pivotal in the creation of complex molecules, including pharmaceuticals and natural products. The choice of dihydroxylation method is critical, influencing not only the yield but also the stereochemical outcome of the reaction. This guide provides an objective comparison of the Sharpless asymmetric dihydroxylation with other prominent methods, supported by experimental data and detailed protocols to aid in the selection of the most suitable method for a given synthetic challenge.
Executive Summary
The Sharpless asymmetric dihydroxylation stands out for its ability to produce chiral diols with high enantioselectivity from a wide range of prochiral alkenes.[1] This method, utilizing a catalytic amount of osmium tetroxide in the presence of a chiral ligand, offers predictable stereochemical control. However, alternative methods such as the Upjohn, Woodward, and Prévost dihydroxylations present viable options, particularly when enantioselectivity is not the primary concern or when different stereochemical outcomes (syn vs. anti) are desired. The choice among these methods hinges on a careful consideration of factors including desired stereochemistry, substrate scope, cost, and the toxicity of the reagents involved.
Performance Comparison of Dihydroxylation Methods
The efficacy of different dihydroxylation methods can be evaluated based on several key performance indicators: yield, stereoselectivity (enantioselectivity and diastereoselectivity), and substrate scope. The following tables summarize the performance of the Sharpless dihydroxylation alongside the Upjohn, Woodward, and Prévost methods for common alkene substrates.
Table 1: Dihydroxylation of Styrene
| Method | Reagents | Stereochemistry | Yield (%) | Enantiomeric Excess (ee) / Diastereomeric Ratio (dr) |
| Sharpless Asymmetric Dihydroxylation | OsO₄ (cat.), AD-mix-β | syn | 94 | 97% ee |
| Upjohn Dihydroxylation | OsO₄ (cat.), NMO | syn | ~90 | Racemic |
Table 2: Dihydroxylation of trans-Stilbene (B89595)
| Method | Reagents | Stereochemistry | Yield (%) | Enantiomeric Excess (ee) / Diastereomeric Ratio (dr) |
| Sharpless Asymmetric Dihydroxylation | OsO₄ (cat.), AD-mix-β | syn | 98 | >99% ee |
| Prévost Dihydroxylation | I₂, Silver Benzoate | anti | High | Diastereoselective (anti) |
Table 3: Dihydroxylation of Cyclohexene (B86901)
| Method | Reagents | Stereochemistry | Yield (%) | Diastereomeric Ratio (dr) |
| Upjohn Dihydroxylation | OsO₄ (cat.), NMO | syn | ~85 | syn |
| Woodward Dihydroxylation | I₂, Silver Acetate (B1210297), H₂O | syn | 71 | syn |
Methodologies and Mechanisms
A detailed understanding of the experimental protocols and underlying reaction mechanisms is crucial for successful implementation and troubleshooting.
Sharpless Asymmetric Dihydroxylation
The Sharpless asymmetric dihydroxylation utilizes a catalytic amount of osmium tetroxide, which is regenerated by a stoichiometric co-oxidant, typically potassium ferricyanide (B76249) or N-methylmorpholine N-oxide (NMO).[1] The enantioselectivity is induced by a chiral ligand, a derivative of the cinchona alkaloids dihydroquinine (DHQ) or dihydroquinidine (B8771983) (DHQD), which are commercially available in premixed formulations known as AD-mix-α and AD-mix-β, respectively.[1]
The reaction proceeds through a [3+2] cycloaddition of the osmium tetroxide to the alkene, forming a cyclic osmate ester.[1] This intermediate is then hydrolyzed to yield the syn-diol. The chiral ligand coordinates to the osmium center, creating a chiral environment that directs the approach of the alkene from one face over the other, leading to high enantioselectivity.[2] The phenomenon of "ligand accelerated catalysis" is also observed, where the presence of the chiral ligand not only induces asymmetry but also increases the reaction rate compared to the uncatalyzed reaction.
Upjohn Dihydroxylation
The Upjohn dihydroxylation is a reliable method for the syn-dihydroxylation of alkenes to produce racemic or achiral diols. It employs a catalytic amount of osmium tetroxide with N-methylmorpholine N-oxide (NMO) as the stoichiometric co-oxidant. The reaction mechanism is analogous to the Sharpless method, involving the formation of a cyclic osmate ester followed by hydrolysis, but without the chiral ligand, it does not induce enantioselectivity. While effective, the Upjohn method can be slower and sometimes result in lower yields compared to the Sharpless dihydroxylation.
Woodward and Prévost Dihydroxylation
The Woodward and Prévost reactions offer a distinct, non-osmium-based approach to dihydroxylation, utilizing iodine and a silver carboxylate. The key difference between the two lies in the reaction conditions and the resulting stereochemistry.
-
Woodward Dihydroxylation: Performed in the presence of water, this reaction yields a syn-diol .
-
Prévost Dihydroxylation: Conducted under anhydrous conditions, this method produces an anti-diol .
Both reactions proceed through an initial addition of iodine to the alkene to form a cyclic iodonium (B1229267) ion. This is followed by nucleophilic attack by the carboxylate anion. In the Woodward reaction, the presence of water leads to the formation of a cyclic orthoester intermediate which, upon hydrolysis, gives the syn-diol. In the anhydrous Prévost reaction, a neighboring group participation mechanism involving the carboxylate group leads to the formation of a dioxolanylium ion, which is then attacked by another carboxylate anion from the opposite face, resulting in the anti-diol after hydrolysis.
Experimental Protocols
Sharpless Asymmetric Dihydroxylation of Styrene
Materials:
-
Styrene
-
AD-mix-β
-
Water
-
Methanesulfonamide (B31651) (optional, for accelerating the reaction)
-
Sodium sulfite (B76179) (for quenching)
-
Ethyl acetate (for extraction)
-
Brine
-
Anhydrous sodium sulfate
Procedure:
-
In a round-bottom flask, dissolve AD-mix-β in a 1:1 mixture of tert-butanol and water at room temperature.
-
Cool the mixture to 0 °C in an ice bath.
-
Add methanesulfonamide (if used), followed by the dropwise addition of styrene.
-
Stir the reaction mixture vigorously at 0 °C until the reaction is complete (monitored by TLC).
-
Quench the reaction by adding solid sodium sulfite and stir for 1 hour.
-
Allow the mixture to warm to room temperature and extract with ethyl acetate.
-
Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography to obtain the chiral diol.
Upjohn Dihydroxylation of Cyclohexene
Materials:
-
Cyclohexene
-
N-methylmorpholine N-oxide (NMO) (50% aqueous solution)
-
Osmium tetroxide (2.5 wt% in tert-butanol)
-
Acetone
-
Water
-
Sodium sulfite (for quenching)
-
Dichloromethane (for extraction)
-
Brine
-
Anhydrous magnesium sulfate
Procedure:
-
To a stirred solution of cyclohexene in a mixture of acetone and water, add the aqueous solution of NMO.
-
Add the catalytic amount of osmium tetroxide solution dropwise.
-
Stir the reaction mixture at room temperature until the reaction is complete (monitored by TLC).
-
Quench the reaction by adding solid sodium sulfite and continue stirring for 30 minutes.
-
Extract the product with dichloromethane.
-
Wash the combined organic layers with brine, dry over anhydrous magnesium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by recrystallization or column chromatography.
Woodward Dihydroxylation of Cyclohexene
Materials:
-
Cyclohexene
-
Iodine
-
Silver acetate
-
Glacial acetic acid
-
Water
-
Sodium hydroxide (B78521) solution (for hydrolysis)
-
Diethyl ether (for extraction)
-
Saturated sodium bicarbonate solution
-
Brine
-
Anhydrous sodium sulfate
Procedure:
-
In a flask protected from light, suspend silver acetate in glacial acetic acid containing one equivalent of water.
-
Add cyclohexene to the suspension.
-
Add finely powdered iodine portion-wise with stirring.
-
Stir the mixture at room temperature until the iodine color disappears.
-
Filter off the silver iodide precipitate and wash it with acetic acid.
-
Concentrate the filtrate under reduced pressure.
-
Hydrolyze the resulting acetate ester by refluxing with an aqueous sodium hydroxide solution.
-
Cool the mixture and extract the product with diethyl ether.
-
Wash the organic layer with saturated sodium bicarbonate solution and brine, dry over anhydrous sodium sulfate, and concentrate to yield the syn-diol.
Prévost Dihydroxylation of trans-Stilbene
Materials:
-
trans-Stilbene
-
Iodine
-
Silver benzoate
-
Anhydrous benzene (B151609) (or other anhydrous, non-polar solvent)
-
Potassium hydroxide solution (for hydrolysis)
-
Methanol
-
Diethyl ether (for extraction)
Procedure:
-
To a solution of trans-stilbene in anhydrous benzene, add silver benzoate.
-
Heat the mixture to reflux and add a solution of iodine in anhydrous benzene dropwise.
-
Continue refluxing until the iodine color has discharged.
-
Filter the hot solution to remove silver iodide.
-
Remove the solvent from the filtrate under reduced pressure to obtain the crude dibenzoate.
-
Hydrolyze the dibenzoate by refluxing with a solution of potassium hydroxide in methanol.
-
After cooling, add water and extract the product with diethyl ether.
-
Dry the organic layer and remove the solvent to yield the anti-diol.
Conclusion
The Sharpless asymmetric dihydroxylation is an unparalleled method for the enantioselective synthesis of syn-diols, offering high yields and predictable stereocontrol for a broad range of substrates. Its catalytic nature and the commercial availability of reagents make it a highly practical and widely adopted procedure in modern organic synthesis.
The Upjohn dihydroxylation provides a reliable, albeit non-asymmetric, alternative for preparing syn-diols. For the synthesis of anti-diols, the Prévost reaction is the method of choice, while the Woodward modification offers a non-osmium-based route to syn-diols. The selection of the most appropriate dihydroxylation method requires a thorough evaluation of the specific synthetic goals, with the Sharpless method remaining the gold standard for asymmetric syn-dihydroxylation.
References
A Comparative Guide to the Reaction Kinetics of (DHQ)2PHAL Catalysis and its Alternatives in Asymmetric Dihydroxylation
For researchers, scientists, and drug development professionals, the enantioselective synthesis of vicinal diols is a critical transformation. The Sharpless Asymmetric Dihydroxylation (AD), utilizing the chiral ligand (DHQ)2PHAL, has long been a benchmark for this reaction. However, the quest for more efficient, cost-effective, and environmentally benign catalysts continues. This guide provides an objective comparison of the reaction kinetics of the this compound-osmium system with emerging alternatives, supported by experimental data and detailed protocols.
The Sharpless Asymmetric Dihydroxylation is a powerful method for the enantioselective preparation of 1,2-diols from prochiral olefins.[1] The catalytic system typically involves osmium tetroxide as the primary oxidant and a chiral ligand derived from cinchona alkaloids. This compound, a dihydroquinine-based ligand, is a cornerstone of this methodology, often used in the commercially available AD-mix-α.[2][3] Its pseudoenantiomer, (DHQD)2PHAL, found in AD-mix-β, provides access to the opposite diol enantiomer.[2][3] While highly effective, the high cost and toxicity of osmium have spurred the development of alternative catalytic systems. This guide will delve into the kinetics of the traditional Sharpless AD reaction and compare it with promising osmium-free alternatives, namely iron-based catalysts and biocatalytic systems.
Comparative Kinetic Data
The efficiency of a catalyst is best understood through its kinetic parameters. The following table summarizes key performance indicators for this compound-catalyzed dihydroxylation and its alternatives. It is important to note that direct comparison of turnover frequencies (TOF) can be challenging due to varying reaction conditions and definitions.
| Catalyst System | Ligand/Enzyme | Substrate | Yield (%) | Enantiomeric Excess (ee, %) | Turnover Number (TON) / Turnover Frequency (TOF) |
| Osmium-Catalyzed | This compound | Styrene | >95 | 97 (R) | High TON/TOF often achievable with low catalyst loading. |
| (DHQD)2PHAL | Styrene | >95 | 99 (S) | Similar to this compound. | |
| This compound | trans-Stilbene | 98 | >99.5 (R,R) | Data not readily available. | |
| (DHQD)2PHAL | trans-Stilbene | 97 | >99.5 (S,S) | Data not readily available. | |
| Iron-Catalyzed | Chiral N4 Ligand | Methyl cinnamate | 85 | 99.8 | High turnover numbers (>2000) have been reported. |
| Chiral N4 Ligand | Various alkenes | Good to excellent | Up to 99.8 | Data not readily available. | |
| Biocatalytic | Rieske Dioxygenase (mutant) | Styrene | >99 | >99 (S) | kcat values can be high, but substrate and O2 uncoupling can be an issue. |
| Rieske Dioxygenase (wild type) | Naphthalene | >95 | >99 (cis-diol) | Reaction is often rapid (<<1 second) in pre-steady-state kinetics. |
Experimental Protocols
Detailed and reproducible experimental protocols are crucial for evaluating and implementing catalytic systems. Below are representative procedures for conducting kinetic analyses of the discussed dihydroxylation methods.
Kinetic Analysis of Sharpless Asymmetric Dihydroxylation
This protocol outlines a general procedure for monitoring the kinetics of the this compound-catalyzed dihydroxylation of an alkene.
Materials:
-
AD-mix-α (containing this compound, K3Fe(CN)6, K2CO3, and K2OsO2(OH)4)
-
Alkene substrate
-
Water
-
Methanesulfonamide (B31651) (MsNH2) (optional, but can accelerate the reaction)
-
Internal standard (e.g., dodecane)
-
Quenching agent (e.g., sodium sulfite)
-
Ethyl acetate
-
Anhydrous magnesium sulfate (B86663)
-
Gas chromatograph (GC) with a chiral column or High-performance liquid chromatograph (HPLC) with a chiral column
Procedure:
-
To a temperature-controlled reaction vessel, add AD-mix-α (1.4 g per 1 mmol of alkene) and a 1:1 mixture of tert-butanol and water (5 mL per 1 mmol of alkene).
-
If using, add methanesulfonamide (1 equivalent).
-
Stir the mixture vigorously until both phases are clear, then cool to the desired temperature (e.g., 0 °C).
-
Add a known amount of an internal standard.
-
Initiate the reaction by adding a known amount of the alkene substrate (1 mmol).
-
At regular time intervals, withdraw aliquots from the reaction mixture and immediately quench them with a solution of sodium sulfite.
-
Extract the quenched aliquots with ethyl acetate.
-
Dry the organic extracts over anhydrous magnesium sulfate and analyze by chiral GC or HPLC to determine the conversion of the alkene and the enantiomeric excess of the diol product.
-
Plot the concentration of the substrate and product against time to determine the initial reaction rate.
-
Calculate the Turnover Number (TON) and Turnover Frequency (TOF) using the following formulas:
-
TON = moles of product / moles of catalyst (Os)
-
TOF = TON / reaction time
-
Kinetic Analysis of Iron-Catalyzed Asymmetric Dihydroxylation
This protocol provides a general method for studying the kinetics of an iron-catalyzed asymmetric dihydroxylation.
Materials:
-
Iron(II) precursor (e.g., Fe(OTf)2)
-
Chiral tetradentate N4 ligand
-
Alkene substrate
-
Solvent (e.g., acetonitrile)
-
Oxidant (e.g., aqueous hydrogen peroxide)
-
Internal standard
-
Quenching agent (e.g., sodium sulfite)
-
Extraction solvent (e.g., ethyl acetate)
-
Anhydrous sodium sulfate
-
Analytical instrument (chiral GC or HPLC)
Procedure:
-
In a reaction vessel, dissolve the iron(II) precursor and the chiral ligand in the solvent.
-
Add the alkene substrate and the internal standard.
-
Initiate the reaction by the controlled addition of the oxidant.
-
Monitor the reaction progress by taking aliquots at specific time points, quenching them, and analyzing them by chiral GC or HPLC as described in the Sharpless AD protocol.
-
Determine the reaction rate, TON, and TOF from the collected data.
Kinetic Analysis of Biocatalytic Dihydroxylation using Rieske Dioxygenase
This protocol describes a method for assessing the kinetics of alkene dihydroxylation using a whole-cell biocatalyst expressing a Rieske dioxygenase.
Materials:
-
Recombinant whole-cell biocatalyst (e.g., E. coli expressing a Rieske dioxygenase)
-
Buffer solution (e.g., phosphate (B84403) buffer)
-
Alkene substrate
-
Co-substrate/electron source (e.g., glucose, NADH)
-
Internal standard
-
Extraction solvent (e.g., ethyl acetate)
-
Anhydrous sodium sulfate
-
Analytical instrument (chiral GC or HPLC)
Procedure:
-
Resuspend the whole-cell biocatalyst in the buffer solution to a specific optical density.
-
Add the co-substrate and the internal standard.
-
Initiate the reaction by adding the alkene substrate (often dissolved in a co-solvent to aid solubility).
-
Incubate the reaction mixture at a controlled temperature with shaking to ensure proper aeration.
-
At desired time intervals, take samples, quench the enzymatic activity (e.g., by adding a water-miscible organic solvent or by rapid freezing), and extract the products with an organic solvent.
-
Analyze the extracts by chiral GC or HPLC to quantify substrate consumption and product formation.
-
Determine the initial reaction rate and calculate the whole-cell specific activity (e.g., in U/g of dry cell weight). For purified enzymes, Michaelis-Menten kinetics can be determined by varying the substrate concentration and measuring the initial rates to find Vmax and Km.
Visualizing the Catalytic Pathways
To better understand the mechanisms of these catalytic systems, diagrams illustrating the key steps are provided below.
Conclusion
The this compound-catalyzed Sharpless Asymmetric Dihydroxylation remains a highly reliable and enantioselective method for the synthesis of vicinal diols. However, the development of osmium-free alternatives is a significant step towards greener and more sustainable chemical manufacturing. Iron-based catalysts have shown remarkable promise, achieving enantioselectivities and yields comparable to the Sharpless method for certain substrates. Biocatalytic approaches using Rieske dioxygenases offer the potential for exceptional selectivity and operation under mild, aqueous conditions, although substrate scope and enzyme stability can be limiting factors. The choice of catalytic system will ultimately depend on the specific substrate, desired scale of reaction, and considerations of cost, toxicity, and environmental impact. Further research into the reaction kinetics of these emerging systems will be crucial for their widespread adoption in industrial and academic settings.
References
(DHQ)2PHAL in Asymmetric Dihydroxylation: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
The quest for enantiomerically pure vicinal diols, crucial building blocks in the synthesis of pharmaceuticals and other fine chemicals, has led to the development of several powerful catalytic methods. Among these, the Sharpless Asymmetric Dihydroxylation (AD) utilizing the chiral ligand (DHQ)2PHAL has emerged as a cornerstone technology. This guide provides a comprehensive literature review of the applications and limitations of this compound, offering an objective comparison with alternative methods, supported by experimental data, detailed protocols, and mechanistic diagrams.
Performance Comparison of Asymmetric Dihydroxylation Catalysts
The efficacy of this compound is best understood in the context of its performance against other catalytic systems. The following tables summarize quantitative data for the Sharpless Asymmetric Dihydroxylation using AD-mix-α, which contains this compound, the racemic Upjohn Dihydroxylation, and an emerging manganese-based catalytic system, highlighting their respective strengths and weaknesses across a range of olefin substrates.
Table 1: Dihydroxylation of trans-Stilbene
| Catalytic System | Ligand/Catalyst | Oxidant | Yield (%) | Enantiomeric Excess (ee, %) |
| Sharpless AD | This compound | K3Fe(CN)6/K2CO3 | 92 | 99 (R,R) |
| Upjohn Dihydroxylation | - | NMO | >95 | 0 (racemic) |
| Manganese-Catalyzed AD | Mn(II) complex | H2O2 | 85 | 95 (R,R) |
Table 2: Dihydroxylation of Styrene
| Catalytic System | Ligand/Catalyst | Oxidant | Yield (%) | Enantiomeric Excess (ee, %) |
| Sharpless AD | This compound | K3Fe(CN)6/K2CO3 | 88 | 97 (R) |
| Upjohn Dihydroxylation | - | NMO | >95 | 0 (racemic) |
| Manganese-Catalyzed AD | Mn(II) complex | H2O2 | 90 | 92 (R) |
Table 3: Dihydroxylation of 1-Octene
| Catalytic System | Ligand/Catalyst | Oxidant | Yield (%) | Enantiomeric Excess (ee, %) |
| Sharpless AD | This compound | K3Fe(CN)6/K2CO3 | 85 | 94 (R) |
| Upjohn Dihydroxylation | - | NMO | >95 | 0 (racemic) |
| Manganese-Catalyzed AD | Mn(II) complex | H2O2 | 78 | 88 (R) |
Applications and Limitations of this compound
This compound, a cinchona alkaloid-derived ligand, is a key component of the AD-mix-α, which facilitates the highly enantioselective cis-dihydroxylation of a wide variety of prochiral olefins.[1] This method is renowned for its reliability, high yields, and excellent enantioselectivities, making it a staple in academic and industrial laboratories for the synthesis of chiral diols.[2] These diols are versatile intermediates in the total synthesis of numerous natural products, including alkaloids, lactones, and amino acids.[3][4]
However, the Sharpless Asymmetric Dihydroxylation with this compound is not without its limitations. The reaction generally shows lower enantioselectivity for cis-disubstituted and tetrasubstituted alkenes.[5] Furthermore, the high cost and toxicity of the osmium tetroxide catalyst, even when used in catalytic amounts, are significant drawbacks. This has spurred the development of alternative, more environmentally benign methods.
Alternative Catalytic Systems
Upjohn Dihydroxylation
The Upjohn dihydroxylation is a well-established method for the syn-dihydroxylation of alkenes. It utilizes a catalytic amount of osmium tetroxide with a stoichiometric amount of an N-oxide, typically N-methylmorpholine N-oxide (NMO), as the re-oxidant. While this method is highly efficient and applicable to a broad range of substrates, it produces a racemic mixture of diols, as it does not employ a chiral ligand.
Manganese-Based Catalysis
In recent years, manganese-based catalysts have emerged as a promising, less toxic alternative to osmium for asymmetric dihydroxylation. These systems, often utilizing hydrogen peroxide as a green oxidant, can achieve high yields and enantioselectivities for a variety of olefins. Mechanistic studies suggest that a high-valent manganese-oxo-hydroxo species is the active oxidant. While still under development, manganese catalysis represents a significant step towards more sustainable and economical dihydroxylation protocols.
Experimental Protocols
Sharpless Asymmetric Dihydroxylation of trans-Stilbene with AD-mix-α
Materials:
-
AD-mix-α (containing K2OsO2(OH)4, this compound, K3Fe(CN)6, and K2CO3)
-
trans-Stilbene
-
Water
-
Sodium sulfite (B76179)
-
Ethyl acetate (B1210297)
-
Brine
-
Anhydrous magnesium sulfate
Procedure:
-
In a round-bottom flask, a solution of AD-mix-α (1.4 g per 1 mmol of olefin) in a 1:1 mixture of tert-butanol and water (10 mL per 1 g of AD-mix-α) is prepared and cooled to 0 °C.
-
trans-Stilbene (1 mmol) is added to the stirred mixture.
-
The reaction is stirred at 0 °C for 24 hours.
-
The reaction is quenched by the addition of sodium sulfite (1.5 g).
-
The mixture is warmed to room temperature and stirred for 1 hour.
-
The aqueous layer is extracted with ethyl acetate (3 x 20 mL).
-
The combined organic layers are washed with brine, dried over anhydrous magnesium sulfate, filtered, and concentrated under reduced pressure.
-
The crude product is purified by flash column chromatography to afford the (R,R)-1,2-diphenyl-1,2-ethanediol.
Upjohn Dihydroxylation of Cyclohexene (B86901)
Materials:
-
Cyclohexene
-
N-Methylmorpholine N-oxide (NMO)
-
Osmium tetroxide (4% solution in water)
-
Water
-
Sodium sulfite
-
Ethyl acetate
-
Brine
-
Anhydrous sodium sulfate
Procedure:
-
To a stirred solution of cyclohexene (10 mmol) in a mixture of acetone (40 mL) and water (4 mL), N-methylmorpholine N-oxide (12 mmol) is added.
-
A catalytic amount of osmium tetroxide solution (0.2 mL, 0.02 mmol) is added dropwise to the reaction mixture.
-
The reaction is stirred at room temperature for 12 hours.
-
The reaction is quenched by the addition of a saturated aqueous solution of sodium sulfite (10 mL).
-
The mixture is stirred for 30 minutes, and the acetone is removed under reduced pressure.
-
The aqueous residue is extracted with ethyl acetate (3 x 30 mL).
-
The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, filtered, and concentrated to give the crude cis-1,2-cyclohexanediol.
Mechanistic Pathways and Workflows
To visualize the underlying processes of these dihydroxylation methods, the following diagrams have been generated using Graphviz.
Caption: Catalytic cycle of the Sharpless Asymmetric Dihydroxylation.
Caption: Experimental workflow for the Upjohn Dihydroxylation.
Caption: Decision logic for selecting a dihydroxylation method.
References
- 1. Sharpless Dihydroxylation (Bishydroxylation) [organic-chemistry.org]
- 2. Upjohn-Dihydroxylierung [organische-chemie.ch]
- 3. Upjohn Dihydroxylation [organic-chemistry.org]
- 4. Sharpless Asymmetric Dihydroxylation (Sharpless AD) | Chem-Station Int. Ed. [en.chem-station.com]
- 5. benchchem.com [benchchem.com]
Safety Operating Guide
Essential Guide to the Proper Disposal of (Dhq)2phal
For researchers, scientists, and drug development professionals, the proper handling and disposal of specialized chemicals like (Dhq)2phal (Hydroquinine 1,4-phthalazinediyl diether) is a critical component of laboratory safety and environmental responsibility. This document provides a comprehensive, step-by-step guide for the safe disposal of this compound, ensuring compliance with safety regulations and promoting a secure laboratory environment.
This compound is a chiral ligand, a dimeric cinchona alkaloid derivative, frequently utilized in Sharpless Asymmetric Dihydroxylation reactions. Its disposal requires careful consideration due to its chemical properties and its common use with other hazardous materials, such as osmium tetroxide.
Safety and Handling Precautions
Before initiating any disposal procedures, it is imperative to consult the Safety Data Sheet (SDS) for this compound. The following is a summary of key safety information:
| Hazard Classification | GHS Pictogram | Signal Word | Hazard Statement | Precautionary Statements |
| Skin Sensitizer, Category 1 | GHS07 | Warning | H317: May cause an allergic skin reaction. | P280: Wear protective gloves/protective clothing/eye protection/face protection. P302 + P352: IF ON SKIN: Wash with plenty of soap and water. |
| Water Hazard Class | - | - | WGK 3: Highly hazardous to water. | Avoid release to the environment. |
Personal Protective Equipment (PPE) is mandatory when handling this compound. This includes, but is not limited to:
-
Gloves: Nitrile or other chemically resistant gloves.
-
Eye Protection: Safety glasses or goggles.
-
Lab Coat: A standard laboratory coat.
-
Respiratory Protection: In cases where dust may be generated, a NIOSH-approved N95 dust mask or higher is recommended.
Step-by-Step Disposal Protocol
Given the lack of a standardized in-laboratory neutralization protocol for this compound, the primary and most secure method of disposal is to treat it as hazardous chemical waste.
Experimental Protocol: Waste Collection and Labeling
-
Designate a Waste Container:
-
Select a container that is chemically compatible with this compound, typically a high-density polyethylene (B3416737) (HDPE) or glass bottle with a secure screw cap.
-
Ensure the container is clean and dry before use.
-
The container must be clearly labeled as "Hazardous Waste."
-
-
Waste Identification and Segregation:
-
Pure this compound Waste: Unused or expired solid this compound should be collected in a designated container. Do not mix with other waste streams.
-
Contaminated Labware: Disposable items such as weighing paper, gloves, and pipette tips that are contaminated with this compound should be placed in a sealed, labeled bag or container for solid hazardous waste.
-
Reaction Waste Mixtures: Waste generated from reactions involving this compound (e.g., Sharpless Dihydroxylation) will be a complex mixture. This waste stream must be collected separately.
-
Important: This waste will likely contain residual osmium tetroxide, which is highly toxic. The waste container must be labeled with all chemical constituents, including this compound, osmium tetroxide, solvents, and any other reagents.
-
-
-
Labeling the Hazardous Waste Container:
-
Affix a hazardous waste label to the container.
-
Clearly write the full chemical name: "this compound" or "Hydroquinine 1,4-phthalazinediyl diether" and its CAS number: 140924-50-1 .
-
List all other components if it is a mixed waste stream.
-
Indicate the approximate quantity or concentration of each component.
-
Include the date of accumulation and the name of the principal investigator or laboratory contact.
-
-
Storage of Waste:
-
Store the sealed hazardous waste container in a designated satellite accumulation area (SAA) within the laboratory.
-
The SAA should be a secondary containment unit (e.g., a chemical-resistant tray or cabinet) to prevent the spread of material in case of a leak.
-
Store away from incompatible materials.
-
-
Arranging for Disposal:
-
Contact your institution's Environmental Health and Safety (EHS) office to schedule a pickup for the hazardous waste.
-
Follow all institutional procedures for waste manifest and pickup. Do not attempt to dispose of this compound down the drain or in regular trash.
-
Waste Minimization and Recycling
While direct chemical degradation is not advised without a validated protocol, consider the following to minimize waste:
-
Purchase only the necessary quantities of this compound to avoid surplus.
-
Explore opportunities for catalyst recycling. Research in chiral ligand recovery and reuse is ongoing and may present a more sustainable option than disposal, particularly for large-scale operations.[1][2][3][4]
Logical Disposal Workflow
The following diagram illustrates the decision-making process for the proper disposal of this compound.
Caption: Logical workflow for the safe disposal of this compound waste.
By adhering to these procedures, laboratory personnel can ensure the safe and compliant disposal of this compound, protecting both themselves and the environment. Always prioritize safety and consult with your institution's EHS department for specific guidance.
References
Personal protective equipment for handling (Dhq)2phal
Authoritative guidance for the safe handling, use, and disposal of (Dhq)2phal in research and development settings.
This document provides comprehensive safety protocols and logistical plans for the use of this compound (Hydroquinine 1,4-phthalazinediyl diether), a chiral ligand frequently employed in asymmetric synthesis, most notably the Sharpless Asymmetric Dihydroxylation. Adherence to these guidelines is crucial for minimizing risks and ensuring a safe laboratory environment for all personnel.
Hazard Identification and Personal Protective Equipment (PPE)
This compound is classified as a skin sensitizer, which means that repeated exposure can lead to an allergic skin reaction.[1][2] It is also a combustible solid.[3] Therefore, stringent adherence to appropriate personal protective equipment is mandatory.
Table 1: Personal Protective Equipment for Handling this compound
| PPE Category | Specification | Rationale |
| Hand Protection | Chemical-resistant gloves (Nitrile recommended). Change gloves immediately if contaminated, torn, or punctured. | To prevent skin contact and subsequent sensitization.[1][2] |
| Eye Protection | Safety glasses with side shields or chemical splash goggles. | To protect eyes from dust particles and potential splashes. |
| Respiratory Protection | NIOSH-approved N95 (or equivalent) respirator. | To prevent inhalation of fine dust particles, especially when handling the solid powder. |
| Body Protection | A standard laboratory coat, fully buttoned, with long sleeves. | To protect skin and personal clothing from contamination. |
Operational Plan: Step-by-Step Handling Protocol
This protocol outlines the essential steps for the safe handling of this compound from preparation to the completion of the experimental procedure. The primary objective is to minimize exposure and prevent contamination.
2.1. Preparation and Weighing
-
Designated Area: All handling of solid this compound should be conducted in a designated area, such as a chemical fume hood, to control dust and vapor exposure.
-
Surface Protection: Before weighing, cover the work surface with a disposable absorbent liner to facilitate easy cleanup in case of a spill.
-
Weighing Procedure:
-
Tare a suitable container on the analytical balance.
-
Carefully transfer the required amount of this compound to the container using a clean spatula.
-
Avoid creating dust. If any dust is generated, it should be contained within the fume hood.
-
Close the primary container of this compound immediately after use.
-
-
Dissolution: If the experimental protocol requires a solution, add the solvent to the container with the weighed this compound inside the fume hood.
2.2. Experimental Use (Example: Sharpless Asymmetric Dihydroxylation)
The Sharpless Asymmetric Dihydroxylation is a common application for this compound, where it serves as a chiral ligand.
-
Reaction Setup: Assemble the reaction apparatus within a chemical fume hood.
-
Reagent Addition:
-
The this compound solution (or solid, if the protocol dictates) should be added to the reaction vessel carefully.
-
Other reagents for the dihydroxylation, such as potassium osmate, potassium ferricyanide, and potassium carbonate, should be handled with appropriate care, as they also present hazards.
-
-
Reaction Monitoring: Monitor the reaction according to the specific experimental protocol. Ensure the reaction vessel remains closed to prevent the release of any volatile components.
-
Work-up: Quench and work up the reaction mixture within the fume hood.
Disposal Plan
Proper disposal of this compound and associated waste is critical to prevent environmental contamination and accidental exposure.
-
Waste Segregation: All materials contaminated with this compound are to be considered hazardous waste. This includes:
-
Excess or unused this compound.
-
Contaminated personal protective equipment (gloves, disposable lab coats).
-
Disposable lab supplies (pipette tips, weighing paper, absorbent liners).
-
Reaction residues and solutions.
-
-
Containerization:
-
Solid waste should be collected in a clearly labeled, sealed plastic bag or a designated solid waste container.
-
Liquid waste should be collected in a compatible, labeled, and sealed waste container.
-
-
Labeling: All waste containers must be clearly labeled with "Hazardous Waste" and the chemical name "this compound".
-
Storage: Store waste containers in a designated satellite accumulation area away from incompatible materials.
-
Final Disposal: Arrange for the disposal of the hazardous waste through your institution's Environmental Health and Safety (EHS) office. Do not dispose of this compound down the drain or in the regular trash.
Experimental Workflow Diagram
The following diagram illustrates the key stages of a typical laboratory workflow involving the handling of this compound.
Caption: Workflow for Safe Handling of this compound.
References
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
